4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Description
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Properties
IUPAC Name |
4-bromo-2-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-9-4(5(7)10)3(6)2-8-9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQOVBRZZLXZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride chemical properties"
An In-depth Technical Guide: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Topic: this compound Audience: Researchers, scientists, and drug development professionals.
This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, with a focus on the practical insights required by researchers in the field.
Introduction: A Versatile Scaffold for Innovation
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, from kinase inhibitors to treatments for erectile dysfunction.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone of modern medicinal chemistry. This compound emerges as a particularly valuable derivative. It is a bifunctional reagent, offering a highly reactive acyl chloride for amide or ester formation and a strategically placed bromine atom for subsequent cross-coupling reactions. This dual reactivity allows for the rapid and efficient construction of diverse chemical libraries, accelerating the discovery of novel bioactive compounds.
Core Physicochemical and Structural Properties
This compound is a synthetic intermediate, typically appearing as a solid. Its high reactivity, particularly its moisture sensitivity, dictates its handling and storage conditions.
| Property | Value | Source |
| CAS Number | 1006448-72-1 | [3] |
| Molecular Formula | C₅H₄BrClN₂O | [3] |
| Molecular Weight | 223.46 g/mol | [3] |
| Physical Form | Solid (inferred from precursor) | |
| Canonical SMILES | CN1C(=C(C=N1)Br)C(=O)Cl | |
| Storage | Sealed in a dry, inert atmosphere at room temperature. | [3] |
Note: Due to its high reactivity, detailed experimental data such as melting and boiling points are not consistently reported. It is typically synthesized and used in situ or stored under stringent anhydrous conditions.
Synthesis and Manufacturing Strategy
The target acyl chloride is synthesized from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Understanding the synthesis of this precursor is crucial for ensuring a high-quality starting material.
Synthesis of the Carboxylic Acid Precursor
The preparation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-step process that builds the heterocyclic core and introduces the key functional groups.[4]
Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Step 1: Pyrazole Ring Formation (Cyclocondensation): A mixture of an appropriate starting material like ethyl acetoacetate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and subsequently with methylhydrazine.
-
Causality: This classic cyclocondensation approach is highly efficient for constructing the N-methylated pyrazole ring system.
-
-
Step 2: Electrophilic Bromination: The resulting pyrazole ester intermediate is subjected to bromination at the 4-position using an electrophilic bromine source such as N-bromosuccinimide (NBS) or liquid bromine in a suitable solvent like acetic acid or chloroform.
-
Causality: The pyrazole ring is electron-rich, making the C4-position susceptible to electrophilic attack. Controlled conditions are critical to prevent over-bromination or side reactions.
-
-
Step 3: Saponification (Ester Hydrolysis): The 4-bromo pyrazole ester is hydrolyzed to the target carboxylic acid using a base, typically sodium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate.
-
Causality: Basic hydrolysis (saponification) is a robust and high-yielding method for converting esters to carboxylic acids, which can then be isolated by precipitation upon acidification.
-
Caption: Key reactions of the acyl chloride moiety.
Functionalization via the C4-Bromo Group
After the acyl chloride has been converted into a stable amide or ester, the bromine atom at the C4 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes provides access to alkynylated pyrazoles.
-
Buchwald-Hartwig Amination: Reaction with amines can introduce new nitrogen-based substituents.
This sequential strategy—first reacting the acyl chloride, then functionalizing the bromide—is a powerful approach in library synthesis for drug discovery. [4]
Applications in Drug Discovery
The title compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate for constructing them. Its utility stems from the prevalence of the substituted pyrazole core in successful drugs. [2] By using this compound, a medicinal chemist can rapidly generate a library of compounds. For example, reacting the acyl chloride with a panel of 100 different amines, and then reacting each of those 100 products with a panel of 50 different boronic acids, can theoretically generate 5,000 unique, complex molecules for biological screening. This combinatorial approach is fundamental to modern hit-to-lead campaigns.
Caption: Logical workflow from building block to a diverse chemical library.
Safety, Handling, and Storage
As a reactive acyl chloride, and based on the hazard profile of its precursor, this compound must be handled with significant care. [5]
| Hazard Information | Classification & Precaution |
|---|---|
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation. [5][6] H319: Causes serious eye irritation. [5][6] H335: May cause respiratory irritation. [5][6]Corrosive properties are also expected due to the acyl chloride moiety and potential for HCl release. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]|
Handling Procedures:
-
Always handle in a certified chemical fume hood.
-
Use personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [7]* Avoid all contact with moisture and water. Use anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line).
-
Avoid creating dust. [8]* Ensure eyewash stations and safety showers are readily accessible. [8] Storage:
-
Store in a tightly sealed container, preferably under an inert atmosphere of nitrogen or argon.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and bases. [7]
References
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SAFETY DATA SHEET (related compound). Available from: [Link]
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4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde | C5H5BrN2O | CID 2794634 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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4-bromo-N-(5-chloro-2-pyridinyl)-1-methyl-1H-pyrazole-5-carboxamide - SpectraBase. Wiley. Available from: [Link]
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4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride | C7H8Cl2N2O - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PubMed. National Library of Medicine, 2023-11-07. Available from: [Link]
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4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | C7H9BrN2O2 - PubChem. National Center for Biotechnology Information. PubChem Compound Database. Available from: [Link]
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Pyrazole: an emerging privileged scaffold in drug discovery - PMC. National Library of Medicine, 2023-11-07. Available from: [Link]
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"synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"
An In-depth Technical Guide to the Synthesis of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
For Research, Scientific, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in medicinal chemistry and drug discovery. The document outlines a robust two-stage synthetic strategy, beginning with the formation of the precursor 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and culminating in its conversion to the target acyl chloride. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and addresses critical safety and handling considerations. The content is structured to provide researchers with both the practical methodology and the theoretical understanding necessary for successful synthesis.
Introduction: Significance and Application
This compound is a valuable heterocyclic building block in organic synthesis. Its structure is distinguished by two key reactive sites: the bromine atom at the C4 position and the acyl chloride at the C5 position. The pyrazole core is a "privileged scaffold" found in numerous biologically active molecules, including well-known pharmaceuticals.[1] The bromine substituent serves as a versatile handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2] Simultaneously, the highly reactive acyl chloride group allows for efficient construction of amides, esters, and other carboxylic acid derivatives, which are common structural motifs in pharmaceuticals.[3][4] The combination of these features makes the title compound a strategic intermediate for generating libraries of complex molecules for drug screening and development.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached via a two-stage process. The first stage focuses on the construction of the stable carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The second stage involves the conversion of this carboxylic acid into the more reactive target acyl chloride. This strategic division allows for the stable isolation and purification of the carboxylic acid intermediate before proceeding to the moisture-sensitive final product.
Stage 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid
This stage involves the synthesis of the direct precursor to the final product. The general strategy involves the electrophilic bromination of a commercially available pyrazole ester, followed by hydrolysis to yield the carboxylic acid.[2]
Principle and Rationale
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is typically the most reactive site for such substitutions. N-Bromosuccinimide (NBS) is often chosen as the brominating agent for its ease of handling and milder reaction conditions compared to elemental bromine. Following bromination, the ester group is hydrolyzed to the carboxylic acid under basic conditions, a standard and high-yielding transformation.[2]
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical transformations for this class of compounds.
Step A: Bromination of Ethyl 1-methyl-1H-pyrazole-5-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable anhydrous solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate. This crude product can often be used in the next step without further purification.
Step B: Hydrolysis to 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Dissolve the crude ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol and water.[5]
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the mixture to reflux (or stir at 50-60 °C) for 1-3 hours, monitoring the reaction progress by TLC/LC-MS.[5]
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., dichloromethane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH < 3 with 1N hydrochloric acid.[5]
-
A white precipitate of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the pure product.[5]
Stage 2: Synthesis of this compound
This final stage converts the stable carboxylic acid into the highly reactive acyl chloride, which must be handled with care due to its sensitivity to moisture.
Principle and Rationale
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis.[6] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion for several key reasons.[7] The reaction proceeds through a chlorosulfite intermediate, which possesses an excellent leaving group.[8] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[7]
Detailed Experimental Protocol
CAUTION: This reaction must be performed in a well-ventilated fume hood, as it releases toxic SO₂ and HCl gases.[7][9] All glassware must be thoroughly dried to prevent violent reactions with thionyl chloride.[10]
-
Place the dry 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) into a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (2.0-5.0 eq). A co-solvent such as toluene or dichloromethane can be used, but thionyl chloride can also serve as the solvent.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) to the mixture.
-
Heat the reaction mixture to reflux (approximately 76 °C for neat SOCl₂) and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude this compound is often a liquid or low-melting solid and can be used directly in subsequent reactions. If necessary, it can be purified by vacuum distillation, though this is often not required.
Mechanism of Acyl Chloride Formation
The reaction between a carboxylic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps involve the activation of the carboxylic acid's hydroxyl group into a superior leaving group.[8]
Safety, Handling, and Workup
Trustworthiness in chemical synthesis is rooted in a profound respect for safety. The reagents and products in this synthesis require strict adherence to safety protocols.
Reagent and Product Hazards
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[10][11] It reacts violently with water, including atmospheric moisture, to release corrosive and toxic gases (HCl and SO₂).[9][10] Inhalation can cause severe respiratory damage, and skin contact results in severe burns.[10][12]
-
Acyl Chlorides (R-COCl): Highly reactive and corrosive.[3] They react with water and other nucleophiles (e.g., alcohols, amines). The reaction with moisture releases HCl gas, making them lachrymatory (tear-inducing).[3]
-
N-Bromosuccinimide (NBS): An irritant to the skin, eyes, and respiratory system. Handle with care.
Required PPE and Engineering Controls
-
Engineering Controls: All manipulations, especially those involving thionyl chloride and the resulting acyl chloride, must be conducted in a certified chemical fume hood.[6][9] An emergency shower and eyewash station must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
Safe Quenching and Disposal
-
Quenching Excess Thionyl Chloride: Excess thionyl chloride must be quenched carefully. A recommended procedure is to slowly add the excess reagent to a large volume of cold, stirred isopropanol. Do NOT quench with water, as the reaction can be uncontrollably violent.[13]
-
Waste Disposal: All waste materials, including quenched reagents and solvent washes, should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[11]
Data Summary
| Compound | Formula | MW ( g/mol ) | Role | Typical Eq. |
| Ethyl 1-methyl-1H-pyrazole-5-carboxylate | C₇H₁₀N₂O₂ | 154.17 | Starting Material | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | 1.05 |
| Sodium Hydroxide | NaOH | 40.00 | Hydrolysis Reagent | 2.0 - 3.0 |
| 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C₅H₅BrN₂O₂ | 205.01 | Intermediate | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | 2.0 - 5.0 (Excess) |
| Product: this compound | C₅H₄BrClN₂O | 223.45 | Final Product | ~1.0 |
Conclusion
The synthesis of this compound is a straightforward yet hazardous procedure that provides access to a highly versatile chemical intermediate. By following a well-planned two-stage strategy and adhering strictly to safety protocols for handling moisture-sensitive and corrosive reagents, researchers can reliably produce this valuable compound. The protocols and principles outlined in this guide provide a solid foundation for the successful and safe execution of this synthesis in a research and development setting.
References
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New Jersey Department of Health. Hazard Summary: Thionyl Chloride. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Thionyl chloride. Available at: [Link]
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Lanxess. Product Safety Assessment: Thionyl chloride. Available at: [Link]
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Study.com. Acyl Chloride Uses, Reactions & Synthesis. Available at: [Link]
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Tuttee Academy. AS/A-level - Acylation (Acyl Chlorides). Available at: [Link]
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Yufeng. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Available at: [Link]
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Organic Chemistry Portal. Acyl chloride synthesis. Available at: [Link]
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ResearchGate. 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Available at: [Link]
- Google Patents.CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
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PubChem. 1-(4-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
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A Senior Application Scientist's Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride (CAS No. 1006448-72-1)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a pivotal reagent in modern synthetic chemistry. We will delve into its synthesis, reactivity, and application, with a focus on the practical insights required for its effective use in a research and development setting. The protocols and mechanisms described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.
Core Compound Overview
This compound is a bifunctional heterocyclic compound. Its structure incorporates a highly reactive acyl chloride group and a versatile brominated pyrazole core. This dual functionality makes it an exceptionally valuable building block for constructing complex molecular architectures, particularly in the field of medicinal chemistry. The acyl chloride provides a reactive handle for forming amide or ester linkages, while the bromo-substituent serves as a key anchor point for metal-catalyzed cross-coupling reactions.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1006448-72-1 | [1] |
| Molecular Formula | C₅H₄BrClN₂O | [2] |
| Molecular Weight | 223.46 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Storage | Sealed in a dry environment, at room temperature.[2] |
Synthesis and Mechanism
The target acyl chloride is most efficiently prepared from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 84547-84-2). The transformation is a standard chlorination reaction, for which thionyl chloride (SOCl₂) is the reagent of choice due to the gaseous nature of its byproducts (SO₂ and HCl), simplifying purification.[3]
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target compound.
Mechanism of Chlorination
The conversion of the carboxylic acid to the acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution mechanism.[4][5]
-
Nucleophilic Attack: The oxygen of the carboxylic acid's carbonyl group attacks the electrophilic sulfur atom of thionyl chloride.[6]
-
Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate.
-
Chloride Attack & Elimination: A chloride ion, either from the reaction medium or from the breakdown of the intermediate, attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of a stable leaving group, which subsequently decomposes into sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[4][6]
This process is highly efficient because the gaseous byproducts are easily removed from the reaction mixture, driving the equilibrium towards the product.[3]
Reactivity and Strategic Applications
The utility of this compound stems from its two distinct reactive sites, which can be addressed selectively.
A. Reactions at the Acyl Chloride Moiety
The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles. This is the primary pathway for introducing the pyrazole scaffold into larger molecules.
-
Amide Formation: Reaction with primary or secondary amines yields corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical agents, including kinase inhibitors.
-
Ester Formation: Reaction with alcohols produces esters.
B. Reactions at the Bromo-Substituted Core
The bromine atom on the pyrazole ring is strategically positioned for functionalization via metal-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity.
-
Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces aryl, heteroaryl, or vinyl groups. This is a widely used method for building biaryl structures common in drug candidates.[7]
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to form alkynylated pyrazoles.
The bromo-pyrazole motif is a key component in various biologically active molecules, including inhibitors for enzymes like phosphatidylinositol-3-kinase (PI3K) and Fibroblast Growth Factor Receptors (FGFRs).[8][9] Derivatives of the related 4-bromo-1-methyl-1H-pyrazole have been instrumental in producing drugs such as Erdafitinib and Savolitinib.[10]
Key Reactions Workflow
Caption: Primary reaction pathways for the title compound.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Adherence to all institutional safety guidelines is mandatory.
Protocol 1: Synthesis of this compound
This protocol details the conversion of the precursor carboxylic acid to the target acyl chloride.
-
Rationale: Thionyl chloride is used in excess to serve as both reagent and solvent. Refluxing ensures the reaction goes to completion. The removal of excess thionyl chloride is critical and is achieved via distillation or rotary evaporation.[11]
-
Step-by-Step Methodology:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a drying tube or connected to an inert gas line), add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Carefully add thionyl chloride (SOCl₂) (5-10 eq) to the flask in a fume hood.
-
Stir the mixture at room temperature for 10-15 minutes, then heat to reflux (approx. 76 °C).
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by TLC (if a stable derivative can be formed) or by observing the cessation of HCl and SO₂ evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporation with a high-boiling inert solvent like toluene may be necessary to remove the last traces.
-
The resulting crude this compound is often used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
-
Protocol 2: Synthesis of a Pyrazole-5-carboxamide Derivative
This protocol demonstrates a typical application of the acyl chloride in forming an amide bond.
-
Rationale: The reaction is typically run at a low temperature to control the exothermicity of the reaction between the acyl chloride and the amine. A tertiary amine base (e.g., triethylamine or DIPEA) is added to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine.
-
Step-by-Step Methodology:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude this compound (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide.
-
Safety and Handling
Acyl chlorides are reactive and require careful handling. While specific data for the title compound is limited, the hazards can be inferred from its functional groups and precursors.[12]
GHS Hazard Information (Inferred)
| Hazard Class | Statement | Pictogram |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. (Acyl chlorides react with moisture to form HCl). | GHS05 (Corrosion) |
| Serious Eye Damage | H318: Causes serious eye damage. | GHS05 (Corrosion) |
| Respiratory Irritation | H335: May cause respiratory irritation.[12] | GHS07 (Exclamation Mark) |
-
Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles.[14]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]
-
This compound is moisture-sensitive. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and techniques.[14]
-
-
Storage:
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance in drug discovery and complex molecule synthesis cannot be overstated. Its dual reactivity, when properly leveraged, provides a robust platform for generating diverse chemical libraries and accessing novel molecular entities. A thorough understanding of its synthesis, handling requirements, and reaction mechanisms is essential for any scientist aiming to incorporate this powerful building block into their research endeavors.
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"structure elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"
An In-depth Technical Guide to the Structure Elucidation of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Abstract
This technical guide provides a comprehensive, multi-technique workflow for the definitive structure elucidation of this compound, a key heterocyclic building block in contemporary drug discovery and organic synthesis. Pyrazole derivatives are foundational scaffolds in medicinal chemistry, known for a wide array of pharmacological activities.[1] The title compound, featuring a reactive acyl chloride moiety and a strategically placed bromine atom, serves as a versatile intermediate for creating complex molecular architectures.[2] This document moves beyond a simple recitation of data, offering a rationale-driven approach that integrates synthesis, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We detail not only the expected analytical signatures but also the underlying chemical principles that govern them, providing researchers with a robust framework for validating this and similar structures with a high degree of scientific rigor.
Synthesis and Purification: Establishing a Validated Starting Point
The structural integrity of any analysis is predicated on the purity of the analyte. The target compound, this compound, is most reliably synthesized from its corresponding carboxylic acid precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[2] The conversion of a carboxylic acid to a highly reactive acyl chloride is a cornerstone transformation in organic synthesis, for which thionyl chloride (SOCl₂) is an exemplary reagent.
Causality of Reagent Choice: Thionyl chloride is preferred for this conversion due to its efficacy and the convenient nature of its byproducts. The reaction proceeds through a chlorosulfite intermediate, which renders the hydroxyl group an excellent leaving group.[3][4] Subsequent nucleophilic attack by a chloride ion forms the acyl chloride and releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[4][5]
Caption: Synthesis of the target acyl chloride.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous dichloromethane (DCM) or another suitable inert solvent to create a slurry. Add thionyl chloride (SOCl₂, ~2.0 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Execution: Allow the mixture to warm to room temperature and then gently heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup & Purification: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization to yield the pure acyl chloride. The molecular weight of the final product is 223.46 g/mol .[6]
Mass Spectrometry: The Unambiguous Molecular Fingerprint
Mass spectrometry is the first line of analytical inquiry, tasked with confirming the molecular weight and, critically, the elemental composition. For a molecule containing both bromine and chlorine, the isotopic distribution provides a highly characteristic and definitive signature.
Expert Insight: The power of MS in this context lies in nature's isotopic abundance. Bromine exists as two major isotopes, ⁷⁹Br and ⁸¹Br, in a near 1:1 ratio, while chlorine has two key isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[7][8] The convolution of these two patterns creates a unique molecular ion cluster that is virtually impossible to misinterpret.
Expected Isotopic Pattern
The mass spectrum will not show a single molecular ion peak (M⁺) but rather a cluster of peaks (M⁺, M+2, M+4) whose relative intensities are governed by the probabilistic combination of the halogen isotopes.
-
M⁺: Contains ⁷⁹Br and ³⁵Cl.
-
M+2: Contains (⁸¹Br + ³⁵Cl) or (⁷⁹Br + ³⁷Cl).
-
M+4: Contains ⁸¹Br and ³⁷Cl.
The expected relative intensity ratio for this cluster is approximately 3:4:1 . This distinctive pattern is a hallmark of a molecule containing one bromine and one chlorine atom.
| Peak | Isotopic Composition | Expected m/z | Relative Abundance (Approx.) |
| M⁺ | C₅H₄(⁷⁹Br)(³⁵Cl)N₂O | ~221.94 | 3 |
| M+2 | C₅H₄(⁸¹Br)(³⁵Cl)N₂O / C₅H₄(⁷⁹Br)(³⁷Cl)N₂O | ~223.94 | 4 |
| M+4 | C₅H₄(⁸¹Br)(³⁷Cl)N₂O | ~225.94 | 1 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
-
Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to minimize fragmentation and maximize the abundance of the molecular ion cluster.[9]
-
Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., Orbitrap or TOF).
-
Data Interpretation: Confirm that the measured m/z values of the isotopic peaks are within 5 ppm of the calculated exact masses. Verify the characteristic 3:4:1 intensity ratio of the M⁺, M+2, and M+4 peaks.
Infrared Spectroscopy: Functional Group Identification
IR spectroscopy serves as a rapid and reliable method to verify the presence of key functional groups, most notably the acyl chloride's carbonyl (C=O) group.
Authoritative Grounding: The C=O stretching frequency is highly sensitive to the electronic environment. In an acyl chloride, the strong electron-withdrawing inductive effect of the chlorine atom shortens and strengthens the C=O bond. This results in an absorption at an unusually high wavenumber, typically in the range of 1775–1815 cm⁻¹.[10][11][12] This high-frequency absorption is a key diagnostic feature that distinguishes it from other carbonyl-containing functional groups like esters (~1735 cm⁻¹) or ketones (~1715 cm⁻¹).[11]
| Expected Absorption (cm⁻¹) | Bond | Functional Group |
| ~3100-3150 | C-H | Pyrazole Ring C-H Stretch |
| ~2950-3000 | C-H | N-CH₃ Stretch |
| ~1780-1810 | C=O | Acyl Chloride Carbonyl Stretch |
| ~1400-1550 | C=C, C=N | Pyrazole Ring Stretches |
| ~550-730 | C-Cl | Carbon-Chlorine Stretch[10] |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: If the compound is a solid, prepare a KBr pellet by finely grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a low-melting solid or oil, it can be analyzed as a thin film between two salt (NaCl or KBr) plates.
-
Background Collection: Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Sample Analysis: Place the sample in the spectrometer and acquire the spectrum.
-
Data Processing: The acquired spectrum should be background-subtracted and analyzed for the key absorptions listed in the table above, with special attention paid to the high-frequency C=O stretch.
NMR Spectroscopy: The Definitive Structural Map
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure by mapping the hydrogen and carbon framework. Through a combination of 1D (¹H, ¹³C) and 2D (e.g., HMBC) experiments, the precise connectivity of the atoms can be established.
Caption: Key 2/3-bond HMBC correlations for structure confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple and clean, revealing two key signals in a 1:3 integration ratio.
-
Signal 1 (Pyrazole Proton): A singlet corresponding to the single proton on the pyrazole ring (H3). Due to the aromatic nature of the ring, this signal is expected in the downfield region, likely ~7.8 - 8.2 ppm .
-
Signal 2 (Methyl Protons): A singlet corresponding to the three protons of the N-methyl group. This signal will appear further upfield, likely ~4.0 - 4.3 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five distinct signals, one for each carbon atom in the unique chemical environment.
| Predicted Chemical Shift (ppm) | Carbon Assignment | Rationale |
| ~160-165 | C=O | Carbonyl carbon of an acyl chloride.[12][13] |
| ~145-150 | C5 | Quaternary carbon attached to the electron-withdrawing carbonyl group. |
| ~140-145 | C3 | Protonated carbon of the pyrazole ring. |
| ~95-100 | C4 | Quaternary carbon attached to bromine (heavy atom effect). |
| ~38-42 | N-CH₃ | Aliphatic carbon of the N-methyl group. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Verify the presence of two singlets with a 1:3 integral ratio and the predicted chemical shifts.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to observe all five carbon signals.
-
2D NMR (HMBC): Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment is crucial for final confirmation. Look for the following key correlations (³JCH):
-
A cross-peak between the N-methyl protons (~4.1 ppm) and the C5 carbon (~147 ppm).
-
Cross-peaks between the C3 proton (~8.0 ppm) and both the C4 (~98 ppm) and C5 (~147 ppm) carbons. These correlations unequivocally link the fragments and confirm the substitution pattern on the pyrazole ring.
-
Synthesis of Evidence and Final Elucidation
The structure of this compound is confirmed by the congruent and self-validating data from all analytical techniques.
Caption: Integrated workflow for structure elucidation.
-
Mass Spectrometry establishes the correct molecular formula and confirms the presence of one bromine and one chlorine atom through its unique isotopic signature.
-
IR Spectroscopy provides direct evidence for the crucial acyl chloride functional group via its characteristic high-frequency carbonyl absorption.
-
NMR Spectroscopy delivers the final, unambiguous proof of structure. ¹H and ¹³C NMR assign the chemical environments of every proton and carbon, while 2D HMBC experiments provide the definitive map of atomic connectivity, confirming the 1,4,5-substitution pattern on the pyrazole ring.
Together, these techniques form a robust, self-validating system that allows for the confident and unequivocal elucidation of the structure of this compound.
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Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
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Spectroscopic Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a key building block in contemporary drug discovery and development. The unique substitution pattern of this pyrazole derivative offers medicinal chemists a versatile scaffold for creating complex molecular architectures with potential therapeutic applications. Understanding its synthesis and spectroscopic profile is paramount for its effective utilization in research and development.
Introduction: The Significance of Pyrazole Derivatives
Pyrazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties, make them privileged structures in the design of novel therapeutic agents.[1] The subject of this guide, this compound, serves as a valuable intermediate, enabling the introduction of the pyrazole core into larger molecules through amide bond formation and other derivatizations of the acyl chloride moiety. The bromine atom at the 4-position also provides a handle for further functionalization via cross-coupling reactions.[2]
Synthesis and Spectroscopic Analysis
A definitive understanding of a compound's structure and purity is foundational to its application in any scientific endeavor. This section details the synthetic route to this compound from its commercially available precursor and provides a thorough interpretation of its nuclear magnetic resonance (NMR) spectroscopic data.
From Carboxylic Acid to Acyl Chloride: A Validated Protocol
The synthesis of this compound is most directly achieved from its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This precursor is readily available from commercial suppliers.[3] The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, with several reliable reagents available. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are among the most common and effective choices.[4][5]
The use of thionyl chloride is often favored for its cost-effectiveness and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying purification.[5][6] Alternatively, oxalyl chloride, often used with a catalytic amount of N,N-dimethylformamide (DMF), can be a milder and more selective reagent, with its byproducts also being volatile.[7][8]
Experimental Protocol: Synthesis of this compound
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product can be co-evaporated with a dry, inert solvent such as toluene.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, distillation under reduced pressure or crystallization may be employed, though care must be taken to avoid hydrolysis.
The following diagram illustrates the workflow for the synthesis and characterization of the target compound.
Caption: Experimental workflow from synthesis to spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecular structure with atom numbering for NMR assignment is shown below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct signals corresponding to the methyl protons and the pyrazole ring proton.
-
H3 Proton: The proton at the C3 position of the pyrazole ring is expected to appear as a singlet. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent nitrogen atom and the bromine at C4.
-
Methyl Protons (H6): The three protons of the methyl group attached to the N1 nitrogen will also appear as a singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.
-
Carbonyl Carbon (C7): The carbonyl carbon of the acyl chloride is expected to resonate in the range of 160-180 ppm. This is a characteristic chemical shift for acyl chloride carbonyls.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbon bearing the bromine (C4) will be significantly affected. The carbon attached to the carbonyl group (C5) will also show a characteristic shift.
-
Methyl Carbon (C6): The methyl carbon will appear at a typical upfield chemical shift.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of related pyrazole structures and the known effects of converting a carboxylic acid to an acyl chloride.
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| Proton 1 | ~7.8 | s | H3 |
| Proton 2 | ~4.1 | s | CH₃ (H6) |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbon 1 | ~165 | C=O (C7) |
| Carbon 2 | ~145 | C5 |
| Carbon 3 | ~130 | C3 |
| Carbon 4 | ~100 | C4-Br |
| Carbon 5 | ~40 | CH₃ (C6) |
Data Interpretation and Validation
The definitive assignment of the proton and carbon signals can be confirmed using two-dimensional NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
-
HSQC: This experiment would show a correlation between the H3 proton and the C3 carbon, as well as between the methyl protons (H6) and the methyl carbon (C6).
-
HMBC: This experiment would reveal long-range correlations (typically over 2-3 bonds). Key expected correlations include:
-
The methyl protons (H6) to the C5 and N1-adjacent ring carbon.
-
The H3 proton to C4 and C5.
-
The combination of these 1D and 2D NMR experiments provides a self-validating system for the unequivocal confirmation of the structure of this compound.
Conclusion
This technical guide has detailed the synthesis of this compound from its carboxylic acid precursor and provided a comprehensive analysis of its predicted ¹H and ¹³C NMR spectra. The provided experimental protocol and spectroscopic interpretation serve as a valuable resource for researchers utilizing this important building block in their synthetic endeavors. The structural integrity and purity, as confirmed by the described spectroscopic methods, are crucial for the successful application of this compound in the development of novel chemical entities.
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An In-depth Technical Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride: Synthesis, Characterization, and Handling
This technical guide provides a comprehensive overview of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide. We will delve into its physicochemical properties, provide a detailed synthetic protocol, outline expected characterization data, and discuss critical safety and handling procedures.
Introduction: The Significance of Pyrazole Scaffolds
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives have demonstrated a wide range of therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2] The introduction of a bromine atom and an acyl chloride functional group, as in this compound, creates a highly versatile intermediate. The bromine atom serves as a handle for further functionalization through cross-coupling reactions, while the acyl chloride is a reactive group for the formation of amides, esters, and other carbonyl derivatives.[3] This dual functionality makes it an invaluable tool for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.
Physicochemical Properties
Detailed experimental data on the physical properties of this compound is not extensively reported in the literature. However, based on its molecular structure and data from analogous compounds, we can infer the following properties:
| Property | Value | Source/Rationale |
| CAS Number | 1006448-72-1 | Commercial Supplier Data |
| Molecular Formula | C₅H₄BrClN₂O | Calculated |
| Molecular Weight | 223.46 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | Inferred from related pyrazole compounds |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane). Reacts with protic solvents (e.g., water, alcohols). | Based on the reactive nature of acyl chlorides |
| Stability | Moisture-sensitive. Decomposes in the presence of water. | Characteristic of acyl chlorides |
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis and Purification
This compound is most commonly synthesized from its corresponding carboxylic acid, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis, with thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) being the most frequently employed reagents.[4][5][6]
Workflow for the Synthesis of this compound:
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol using Thionyl Chloride
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with a reflux condenser and drying tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube, suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in anhydrous DCM or toluene.
-
Reagent Addition: Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be attempted by vacuum distillation or recrystallization from a non-protic solvent, although care must be taken to avoid decomposition.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the methyl protons and the pyrazole ring proton. The chemical shifts will be influenced by the electron-withdrawing carbonyl chloride group. |
| ¹³C NMR | Resonances for the pyrazole ring carbons, the methyl carbon, and the carbonyl carbon. The carbonyl carbon signal is expected to appear significantly downfield. |
| IR Spectroscopy | A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acyl chloride. |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Safety, Handling, and Storage
Acyl chlorides are reactive and hazardous compounds that must be handled with appropriate safety precautions.[7][8]
Hazard Identification:
-
Corrosive: Causes severe skin burns and eye damage.[9]
-
Lachrymator: Vapors can cause irritation and watering of the eyes.
-
Moisture Sensitive: Reacts violently with water to produce hydrochloric acid.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or nitrile).
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.
Handling:
-
All manipulations should be carried out in a certified chemical fume hood.[10]
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
-
Keep away from water and other protic solvents.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
-
Keep away from incompatible materials such as bases, alcohols, and oxidizing agents.
Spill and Waste Disposal:
-
In case of a spill, neutralize with a dry, inert material such as sand or sodium bicarbonate.
-
Waste should be quenched carefully by slowly adding to a stirred, cooled solution of an alcohol (e.g., isopropanol) to form the less reactive ester before disposal as hazardous chemical waste.
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules. Its utility stems from the ability to selectively react at either the acyl chloride or the bromo position.
-
Amide Synthesis: The acyl chloride readily reacts with primary and secondary amines to form amides, a common linkage in many biologically active compounds.
-
Ester Synthesis: Reaction with alcohols yields the corresponding esters.
-
Cross-Coupling Reactions: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyrazole core with diverse substituents, which is a key strategy in drug discovery for optimizing potency and pharmacokinetic properties.[3]
Logical Relationship of Applications:
Caption: Synthetic pathways from the title compound to drug discovery applications.
Conclusion
This compound represents a strategically important building block in synthetic and medicinal chemistry. While detailed physical data for this specific compound is sparse, its synthesis, characterization, and handling can be reliably guided by established chemical principles for acyl chlorides and pyrazole derivatives. Its versatile reactivity makes it a valuable tool for the development of novel compounds with potential therapeutic applications. Adherence to strict safety protocols is paramount when working with this and other reactive chemical intermediates.
References
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preparation of acyl chlorides (acid chlorides). Chemguide. (URL: [Link])
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. (URL: [Link])
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Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal. (URL: [Link])
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Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. (2011-12-03). (URL: [Link])
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How to achieve chlorination of carboxylic acid to convert into acid chloride ? ResearchGate. (2016-08-19). (URL: [Link])
-
Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. (2023-01-22). (URL: [Link])
- US3940439A - Acid chloride synthesis.
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Western Carolina University Standard Operating Procedure for the use of Acetyl chloride. (URL: [Link])
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How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. (2025-05-25). (URL: [Link])
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Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. ResearchGate. (URL: [Link])
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IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. ResearchGate. (URL: [Link])
-
How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. (2025-05-28). (URL: [Link])
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. (URL: [Link])
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Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. (URL: [Link])
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A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Publications. (2022-08-23). (URL: [Link])
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Acyl chloride synthesis. Organic Chemistry Portal. (URL: [Link])
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Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. (URL: [Link])
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Bromination of pyrazole derivatives. ResearchGate. (URL: [Link])
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. (URL: [Link])
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. (URL: [Link])
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Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. (URL: [Link])
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Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (URL: [Link])
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An In-depth Technical Guide to the Stability and Storage of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Introduction
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a key bifunctional building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its utility is derived from the presence of two reactive centers: a bromine atom on the pyrazole ring, which is amenable to a variety of cross-coupling reactions, and a highly reactive acyl chloride moiety, a precursor for numerous carboxylic acid derivatives. However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant challenges in its handling, storage, and stability. This guide provides a comprehensive overview of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details experimental methodologies for its stability assessment.
I. Chemical Stability and Degradation Pathways
The stability of this compound is primarily dictated by the electrophilicity of the carbonyl carbon, a characteristic feature of acyl chlorides. This high reactivity makes it susceptible to degradation by common atmospheric and laboratory reagents, most notably water.
A. Hydrolysis: The Primary Degradation Pathway
The most significant and rapid degradation pathway for this compound is hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water to form the corresponding carboxylic acid and hydrochloric acid (HCl)[1][2]. This reaction is typically rapid and exothermic.
The mechanism is a classic nucleophilic addition-elimination reaction[3][4]. The oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of the chloride ion, which then abstracts a proton from the protonated intermediate to yield 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and HCl.
Caption: Hydrolysis of this compound.
The liberated HCl can create a corrosive microenvironment and may catalyze further degradation or react with other sensitive functional groups in a complex reaction mixture.
B. Thermal Decomposition
While hydrolysis is the most immediate concern, thermal decomposition can occur at elevated temperatures. The thermal decomposition of acyl chlorides can proceed via several pathways, including decarbonylation to form the corresponding chloro-alkane, or elimination to yield a ketene and HCl[5]. For this compound, prolonged exposure to high temperatures could potentially lead to the formation of 4-bromo-5-chloro-1-methyl-1H-pyrazole and carbon monoxide. However, significant decomposition is generally expected only at temperatures well above ambient.
C. Reactivity with Other Nucleophiles
Beyond water, this compound will react readily with other nucleophiles. This includes alcohols (to form esters), amines (to form amides), and even carboxylate salts (to form anhydrides)[1]. It is imperative to avoid contact with such reagents during storage.
II. Recommended Storage and Handling Protocols
Given its reactivity, particularly its moisture sensitivity, stringent storage and handling protocols are essential to maintain the integrity of this compound.
A. Storage Conditions
The primary goal of storage is to rigorously exclude atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | Room Temperature (15-25°C) | Prevents potential acceleration of degradation at higher temperatures. Refrigeration is generally not necessary unless specified by the manufacturer and may increase the risk of moisture condensation upon removal. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Excludes atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |
| Container | Tightly sealed glass bottle with a PTFE-lined cap | Glass is inert to the compound. A PTFE liner provides a high-integrity seal against moisture ingress. |
| Light | Store in a dark place or in an amber bottle | While no specific photolability data is available, it is good practice to protect from light to prevent potential photochemical reactions. |
| Moisture | Sealed in a dry environment | The most critical parameter to control to prevent hydrolysis. |
Table 1: Recommended Storage Conditions for this compound.
For long-term storage, the container should be sealed with paraffin film over the cap and stored in a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).
B. Handling Procedures
All handling of this compound should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
Dispensing:
To minimize exposure to atmospheric moisture, dispensing should be carried out under a positive pressure of an inert gas.
Caption: Workflow for dispensing moisture-sensitive reagents.
For transfers of this solid compound, a glove box or glove bag provides the most secure inert atmosphere. If a glove box is unavailable, rapid weighing and transfer in a fume hood with good airflow can be performed, though this increases the risk of some hydrolysis.
III. Experimental Design for Stability Assessment
A comprehensive stability study is crucial to determine the shelf-life and optimal storage conditions for this compound. This involves subjecting the compound to various environmental conditions and monitoring its purity over time.
A. Stability-Indicating Analytical Method
A validated stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, process impurities, or other potential excipients. Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common and effective approach is derivatization prior to analysis[6].
Protocol 1: HPLC Method with Derivatization for Purity Assessment
-
Derivatization: React a known amount of this compound with a suitable nucleophile (e.g., a primary amine like benzylamine or an alcohol like methanol) in an inert, dry solvent (e.g., acetonitrile) to form a stable amide or ester derivative. This reaction should be rapid and quantitative.
-
Quenching: Quench the reaction with a small amount of a secondary amine to consume any unreacted derivatizing agent.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Detection: UV detection at a wavelength where the derivative shows strong absorbance.
-
Quantification: Use an external standard of the pre-synthesized and purified derivative to create a calibration curve.
-
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peak for the derivative is well-resolved from the peak of the hydrolyzed product (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) and the derivatizing agent.
B. Long-Term and Accelerated Stability Studies
Stability studies should be conducted according to established guidelines for pharmaceutical intermediates[7][8][9].
Protocol 2: Stability Study Design
-
Sample Preparation: Package multiple, independent samples of a single batch of this compound in the proposed storage containers (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere.
-
Storage Conditions:
-
Long-Term: 25°C / 60% RH (Relative Humidity)
-
Accelerated: 40°C / 75% RH
-
-
Testing Schedule:
-
Initial (Time 0): Test for initial purity, appearance, and identity.
-
Accelerated: Test at 1, 3, and 6 months.
-
Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.
-
-
Analysis: At each time point, analyze the samples for:
-
Purity: Using the validated HPLC method (Protocol 1).
-
Appearance: Visual inspection for any changes in color or physical state.
-
Degradation Products: Identify and quantify any new peaks that appear in the chromatogram. The primary expected degradation product is 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
-
IV. Conclusion
The chemical integrity of this compound is critically dependent on the rigorous exclusion of moisture. Its primary degradation pathway is hydrolysis to the corresponding carboxylic acid. Adherence to strict protocols for storage under an inert atmosphere and handling in anhydrous conditions is paramount for preserving its quality and ensuring the success of subsequent synthetic transformations. The implementation of a well-designed stability study, utilizing a validated, stability-indicating analytical method, is essential for establishing a reliable shelf-life and providing confidence in the quality of this versatile reagent for research and development professionals.
References
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
PubMed. (2017, June 5). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Long-Term Stability Assessment Service. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 7). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices. Retrieved from [Link]
-
University of Pittsburgh, Wipf Group. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Stimson, V. R., & Tilley, J. W. (1977). The thermal decomposition of acetyl chloride. Australian Journal of Chemistry, 30(1), 81-86. Retrieved from [Link]
-
Environment, Health & Safety, University of Washington. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]
-
StudySmarter. (2023, October 21). Curtius Rearrangement: DPPA & Mechanism - Review & Example. Retrieved from [Link]
-
T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]
-
YouTube. (2024, April 4). Intermediate and Long Term stability Condition. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
Reddit. (2019, May 9). [A level chemistry] testing for an acyl chloride. Retrieved from [Link]
-
Save My Exams. (2026, January 13). Test for Acyl Chlorides - A Level Chemistry Revision Notes. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for Amide Synthesis Using 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone for the design of novel pharmaceuticals.[3] This guide focuses on a key reagent for accessing this chemical space: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride . This molecule is a highly versatile building block, combining the reactive acyl chloride functionality for amide bond formation with a strategically functionalized pyrazole core. The presence of the bromine atom at the 4-position offers a valuable handle for further molecular elaboration through cross-coupling reactions, while the N-methyl group prevents tautomerization and provides a consistent structural element.[3] These features make it an invaluable tool for constructing libraries of novel pyrazole-5-carboxamides for screening in drug development programs.
Chemical Principles and Mechanistic Insights
The synthesis of amides from this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing this reaction pathway.[4]
The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. A base, typically a tertiary amine like triethylamine or pyridine, is required to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[5]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of the corresponding carboxylic acid to the highly reactive acyl chloride. This intermediate is typically used immediately in the next step without extensive purification.
Materials:
-
4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid
-
Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask purged with nitrogen, suspend 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the suspension.
-
Chlorinating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise. Vigorous gas evolution (CO, CO₂, and HCl for oxalyl chloride; SO₂ and HCl for thionyl chloride) will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution.
-
Isolation: Remove the solvent and excess chlorinating agent under reduced pressure (in a well-ventilated fume hood). The resulting crude this compound is a solid or oil and is used directly in the next step.
Protocol 2: General Procedure for Amide Synthesis
This protocol details the coupling of the freshly prepared this compound with a primary or secondary amine.
Materials:
-
Crude this compound (from Protocol 1)
-
Desired primary or secondary amine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if necessary)
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate)
Procedure:
-
Amine Solution Preparation: In a separate flask, dissolve the desired amine (1.0-1.2 eq) and triethylamine (2.0-2.5 eq) in anhydrous DCM.
-
Acyl Chloride Solution: Dissolve the crude this compound (1.0 eq) in anhydrous DCM and cool to 0 °C in an ice bath under a nitrogen atmosphere.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization to afford the pure N-substituted-4-bromo-1-methyl-1H-pyrazole-5-carboxamide.
Data Presentation: Key Reaction Parameters
The success of the amide synthesis is dependent on several key parameters. The following table summarizes these variables and their typical considerations.
| Parameter | Recommended Conditions | Rationale & Causality |
| Chlorinating Agent | Oxalyl chloride or Thionyl chloride | Oxalyl chloride is often preferred for its milder reaction conditions and volatile byproducts (CO, CO₂, HCl), which simplify workup. Thionyl chloride is also effective, producing SO₂ and HCl as byproducts.[6] |
| Solvent | Anhydrous aprotic solvents (DCM, THF) | Prevents hydrolysis of the highly reactive acyl chloride intermediate. DCM is a common choice due to its inertness and ease of removal.[5] |
| Base | Tertiary amines (Triethylamine, DIPEA) | Acts as an HCl scavenger, preventing the formation of amine hydrochlorides which are unreactive. An excess is used to drive the reaction to completion.[5] |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at 0 °C to control the exothermic reaction between the acyl chloride and the amine. The reaction is then typically allowed to proceed at room temperature. |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the amine can be used to ensure complete consumption of the valuable acyl chloride. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive acyl chloride (hydrolyzed) | Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Prepare the acyl chloride and use it immediately. |
| Low reactivity of the amine | For poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider adding a catalyst like 4-dimethylaminopyridine (DMAP) or increasing the reaction temperature. | |
| Formation of multiple products | Side reactions of the acyl chloride | Ensure the dropwise addition of the amine solution to the acyl chloride at 0 °C to maintain control over the reaction. |
| Impurities in starting materials | Purify starting materials if necessary. | |
| Difficult purification | Excess base or byproducts | A thorough aqueous workup is crucial to remove the triethylammonium salt and any remaining base before purification. |
Applications in Drug Development: A Gateway to Novel Therapeutics
The 4-bromo-1-methyl-1H-pyrazole-5-carboxamide scaffold is of significant interest in medicinal chemistry. While specific drugs containing this exact core are not yet on the market, the broader class of pyrazole carboxamides is well-represented in clinical pipelines and approved therapeutics, particularly as kinase inhibitors.[4]
The strategic placement of the bromine atom on the pyrazole ring is a key feature for lead optimization. It serves as a versatile synthetic handle for introducing further molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the pyrazole core to improve potency, selectivity, and pharmacokinetic properties of drug candidates.
A relevant example is Erdafitinib , an FDA-approved pan-fibroblast growth factor receptor (FGFR) inhibitor for the treatment of urothelial carcinoma. While Erdafitinib contains a 1-methyl-1H-pyrazol-4-yl moiety, its synthesis highlights the importance of functionalized pyrazoles as key intermediates in the construction of complex, biologically active molecules.[7] The synthesis of analogs based on the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide core represents a promising strategy for the discovery of new kinase inhibitors and other targeted therapies.
Safety and Handling
Acyl chlorides, including this compound, are highly reactive and moisture-sensitive compounds. They are corrosive and can cause severe burns to the skin and eyes. The reaction with water or protic solvents generates corrosive HCl gas.
-
Always handle acyl chlorides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ensure all glassware is thoroughly dried before use.
-
Store in a cool, dry, and well-ventilated area away from moisture, under an inert atmosphere if possible.
References
-
StudySmarter. (2023, October 20). Amide Formation: Mechanism & Acyl Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Erdafitinib. Retrieved from [Link]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4878. Retrieved from [Link]
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"synthesis of novel pyrazole amides from 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"
An Application Note for the Synthesis of Novel Pyrazole Amides from 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Abstract
This application note provides a comprehensive guide for the synthesis of novel pyrazole amides, a class of compounds with significant potential in drug discovery and agrochemical research.[1][2] We detail a robust and versatile two-stage synthetic protocol starting from the readily available precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. The methodology focuses on the conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by its reaction with a diverse range of primary and secondary amines to yield the target pyrazole amides. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and characterization guidelines.
Introduction: The Significance of Pyrazole Amides
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[3] Its unique electronic properties, ability to participate in hydrogen bonding, and function as a bioisostere for other aromatic systems make it a highly attractive moiety for molecular design.[3][4] When combined with an amide linkage—one of the most fundamental bonds in peptide and pharmaceutical chemistry—the resulting pyrazole amides exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]
The precursor, this compound, is a strategic starting material. The acyl chloride provides a highly reactive handle for efficient amide bond formation, while the bromo-substituent at the C4 position offers a valuable site for post-amidation diversification via cross-coupling reactions (e.g., Suzuki-Miyaura coupling), enabling the rapid generation of extensive chemical libraries for structure-activity relationship (SAR) studies.[6]
Synthetic Strategy Overview
The synthesis is logically divided into two primary stages: the activation of the carboxylic acid and the subsequent amidation. This approach circumvents the challenges associated with direct amide coupling from the less reactive carboxylic acid, ensuring high conversion and yield.
Figure 1: Overall two-step workflow for the synthesis of novel pyrazole amides.
Experimental Protocols
Stage 1: Synthesis of this compound
This critical first step involves the conversion of the carboxylic acid to its corresponding acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient removal of byproducts.[7][8][9]
Causality Behind Experimental Choices:
-
Reagent: Thionyl chloride reacts with the carboxylic acid's hydroxyl group, converting it into an excellent leaving group.[7][10]
-
Reaction Conditions: The reaction is performed under reflux to ensure it proceeds to completion. Anhydrous conditions are essential as acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.
-
Purification: The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed, simplifying the workup.[8][10][11] The excess thionyl chloride can be removed under reduced pressure due to its low boiling point (76 °C).
Protocol 3.1: Acyl Chloride Formation
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).
-
Under a fume hood, carefully add thionyl chloride (SOCl₂) (5.0 eq, neat) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 2-3 hours. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure (vacuum distillation).
-
The resulting crude this compound, typically a yellow to brown oil or low-melting solid, is highly reactive and is generally used immediately in the next step without further purification.
Stage 2: Synthesis of Novel Pyrazole Amides
The highly electrophilic acyl chloride readily reacts with a wide variety of nucleophilic amines to form a stable amide bond. This reaction is a classic example of nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Nucleophiles: A diverse library can be created by using various commercially available primary (R-NH₂) and secondary (R₂-NH) amines.
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent as it is inert to the reactants and readily dissolves most organic compounds.[12]
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to scavenge the HCl generated during the reaction.[6] This prevents the protonation of the amine nucleophile, which would render it unreactive.
-
Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction goes to completion.
Figure 2: Mechanism of nucleophilic acyl substitution for amide formation.
Protocol 3.2: General Amidation Procedure
-
Dissolve the desired primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the crude this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain the pure novel pyrazole amide.
Data and Characterization
The successful synthesis of the target amides must be confirmed through rigorous analytical techniques. Below is a representative table showcasing a hypothetical library synthesized using Protocol 3.2, along with expected characterization data.
| Entry | Amine Used | Product Structure | Yield (%) | ¹H NMR (δ, ppm)* | MS (m/z) [M+H]⁺ |
| 1 | Aniline | 85 | 7.6-7.8 (m), 7.3-7.5 (m), 7.95 (s, 1H, pyrazole-H) , 3.90 (s, 3H, N-CH₃) | 295.0/297.0 | |
| 2 | Benzylamine | 91 | 7.2-7.4 (m), 7.92 (s, 1H, pyrazole-H) , 4.60 (d, 2H, CH₂) , 3.88 (s, 3H, N-CH₃) | 309.0/311.0 | |
| 3 | Morpholine | 88 | 7.90 (s, 1H, pyrazole-H) , 3.6-3.8 (m, 8H), 3.89 (s, 3H, N-CH₃) | 289.0/291.0 | |
| 4 | Cyclopropylamine | 79 | 7.88 (s, 1H, pyrazole-H) , 3.87 (s, 3H, N-CH₃) , 2.8-2.9 (m, 1H), 0.5-0.9 (m, 4H) | 259.0/261.0 |
*Note: Representative key signals are highlighted in bold. Actual chemical shifts may vary.
Key Characterization Signatures:
-
¹H NMR: Look for the disappearance of the amine N-H proton (for primary amines) and the appearance of the amide N-H proton (often a broad singlet). The characteristic singlet for the C3-H of the pyrazole ring and the N-methyl group should be present.
-
¹³C NMR: The appearance of the amide carbonyl carbon signal, typically in the range of 160-175 ppm.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product. The isotopic pattern for bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible as two peaks of nearly equal intensity separated by 2 Da.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the amide group around 1630-1680 cm⁻¹.
Conclusion
This application note details a reliable and highly adaptable methodology for synthesizing libraries of novel pyrazole amides from this compound. The two-stage process, involving the activation of the carboxylic acid followed by nucleophilic acyl substitution, provides a high-yielding route to these valuable compounds. The protocols and rationale provided herein serve as a robust foundation for researchers engaged in the exploration of new chemical entities for pharmaceutical and agrochemical applications.
References
- G. A. M. El-Hag, and A. A. El-Adasy. "Nonclassical Routes for Amide Bond Formation.
- Chemistry Steps. "SOCl2 Reaction with Carboxylic Acids." Chemistry Steps.
- S. Rossi, et al.
- E. Valeur, and M. Bradley. "Amide bond formation: Beyond the myth of coupling reagents.
- J. Clark. "converting carboxylic acids into acyl (acid) chlorides." Chemguide.
- D. A. Pant, et al.
- Bioman Explains. "Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2)." YouTube.
-
Organic Chemistry Portal. "Acid to Acid Chloride - Common Conditions." .
- Pattabiraman, V. R., and J. W. Bode. "Rethinking amide bond synthesis." Semantic Scholar.
- S. M. Khloya, et al.
- PharmaBlock. "Pyrazoles in Drug Discovery." PharmaBlock.
- Y. Wan, et al. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." ejmech.
- J. Ashenhurst. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry.
- M. C. Aragona, et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." MDPI.
- Y. G. Li, et al. "Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications.
- S. Ahmad, et al. "Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies.
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Application Notes and Protocols for Suzuki Coupling with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic organic chemistry, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly invaluable in the fields of medicinal chemistry and drug development, where the synthesis of complex biaryl and heteroaryl-aryl scaffolds is paramount. Among the vast array of heterocyclic structures, arylpyrazoles are a prominent motif found in numerous commercially successful pharmaceuticals.[3][4]
This document provides a comprehensive guide to the reaction conditions for the Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride and its derivatives. A significant challenge in coupling reactions involving substrates with multiple reactive sites is achieving chemoselectivity. In the case of this compound, the presence of both an aryl bromide and an acyl chloride presents an opportunity for selective cross-coupling. Acyl Suzuki couplings have emerged as a powerful method for the synthesis of ketones, offering a catalytic alternative to traditional stoichiometric methods.[5][6][7] This application note will delve into the mechanistic nuances, provide field-proven protocols, and offer a comparative analysis of catalytic systems to enable researchers to harness the full potential of this transformation.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][8][9] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, the this compound) to a palladium(0) complex. This step is often the rate-determining step of the reaction.[2] The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.[8][9] The reactivity order for halides in this step is typically I > Br > OTf >> Cl.[9]
-
Transmetalation: Following oxidative addition, a transmetalation event occurs where an organic group is transferred from the organoboron reagent (e.g., a boronic acid or its ester) to the palladium(II) center. This step requires the presence of a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer.[2][8][10]
-
Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) complex couple to form the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Chemoselectivity: Acyl-Cl vs. Aryl-Br Coupling
A key consideration for the Suzuki coupling of this compound is the relative reactivity of the acyl chloride and the aryl bromide moieties. The C(acyl)-Cl bond is generally more susceptible to oxidative addition to palladium(0) than the C(aryl)-Br bond. This difference in reactivity allows for chemoselective cross-coupling at the acyl chloride position under carefully controlled conditions.[6][7] However, it is important to note that under certain conditions, particularly with highly active catalysts or elevated temperatures, competitive coupling at the aryl bromide site or even decarbonylative coupling can occur.[11]
Recommended Catalytic Systems and Reaction Conditions
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity in Suzuki coupling reactions. The following table summarizes various conditions that have been reported for the Suzuki coupling of related heteroaryl halides and acyl chlorides.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Key Observations | Reference(s) |
| Pd(PPh₃)₄ | - | Cs₂CO₃ | Toluene (anhydrous) | Reflux | Effective for acyl chloride coupling under anhydrous conditions. | [12] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | SPhos is a bulky, electron-rich ligand suitable for coupling of heteroaryl halides. | [13] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 80-100 | A versatile catalyst system for a wide range of Suzuki couplings. | [14] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane | 60-100 | Highly active precatalyst for challenging couplings, including those with heteroaryl chlorides. | [13][14] |
| Pd/C | - | Na₂CO₃ | Toluene/H₂O | 60 | Heterogeneous catalyst that can be recycled, suitable for aroyl chlorides. | [5] |
| (BeDABCO)Pd₂Cl₆ | - | K₂CO₃ | Toluene/H₂O | 60 | A specific catalyst for the synthesis of ketones from acyl chlorides. | [5] |
| PdCl₂{PR₂(Ph-R')}₂ | - | K₂CO₃ | Dioxane/H₂O | 90-110 | Electron-rich phosphine ligands promote oxidative addition of C-Cl bonds. | [15] |
| Pd(Amphos)₂Cl₂ | Amphos | K₂CO₃ | Dioxane/H₂O | 90 | Air-stable catalyst effective for heteroaryl chlorides. |
Expert Insights:
-
For chemoselective acylation: Milder reaction conditions, such as lower temperatures and the use of less reactive palladium catalysts, are generally preferred to favor coupling at the more reactive acyl chloride position.
-
For coupling at the aryl bromide: More forcing conditions, including higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos), will likely be required. It may also be necessary to first convert the acyl chloride to a less reactive functional group (e.g., an ester or amide) to prevent its participation in the reaction.
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky and electron-rich ligands can enhance the rate of oxidative addition and are particularly effective for less reactive aryl chlorides and bromides.[16] For pyrazole-containing substrates, ligands that can coordinate effectively to the palladium center without being poisoned by the nitrogen-rich heterocycle are essential.[17]
-
Base and Solvent: The base plays a critical role in the transmetalation step. Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][9] The solvent system often consists of an organic solvent such as dioxane, toluene, or DMF, frequently with the addition of water to aid in the dissolution of the base and facilitate the reaction.[1][18]
Detailed Experimental Protocol: General Procedure for Acyl Suzuki Coupling
This protocol provides a general starting point for the chemoselective Suzuki coupling of a this compound derivative with an arylboronic acid at the acyl chloride position. Note: This protocol should be optimized for each specific substrate combination.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or similar)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
Efficient Synthesis of Diverse Ester Libraries Using 4-Bromo-1-methyl-1H-pyrazole-5-carbonyl Chloride
Application Note & Protocol
Introduction: The Strategic Value of Pyrazole Esters
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs. The 4-bromo-1-methyl-1H-pyrazole core, in particular, serves as a highly versatile scaffold. The bromine atom at the 4-position provides a reactive handle for further functionalization via cross-coupling reactions, while the ester group at the 5-position allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[1]
Direct esterification of the parent carboxylic acid can be challenging, often requiring harsh conditions and resulting in equilibrium mixtures.[2] The conversion of the carboxylic acid to its corresponding acyl chloride, 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, transforms it into a highly reactive electrophile. This enables rapid and efficient esterification under mild conditions with a broad range of alcohols and phenols, making it an ideal strategy for generating diverse compound libraries for drug discovery and materials science applications. This guide provides a comprehensive overview and detailed protocols for the synthesis and application of this key intermediate.
The "Why": Mechanistic Rationale and Strategic Advantages
The conversion of a carboxylic acid to an ester via an acyl chloride is a two-stage process, each step conferring significant advantages over direct esterification methods.
Stage 1: Synthesis of this compound
The parent carboxylic acid is first activated by converting the hydroxyl group into a superior leaving group. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[3][4][5] The reaction with thionyl chloride, for example, is highly favorable as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed, driving the reaction to completion.[5]
Stage 2: Nucleophilic Acyl Substitution for Ester Formation
The resulting acyl chloride is a potent electrophile due to the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom. It reacts readily with alcohols and phenols in a nucleophilic acyl substitution reaction.[6][7][8]
Key Advantages of the Acyl Chloride Route:
-
Irreversibility: Unlike acid-catalyzed Fischer esterification, the reaction is essentially irreversible because the chloride leaving group is expelled, and the HCl byproduct is scavenged by a base.[3]
-
High Reactivity & Speed: Reactions are typically much faster than direct esterification and often proceed to completion at room temperature or with gentle heating.[2][8]
-
Broad Substrate Scope: This method is effective for primary, secondary, and even sterically hindered tertiary alcohols and phenols, which are often unreactive under Fischer conditions.[7]
-
Mild Conditions: The reaction avoids the use of strong acids and high temperatures, preserving sensitive functional groups elsewhere in the molecule.
The mechanism involves the attack of the alcohol's oxygen on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial. It serves two purposes: to neutralize the HCl byproduct and, in the case of pyridine, to potentially act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[7][9]
Caption: General mechanism of esterification via an acyl chloride.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the conversion of the commercially available carboxylic acid to the highly reactive acyl chloride intermediate.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Eq. |
|---|---|---|---|---|
| 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 | 205.01 | 5.00 g | 1.0 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 4.3 mL | 2.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1 drop | catalytic |
Procedure:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (5.00 g, 24.4 mmol).[10]
-
Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent & Catalyst: Add anhydrous DCM (50 mL) followed by one catalytic drop of DMF.
-
Reagent Addition: Slowly add thionyl chloride (4.3 mL, 61.0 mmol) to the suspension at room temperature via a syringe. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas evolution and the dissolution of the starting solid.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation).
-
Final Product: The resulting residue is this compound, which is often a solid or oil. It is highly moisture-sensitive and is typically used immediately in the next step without further purification.
Protocol 2: General Protocol for Esterification
This protocol provides a general method for reacting the acyl chloride with various alcohols.
Materials & Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Eq. |
|---|---|---|---|---|
| This compound | 1006448-72-1 | 223.45 | 24.4 mmol | 1.0 |
| Alcohol (R'-OH) | Varies | Varies | 26.8 mmol | 1.1 |
| Anhydrous Pyridine | 110-86-1 | 79.10 | 2.9 mL | 1.5 |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Procedure:
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.1 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the alcohol/pyridine solution to 0°C using an ice bath.
-
Acyl Chloride Addition: Dissolve the crude this compound from Protocol 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled alcohol solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding 20 mL of 1 M HCl(aq).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM (2 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove any remaining acid) and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical state.[11][12]
Caption: Workflow from carboxylic acid to purified ester.
Representative Substrate Scope & Data
This method is applicable to a wide range of alcohols. The following table provides expected outcomes based on general reactivity principles for acyl chlorides.
| Entry | Alcohol Substrate | Type | Expected Reactivity | Typical Yield Range | Notes |
| 1 | Ethanol | Primary | Very High | 90-98% | Reaction is often complete in under 1 hour at RT. |
| 2 | Isopropanol | Secondary | High | 85-95% | May require slightly longer reaction times than primary alcohols. |
| 3 | tert-Butanol | Tertiary | Moderate | 50-70% | Steric hindrance slows the reaction. Addition of a catalyst like DMAP may be beneficial.[9] |
| 4 | Phenol | Phenol | Moderate | 80-90% | Less nucleophilic than aliphatic alcohols but reacts cleanly. |
| 5 | 4-Nitrophenol | E-withdrawn Phenol | Low | 60-80% | Electron-withdrawing groups decrease nucleophilicity. May require heating. |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete formation of acyl chloride. 2. Deactivated (wet) acyl chloride. 3. Insufficiently nucleophilic alcohol. | 1. Ensure reflux in Protocol 1 goes to completion. 2. Use anhydrous solvents/reagents and perform under inert atmosphere. 3. For hindered or deactivated alcohols, add a catalytic amount of DMAP (4-Dimethylaminopyridine) and/or increase reaction time/temperature. |
| Starting Alcohol Remains | 1. Insufficient acyl chloride added. 2. Short reaction time. | 1. Use a slight excess (1.05-1.1 eq) of the acyl chloride. 2. Continue stirring and monitor by TLC until complete. |
| Formation of Carboxylic Acid | Presence of water in the reaction mixture hydrolyzed the acyl chloride. | Thoroughly dry all glassware and use anhydrous solvents. Ensure the alcohol substrate is dry. |
| Difficult Purification | Pyridine salts co-eluting with the product. | Ensure the aqueous workup (1M HCl wash) is performed thoroughly to remove all pyridine and its salts. |
Safety Precautions
-
Acyl Chlorides: Are corrosive, lachrymatory, and react violently with water. Handle with extreme care in a fume hood.
-
Thionyl Chloride: Is highly toxic, corrosive, and reacts with moisture to release HCl and SO₂ gas. Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Pyridine & DCM: Pyridine has a strong, unpleasant odor and is flammable. Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The use of this compound represents a robust, efficient, and versatile method for the synthesis of a wide array of pyrazole esters. The high reactivity of the acyl chloride intermediate allows for rapid, irreversible reactions under mild conditions, making it superior to direct esterification for library synthesis and for use with sensitive or sterically hindered substrates. The protocols and guidelines presented here provide a solid foundation for researchers to successfully apply this valuable synthetic strategy.
References
-
Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from Sparkl website: [Link]
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OrgoSolver. (n.d.). Acid Chlorides → Esters with Alcohols and Pyridine. Retrieved from OrgoSolver website: [Link]
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Clark, J. (2015). Making Esters. Retrieved from Chemguide: [Link]
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Mojtahedi, M. M., et al. (n.d.). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf. Retrieved from a website (specific source name not provided): [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from Science Ready website: [Link]
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Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Retrieved from: [Link]
-
Putra, G. S., et al. (2018). The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. Retrieved from: [Link]
-
Clark, J. (2023). Esterification - Alcohols and Carboxylic Acids. Retrieved from Chemguide: [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from: [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from Organic Chemistry Portal website: [Link]
-
Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis. Retrieved from: [Link]
-
Study.com. (n.d.). How could you prepare the mentioned ester using the reaction of an acid chloride with an alcohol?. Retrieved from Study.com website: [Link]
-
Putra, G. S., et al. (2018). The Influence of Ratio Pyridine and Triethylamine Catalysts on Synthesis 2-Phenyl-Benzo[D][6][11] Oxazine-4-On Derivatives. ResearchGate. Retrieved from: [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Retrieved from: [Link]
-
Clark, J. (2015). Preparation of acyl chlorides (acid chlorides). Retrieved from Chemguide: [Link]
-
ResearchGate. (n.d.). 19.2 PREPARATION OF ACYL CHLORIDES. Retrieved from: [Link]
-
PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from PubChem: [Link]
-
PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from PubChem: [Link]
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"scale-up synthesis of amides using 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"
An Application Guide for the Scalable Synthesis of Novel Amides using 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of amides utilizing this compound. Pyrazole-containing amides are pivotal structural motifs in modern drug discovery, frequently appearing in candidates for oncology, inflammatory diseases, and agrochemical applications. Transitioning these syntheses from bench-scale to pilot or manufacturing scale presents unique challenges related to reaction control, safety, and purification. This document offers detailed protocols, mechanistic insights, and practical solutions to address these challenges, ensuring a robust, safe, and efficient scale-up process. The target audience includes researchers, process chemists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazole Amides
The pyrazole ring is a privileged scaffold in medicinal chemistry due to its unique electronic properties and ability to participate in hydrogen bonding, acting as both a donor and acceptor. When incorporated into an amide linkage, these heterocycles yield compounds with significant biological activity. The title reagent, this compound, is a versatile building block. The bromine atom at the 4-position serves as a convenient handle for further functionalization via cross-coupling reactions, while the acyl chloride at the 5-position provides a highly reactive site for amide bond formation[1].
However, scaling amide bond formation, one of the most frequently performed reactions in pharmaceutical synthesis, is non-trivial[2]. Challenges include managing exothermic events, ensuring homogeneous mixing, controlling byproduct formation, and implementing cost-effective and environmentally sustainable purification methods[3][4]. This guide focuses on the acid chloride method, a classic and cost-effective approach for large-scale amide synthesis, providing expert guidance to navigate its complexities[3][5].
Reagent Analysis and Preparation
Understanding the Key Reagents
A successful scale-up begins with a thorough understanding of the starting materials. The primary reaction involves the coupling of an amine with this compound.
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Key Properties |
| This compound | 1006448-72-1 | C₅H₄BrClN₂O | 223.46 | Moisture-sensitive, corrosive solid[6][7]. |
| 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 | C₅H₅BrN₂O₂ | 205.01 | Stable, crystalline solid precursor[1]. |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | SOCl₂ | 118.97 | Corrosive, toxic liquid; reacts violently with water[][9]. |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Common non-nucleophilic base to scavenge HCl. |
Protocol 1: Preparation of Acyl Chloride at Scale
The most common and cost-effective method for preparing the acyl chloride is by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂)[3]. This step is often performed in situ or as a separate telescoped step.
Causality: Thionyl chloride is preferred at scale over reagents like oxalyl chloride due to its lower cost and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies removal. However, these byproducts are toxic and corrosive, necessitating the use of a scrubber system.[]
Caption: General workflow for scale-up amide synthesis and purification.
Stoichiometry and Reagent Table (Example Scale)
| Component | M.W. | Moles | Equivalents | Mass/Volume |
| Amine (R-NH₂) | (Varies) | 1.00 | 1.0 | (Varies) |
| This compound | 223.46 | 1.05 | 1.05 | 234.6 g |
| Triethylamine (TEA) | 101.19 | 1.20 | 1.2 | 121.4 g (167 mL) |
| Tetrahydrofuran (THF) | - | - | - | ~2.5 L |
Step-by-Step Methodology
-
Reactor Setup: To a clean, dry, nitrogen-purged reactor, add the amine (1.0 eq), triethylamine (1.2 eq), and a suitable solvent like Tetrahydrofuran (THF, ~10 volumes).
-
Cooling: Cool the stirred solution to 0-5°C using a chiller. The formation of the triethylamine hydrochloride salt is exothermic.
-
Acyl Chloride Addition: Dissolve the this compound (1.05 eq) in THF (~5 volumes) in a separate vessel under nitrogen. Add this solution slowly to the reactor via a pressure-equalizing dropping funnel, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature (20-25°C) and stir for 1-3 hours, or until the reaction is deemed complete by HPLC or TLC analysis.
-
Quenching: Slowly add water (~5 volumes) to the reactor to quench any remaining acyl chloride and dissolve the triethylamine hydrochloride salt.
-
Work-up: Transfer the biphasic mixture to a separatory funnel or perform the separation in the reactor if equipped.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.
Purification at Scale: Crystallization
While chromatography is a powerful tool at the lab scale, it is often costly and generates significant solvent waste at an industrial scale. Recrystallization is the preferred method for purifying solid amides. [10] Protocol 3: Recrystallization
-
Solvent Screen: Identify a suitable solvent system where the amide product is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common choices include ethanol, isopropanol (IPA), ethyl acetate, or mixtures like Toluene/Heptane.
-
Dissolution: Transfer the crude amide to a clean reactor and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Cooling: Slowly cool the solution to allow for the formation of well-defined crystals. A controlled cooling ramp is crucial for purity and crystal size. For example, cool from 80°C to 20°C over 4-6 hours.
-
Isolation: Isolate the purified crystals by filtration (e.g., using a Nutsche filter-dryer).
-
Washing & Drying: Wash the filter cake with a small amount of cold solvent and dry the product under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Safety and Environmental Considerations
Scaling up chemical reactions introduces significant safety risks that must be rigorously managed.
-
Reagent Hazards:
-
Thionyl Chloride: Highly toxic, corrosive, and water-reactive. Handle only in a well-ventilated fume hood or closed system with a scrubber. []Personal Protective Equipment (PPE) should include acid-resistant gloves, a lab coat, and full face protection. [11] * Acyl Chlorides: Corrosive and moisture-sensitive. They release HCl upon contact with water. [12][13]All equipment must be scrupulously dried before use.
-
-
Reaction Hazards:
-
Exotherms: Both the formation of the acyl chloride and the amide coupling reaction are exothermic. Use a jacketed reactor with controlled cooling and ensure slow, subsurface addition of reagents to manage the heat output and prevent thermal runaway.
-
Off-Gassing: The reaction of thionyl chloride with the carboxylic acid produces SO₂ and HCl gas. The amide coupling produces HCl which is neutralized by the base. Ensure the reactor is vented to a caustic scrubber to neutralize these acidic gases. [3]* Waste Disposal:
-
Aqueous washes will contain salts and potentially unreacted starting materials. Neutralize the pH before disposal according to local regulations.
-
Solvent waste should be collected and disposed of through a certified waste management provider. Consider solvent recycling where feasible to improve the process's green credentials.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficiently reactive amine. 2. Deactivation of acyl chloride due to moisture. 3. Stoichiometry error. | 1. Increase reaction temperature or time; consider adding a catalyst like DMAP (use with caution). 2. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. 3. Re-verify calculations and masses/volumes of all reagents. |
| Impure Product | 1. Incomplete reaction. 2. Side reaction with base (if nucleophilic). 3. Inefficient work-up or purification. | 1. Push reaction to completion using monitoring. 2. Ensure a non-nucleophilic base (TEA, DIPEA) is used. 3. Add extra aqueous washes; re-evaluate the recrystallization solvent system. |
| Poor Yield | 1. Product loss during aqueous work-up (if product has some water solubility). 2. Inefficient crystallization. | 1. Perform a back-extraction of the aqueous layers with the organic solvent. 2. Optimize crystallization: ensure slow cooling, check mother liquor for dissolved product by TLC/HPLC. |
References
- Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.
- Chemistry LibreTexts. (2022). Chemistry of Amides.
- Chemistry LibreTexts. (2023). 1° Amides can be converted to Nitriles with Thionyl Chloride.
- Benchchem. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Chemistry.
- Pharmaceutical Technology. (2013).
- BenchChem Technical Support. (2025). Challenges in the scale-up of amide synthesis processes.
- UCL Discovery. (n.d.).
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Leggio, A., et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances.
- ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2020).
- Fisher Scientific. (2010).
- AA Blocks. (2026).
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxylic acid.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE.
- BLDpharm. (n.d.). This compound.
- Chembest. (n.d.). This compound.
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Application Notes and Protocols for the Sequential Functionalization of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Introduction
4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride is a versatile bifunctional building block crucial for the synthesis of highly substituted pyrazole derivatives, a scaffold prevalent in numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4][5] This guide provides detailed protocols and expert insights into the catalytic conditions for reactions involving this reagent, focusing on a strategic, sequential approach to leverage its dual reactivity. We will explore the initial derivatization of the highly reactive carbonyl chloride moiety, followed by palladium-catalyzed cross-coupling reactions at the less reactive C4-bromo position.
Core Principle: A Strategy of Sequential Reactions
A critical aspect of utilizing this compound is understanding the chemoselectivity of its two reactive sites. The acyl chloride at the C5 position is an exceptionally reactive electrophile, readily undergoing nucleophilic acyl substitution. In contrast, the C4-bromo substituent is a classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), which proceed via oxidative addition to a Pd(0) center.
Attempting to perform a palladium-catalyzed cross-coupling on the C4-bromo position while the C5-carbonyl chloride is still present is highly likely to result in a complex mixture or complete failure. The palladium catalyst can react directly with the acyl chloride in what is known as an "acyl cross-coupling" reaction.[6][7][8][9] The oxidative addition into the C(acyl)-Cl bond is often kinetically favored over the C(aryl)-Br bond.
Therefore, the most robust and logical synthetic strategy involves a two-stage approach:
-
Stage 1: Amide Bond Formation. First, the carbonyl chloride is reacted with a nucleophile (typically an amine) to form a stable amide. This step is generally performed under standard, non-catalytic conditions.
-
Stage 2: Catalytic C-C Bond Formation. The resulting 4-bromo-1-methyl-1H-pyrazole-5-carboxamide is then used as the substrate for subsequent palladium-catalyzed cross-coupling reactions at the C4-bromo position. The amide functionality is typically stable and well-tolerated under these conditions.[10]
This sequential workflow ensures predictable outcomes and high yields, forming the basis of the protocols detailed below.
Caption: High-level workflow for functionalizing the target reagent.
Part A: Protocol for Amide Bond Formation
The high reactivity of the acyl chloride allows for a straightforward, non-catalytic synthesis of amides under mild conditions.
Experimental Protocol: General Procedure for Amide Synthesis
-
Reagent Preparation: In a dry, inert atmosphere (Nitrogen or Argon), dissolve the desired primary or secondary amine (1.0-1.1 equivalents) in an anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). Add a non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents).
-
Reaction Initiation: Cool the amine solution to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled amine solution over 15-30 minutes. The acid chloride is moisture-sensitive and should be handled accordingly.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
If using an organic solvent immiscible with water (like DCM), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude amide product can be purified by recrystallization or column chromatography on silica gel.
Causality Behind Choices:
-
Anhydrous Conditions: The acyl chloride is highly susceptible to hydrolysis. Water contamination will lead to the formation of the corresponding carboxylic acid, reducing the yield of the desired amide.
-
Base: The reaction of the acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl). The added base (e.g., Et₃N) neutralizes this HCl, preventing the protonation of the starting amine, which would render it non-nucleophilic.
-
Low Temperature Addition: The reaction is often exothermic. Adding the acyl chloride slowly at 0 °C helps to control the reaction rate and minimize potential side reactions.
Part B: Catalytic Cross-Coupling of 4-Bromo-1-methyl-1H-pyrazole-5-carboxamides
Once the stable amide intermediate is synthesized, the C4-bromo position can be functionalized using a variety of powerful palladium-catalyzed cross-coupling reactions. The following protocols provide robust starting conditions that can be optimized for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of C4-Aryl/Heteroaryl Pyrazoles
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds, coupling the C4-position of the pyrazole with a wide range of aryl or heteroaryl boronic acids or esters.[10][11][12][13][14][15]
Caption: General catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube or microwave vial, add the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (see table below, 1-5 mol%), and the base (2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water.
-
Reaction: Heat the mixture to 80-110 °C and stir vigorously for 4-24 hours, monitoring by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Component | Recommended Conditions | Rationale / Expert Insight |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2/G3 | Pd(PPh₃)₄ is a classic choice. For more challenging or electron-rich substrates, catalysts with bulky, electron-rich phosphine ligands like dppf or Buchwald-type ligands (e.g., XPhos) are often superior.[12][13][15] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is often effective for a wide range of substrates. Cs₂CO₃ is a stronger base that can be beneficial for less reactive partners. The base is crucial for activating the boronic acid for transmetalation.[11] |
| Solvent | 1,4-Dioxane/H₂O, DME/H₂O, Toluene/EtOH | A mixture including water is typically required to solubilize the base and facilitate the transmetalation step. Ensure solvents are properly degassed to prevent catalyst oxidation. |
Sonogashira Coupling: Synthesis of C4-Alkynyl Pyrazoles
The Sonogashira reaction couples the C4-bromo position with a terminal alkyne, providing access to valuable pyrazole-alkyne conjugates.[3][6][16][17] The reaction is co-catalyzed by palladium and copper(I) salts.
Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine or diisopropylamine, >2.0 equiv.), which also serves as a solvent in some cases. Finally, add the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the mixture at room temperature to 60 °C. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography on silica gel.
| Component | Recommended Conditions | Rationale / Expert Insight |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | This is the most common and reliable precatalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | The copper salt is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[3] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | A liquid amine base is required to neutralize the HBr byproduct and facilitate the formation of the copper acetylide. |
| Solvent | THF, DMF | Anhydrous polar aprotic solvents are preferred. Ensure they are thoroughly degassed. |
Heck Reaction: Synthesis of C4-Alkenyl Pyrazoles
The Heck reaction facilitates the coupling of the C4-bromo position with an alkene, leading to the formation of a new C-C bond and a substituted alkene product.[12][18][19][20][21]
Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealed tube or microwave vial, combine the 4-bromo-1-methyl-1H-pyrazole-5-carboxamide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.5 equiv.).
-
Solvent and Reagent Addition: Add a polar aprotic solvent like DMF or DMA, followed by the alkene (1.2-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 100-140 °C for 12-24 hours. Microwave heating can dramatically accelerate the reaction.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
| Component | Recommended Conditions | Rationale / Expert Insight |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Palladium(II) acetate is a common and cost-effective precatalyst that is reduced to Pd(0) in situ. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | Triphenylphosphine is standard. For less reactive aryl bromides or specific selectivity requirements, more sophisticated ligands may be necessary.[19] |
| Base | Et₃N, K₂CO₃, NaOAc | An inorganic or organic base is required to regenerate the Pd(0) catalyst at the end of the cycle by neutralizing the HBr formed.[18] |
| Alkene Partner | Acrylates, Styrenes, Electron-deficient alkenes | The Heck reaction works best with electron-deficient alkenes (e.g., methyl acrylate) or styrenes.[12] |
References
- BenchChem. (2025). Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. [URL: https://www.benchchem.com/application-notes/1-isopropyl-1h-pyrazole-4-carbaldehyde-cas-251953-61-4]
- D'Auria, M., & Racioppi, R. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 23(12), 3296. [URL: https://www.mdpi.com/1420-3049/23/12/3296]
- Gould, S. E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Bioorganic & Medicinal Chemistry Letters, 17(22), 6254-6259. [URL: https://pubmed.ncbi.nlm.nih.gov/17933511/]
- Yi, C., et al. (2010). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. Organic & Biomolecular Chemistry, 8(16), 3634-3637. [URL: https://pubmed.ncbi.nlm.nih.gov/20631988/]
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. Organic Letters, 24(12), 2338–2343. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00659]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Sonogashira_Coupling]
- D'Auria, M., & Racioppi, R. (2018). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/329582236_Acyl_Sonogashira_Cross-Coupling_State_of_the_Art_and_Application_to_the_Synthesis_of_Heterocyclic_Compounds]
- Zhang, J., Zhang, P., Ma, Y., & Szostak, M. (2022). Mechanochemical Synthesis of Ketones via Chemoselective Suzuki–Miyaura Cross-Coupling of Acyl Chlorides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c00659]
- Buchwald, S. L., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14879–14889. [URL: https://pubs.acs.org/doi/10.1021/ja046123b]
- Wikipedia. (n.d.). Heck reaction. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Ahmad, S., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-4-bromo-N-5-methyl-1H-pyrazol-3-yl-benzamide-5-and_fig1_349544923]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Fu, G. C. (2005). A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [URL: https://www.researchgate.
- Elmaaty, T. A., et al. (2020). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/New-pyrazolopyridine-and-pyrazolothiazole-based-as-Elmaaty-Abdel-Aziz/9f9c7e0c8b2c4e36e65a6f23f113a0767e7c8e9d]
- Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra07987a]
- Naim, M. J., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273219/]
- Lee, C. F., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c02450]
- Supuran, C. T., et al. (2015). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [URL: https://iris.unifi.it/handle/2158/1039864]
- Larhed, M., & Hallberg, A. (2008). Heck Reactions with Aryl Chlorides. Diva-Portal.org. [URL: https://www.diva-portal.org/smash/get/diva2:17852/FULLTEXT01.pdf]
- Reiss, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- Chemistry LibreTexts. (2023). Heck Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.08%3A_The_Heck_Reaction]
- BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. [URL: https://www.benchchem.com/application-notes/2-bromo-5-methylpyridin-4-amine-cas-89942-77-8]
- Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. [URL: https://www.youtube.
- Google Patents. (2020). CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. [URL: https://patents.google.
- Knochel, P., & Oestreich, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2748–2767. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5241285/]
- D'hooghe, M., et al. (2017). Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270. Organic & Biomolecular Chemistry, 15(31), 6595-6603. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob01487a]
- Szostak, M., et al. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Organic & Biomolecular Chemistry, 14(7), 2243-2247. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c5ob02687j]
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Application Notes and Protocols for the Derivatization of Peptides with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the derivatization of peptides at their N-terminal and other primary amine-containing side chains using 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This protocol is designed to facilitate the modification of peptides for various applications, including the enhancement of detectability in mass spectrometry, alteration of physicochemical properties for structure-activity relationship (SAR) studies, and the introduction of a versatile handle for further chemical modifications. The pyrazole moiety, a significant scaffold in medicinal chemistry, offers metabolic stability and the bromine atom provides a site for subsequent cross-coupling reactions.[1][2] This guide details the underlying chemistry, a step-by-step derivatization protocol, methods for purification and characterization of the resulting pyrazole-peptide conjugates, and potential applications in drug discovery and proteomics.
Introduction: The Rationale for Pyrazole-Based Peptide Derivatization
Peptide-based therapeutics represent a rapidly growing class of pharmaceuticals. However, their utility can be limited by factors such as poor metabolic stability and challenges in detection and characterization. Chemical derivatization is a powerful strategy to overcome these limitations. The choice of the derivatizing agent is critical and should be guided by the intended application.
This compound is an attractive reagent for peptide modification due to several key features of the pyrazole heterocycle:
-
Metabolic Stability: The pyrazole ring is known for its resistance to metabolic degradation, which can enhance the in vivo half-life of a derivatized peptide.[2]
-
Privileged Scaffold in Medicinal Chemistry: Pyrazole derivatives are found in numerous approved drugs, highlighting their favorable interactions with biological targets.[2]
-
Modulation of Physicochemical Properties: The introduction of the substituted pyrazole moiety can alter the lipophilicity and hydrogen bonding capacity of a peptide, influencing its solubility, membrane permeability, and target affinity.
-
Enhanced Mass Spectrometric Detection: The presence of the bromine atom provides a characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), which facilitates the identification of derivatized peptides in complex mixtures by mass spectrometry.
-
A Handle for Further Functionalization: The bromine atom on the pyrazole ring serves as a versatile handle for post-derivatization modifications via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide range of chemical entities.[3]
This application note provides a robust protocol for the efficient and specific derivatization of peptides with this compound, along with guidelines for the subsequent analysis of the modified peptides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The derivatization reaction proceeds via a classical nucleophilic acyl substitution mechanism. The primary amine group of the peptide's N-terminus or the side chain of lysine residues acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion to form a stable amide bond. A non-nucleophilic organic base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the peptide's amine groups.
Sources
- 1. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your synthetic applications. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to ensure your success.
I. Understanding the Reagent: Key Physicochemical Properties
This compound is a versatile heterocyclic building block. Its reactivity is primarily dictated by the highly electrophilic acyl chloride group, making it an excellent reagent for nucleophilic acyl substitution reactions.[1] The pyrazole core, substituted with a methyl group at the N1 position and a bromine atom at the C4 position, also influences its steric and electronic properties, which can affect reaction outcomes.[2]
II. Troubleshooting Guide: Diagnosing and Resolving Low Yields
Low yields in reactions involving this compound can often be traced back to a few common culprits. This guide provides a systematic approach to identifying and addressing these issues.
Diagram: Troubleshooting Workflow for Low-Yield Reactions
Caption: A standard workflow for amide synthesis.
Category 3: Friedel-Crafts Acylation Reactions
Friedel-Crafts acylation allows for the attachment of the pyrazole-carbonyl moiety to an aromatic ring. This reaction requires a Lewis acid catalyst. Q5: My Friedel-Crafts acylation is not working. What are the common pitfalls?
A5: Friedel-Crafts acylations are sensitive reactions with several potential failure points:
-
Catalyst Deactivation: The most common issue is the deactivation of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) by moisture. [3]It is imperative to use anhydrous conditions and a fresh, high-quality Lewis acid.
-
Substrate Deactivation: Aromatic rings that are substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are deactivated and generally do not undergo Friedel-Crafts reactions. * Substrate Incompatibility: Aromatic substrates containing basic functional groups like amines or anilines will react with the Lewis acid, rendering it inactive. [3]* Insufficient Catalyst: Unlike some catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid. This is because the product, an aryl ketone, can form a stable complex with the catalyst, taking it out of the catalytic cycle. [4] Q6: How much Lewis acid catalyst should I use?
A6: A good starting point is 1.1 to 1.5 equivalents of a strong Lewis acid like aluminum chloride (AlCl₃). For less reactive substrates, increasing the amount of catalyst may be necessary.
Diagram: Key Steps in Friedel-Crafts Acylation
Caption: The formation of the key acylium ion intermediate.
IV. Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [5]
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq.) and the aromatic substrate (1.0 eq.) in anhydrous DCM.
-
Slowly add the solution of the acyl chloride and aromatic substrate to the AlCl₃ suspension.
-
Stir the reaction at 0 °C to room temperature until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography. [3]
V. References
-
Shi, M., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development. Retrieved from [Link]
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides. Retrieved from [Link]
-
Ilhan, I. O., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Retrieved from [Link]
-
Bentham Science. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Retrieved from [Link]
-
Clark, J. (n.d.). An Introduction to Acyl Chlorides (Acid Chlorides). Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Retrieved from [Link]
-
Peterson, L. K., et al. (1974). The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Canadian Journal of Chemistry.
-
Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
AK Lectures. (n.d.). Acid Chloride Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2017, January 19). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts acylation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]
-
Reddit. (2025, May 7). Acylation of N-Aryl systems using acyl chlorides. r/Chempros. Retrieved from [Link]
-
Yufeng. (2025, May 28). How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Retrieved from [Link]
-
Nikpassand, M., et al. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC - NIH. Retrieved from [Link]
-
Taylor & Francis Online. (2009, February 25). Microwave-Accelerated Selective Acylation of (Hydroxyalkyl)phenols Using Acid Chlorides. Retrieved from [Link]
-
Clark, J. (n.d.). Preparation of Acyl Chlorides (Acid Chlorides). Chemguide. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Acyl Chlorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Friedel–Crafts Acylation of Heteroaromatics. Retrieved from [Link]
-
American Chemical Society. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2024, March 15). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Semantic Scholar. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
CB75789. (n.d.). This compound - CAS:1006448-72-1. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Sources
Technical Support Center: Reactions of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride with Nucleophiles
Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent. Here, we address common challenges and frequently asked questions regarding its side reactions with various nucleophiles. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes and troubleshoot potential issues.
Section 1: Understanding the Reactivity of this compound
FAQ 1: What are the primary factors influencing the reactivity of this compound?
The reactivity of this compound is governed by several key factors:
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The Acyl Chloride Moiety: As an acyl chloride, this compound is highly susceptible to nucleophilic acyl substitution.[1][2][3] The electron-withdrawing nature of the chlorine atom and the carbonyl oxygen polarizes the carbonyl carbon, making it a prime target for nucleophilic attack.[4]
-
The Pyrazole Ring: The pyrazole ring itself is an electron-deficient aromatic system.[5][6] The two nitrogen atoms exert a significant electron-withdrawing inductive effect, which further enhances the electrophilicity of the carbonyl carbon.
-
Steric Hindrance: The substituents on the pyrazole ring (the methyl group at N1 and the bromine at C4) can sterically hinder the approach of bulky nucleophiles to the carbonyl center. This can influence the rate and outcome of the reaction.
Diagram: Factors Influencing Reactivity
Caption: Key factors influencing the reactivity of the title compound.
Section 2: Troubleshooting Common Side Reactions
This section details potential side reactions and provides actionable troubleshooting steps.
Issue 1: Hydrolysis to the Carboxylic Acid
Question: I am observing the formation of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as a significant byproduct in my reaction with an amine nucleophile. What is causing this and how can I prevent it?
Answer:
The formation of the corresponding carboxylic acid is a classic side reaction for all acyl chlorides and is primarily caused by the presence of water in the reaction mixture.[3] this compound is highly sensitive to moisture.
Causality:
-
Reaction with Water: Water acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating hydrogen chloride and forming the carboxylic acid.[3][4]
-
Hygroscopic Solvents and Reagents: Many common solvents and reagents can absorb moisture from the atmosphere if not handled under anhydrous conditions.
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Dry Solvents | Use freshly distilled or commercially available anhydrous solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile should be dried over appropriate drying agents (e.g., CaH₂, Na/benzophenone). |
| 2 | Inert Atmosphere | Conduct the reaction under an inert atmosphere of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel. |
| 3 | Dry Glassware | Ensure all glassware is thoroughly dried in an oven (e.g., 120 °C for several hours) and cooled under a stream of inert gas before use. |
| 4 | Anhydrous Reagents | Use anhydrous grades of all reagents, including the amine nucleophile and any added base. If the amine is a salt (e.g., hydrochloride), it must be neutralized and dried before use. |
Issue 2: Double Acylation of Primary Amines
Question: When reacting with a primary amine, I am isolating a significant amount of a diacylated product. How can I favor the formation of the mono-amide?
Answer:
Double acylation can occur when the initially formed secondary amide is deprotonated and acts as a nucleophile towards another molecule of the acyl chloride. This is more likely to happen if a strong, non-hindered base is used in excess.
Causality:
-
Amide Deprotonation: The N-H proton of the newly formed amide is acidic and can be removed by a base.
-
Nucleophilic Attack by Amide Anion: The resulting amide anion is a potent nucleophile that can react with a second equivalent of the acyl chloride.
Strategies for Minimizing Double Acylation:
| Strategy | Description | Experimental Considerations |
| Stoichiometry Control | Use a slight excess (1.0-1.2 equivalents) of the primary amine relative to the acyl chloride. | This ensures that the acyl chloride is the limiting reagent, reducing the likelihood of a second acylation. |
| Choice of Base | Employ a hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. | These bases are less likely to deprotonate the amide product due to steric hindrance. |
| Slow Addition | Add the acyl chloride solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C). | This maintains a low instantaneous concentration of the acyl chloride, favoring reaction with the more nucleophilic primary amine over the amide anion. |
Diagram: Amine Acylation Pathways
Caption: Desired mono-acylation versus the double acylation side reaction.
Issue 3: Unexpected Ring Opening or Rearrangement
Question: Under harsh reaction conditions (e.g., high temperatures, strong bases), I am observing unexpected byproducts that do not correspond to simple amide formation. What could be happening?
Answer:
While the pyrazole ring is generally stable, aggressive reaction conditions can potentially lead to side reactions involving the ring itself.
Potential Side Reactions:
-
Nucleophilic Attack on the Pyrazole Ring: While less common for electron-deficient rings, a very strong nucleophile could potentially attack the pyrazole ring, especially if there are activating groups present. However, with a bromo-substituent, nucleophilic aromatic substitution is a possibility.
-
Base-Mediated Rearrangements: Strong bases could potentially deprotonate the methyl group or interact with the bromine atom, leading to complex rearrangements.
Mitigation Strategies:
-
Milder Reaction Conditions: Whenever possible, use milder bases (e.g., triethylamine, DIPEA instead of sodium hydride) and lower reaction temperatures.
-
Reaction Time Optimization: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to harsh conditions that could promote side product formation.
-
Alternative Coupling Reagents: If direct acylation with the acyl chloride proves problematic, consider converting the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) to the amide using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This avoids the highly reactive acyl chloride intermediate.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol is a starting point and may require optimization for specific substrates.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.05 equivalents) and a suitable anhydrous solvent (e.g., DCM, THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) or DIPEA (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the acyl chloride is consumed (typically 1-4 hours).
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Section 4: References
-
Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Yildirim, I., & Korkusuz, E. (2010). Synthesis and reactions of 4‐benzoyl‐1,5‐diaryl‐1H‐pyrazole‐3‐carbonyl chlorides with various semi‐ and thiosemicarbazide derivatives. Journal of Heterocyclic Chemistry.
-
Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate.
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
-
Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
ResearchGate. (2025). Amide Synthesis via Molecular Shuffling of Carboxylic Acids.
-
Arkat USA. (2009). Recent developments in aminopyrazole chemistry.
-
Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.
-
Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
-
ResearchGate. (2025). From 2011 to 2022: The development of pyrazole derivatives through the α , β ‐unsaturated carbonyl compounds.
-
Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
PMC - NIH. (2024). The Divergent Reactivity of Acid Chlorides Under Transition Metal Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
-
The Journal of Organic Chemistry. (2019). Substituent-Oriented Synthesis of Substituted Pyrazoles/Chromeno[3,2-c]pyrazoles via Sequential Reactions of Chromones/3-Chlorochromones and Tosylhydrazones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
Sources
Technical Support Center: Purification of Products from 4-bromo-1-methyl-1H-pyrazole-5-carbonyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common and complex purification challenges encountered when using this versatile reagent. The protocols and insights provided are designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible outcomes.
Introduction: Navigating the Reactivity of a Key Building Block
This compound is a highly valuable, bifunctional building block in medicinal chemistry and materials science. Its acyl chloride group provides a reactive handle for forming amide, ester, and ketone linkages, while the bromo-pyrazole core offers a site for further functionalization, often through cross-coupling reactions.[1] However, the high reactivity of the acyl chloride also presents the primary challenge during reaction workup and product purification.[2] This guide is structured to address these challenges head-on, from the initial quench to the final characterization.
Section 1: The Initial Workup - Your First Line of Defense
The success of your purification often hinges on a well-executed initial aqueous workup. This step is designed to remove the majority of polar impurities before you commit to more time-consuming techniques like chromatography or recrystallization.
Q1: What is the purpose of the sequential aqueous workup, and why is the order of the washes (e.g., acid, base, brine) so critical?
A1: The sequential aqueous workup is a liquid-liquid extraction strategy designed to systematically remove different classes of impurities based on their acid-base properties. The order is crucial for efficiency and to avoid unintended reactions.
-
Step 1: Dilute Acid Wash (e.g., 1M HCl, 5% Citric Acid): The first wash is typically with a mild acid. Most reactions forming amides from this compound use a tertiary amine base like triethylamine (Et₃N) or pyridine.[3][4] This acid wash protonates the basic tertiary amine, forming a water-soluble ammonium salt (e.g., triethylammonium chloride) that partitions into the aqueous layer. It will also remove any unreacted starting material amine.
-
Step 2: Dilute Base Wash (e.g., Saturated NaHCO₃, 1M Na₂CO₃): The second wash uses a mild base. The primary impurity targeted here is the hydrolysis product of your starting material: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[1][5][6] The acyl chloride is highly susceptible to hydrolysis by any trace water.[2] The basic wash deprotonates this carboxylic acid, forming a water-soluble carboxylate salt that is extracted from the organic layer.
-
Step 3: Brine Wash (Saturated NaCl Solution): The final wash with brine serves two purposes. First, it removes any residual water dissolved in the organic layer ("salting out"). Second, it helps to break up any emulsions that may have formed during the previous washes.
Performing these steps out of order can be counterproductive. For instance, washing with base first would not remove the triethylamine, and adding acid afterward could cause the desired product (if it has basic sites) to partition into the aqueous layer.
Q2: I'm seeing a large amount of white precipitate during my workup that seems to be trapping my product. What is it and how do I handle it?
A2: This is a very common issue. The white solid is almost certainly the ammonium salt of your base (e.g., triethylammonium chloride or pyridinium chloride). It is often highly soluble in water but can crash out at the interface if the aqueous volume is insufficient or if the organic solvent concentration is high.
Troubleshooting Steps:
-
Add More Water: The simplest solution is to add more deionized water to the separatory funnel and shake vigorously. This should dissolve the salt into the aqueous phase.
-
Filter Before Extraction: If the reaction mixture is a thick slurry post-reaction, it is often best to dilute it with the extraction solvent (e.g., ethyl acetate, DCM) and filter the entire mixture through a Büchner funnel to remove the bulk of the salt before beginning the aqueous washes. Wash the collected salt cake with a small amount of fresh organic solvent to recover any trapped product. This makes the subsequent liquid-liquid extractions much cleaner.[7]
Section 2: Troubleshooting Column Chromatography
Flash column chromatography is the most common method for purifying pyrazole carboxamides and related derivatives.[3][7][8][9][10] However, the nitrogen-containing pyrazole ring can lead to specific challenges.
Q3: My compound is streaking severely on the silica TLC plate, making it impossible to assess purity or separation. What is causing this?
A3: Streaking (or tailing) of nitrogen-containing compounds on silica gel is a classic problem. It is caused by strong, non-ideal interactions between the basic lone pairs of electrons on the nitrogen atoms of your pyrazole product and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to slow, uneven elution.
The Solution: Deactivate the Silica. The most effective solution is to add a small amount of a competitive base to your eluent system.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Hexane/Ethyl Acetate).[8][11] The highly mobile Et₃N will preferentially bind to the acidic sites on the silica, effectively masking them from your product. Your compound will then elute more symmetrically, resulting in sharp, well-defined spots on the TLC plate and better peaks during column chromatography.
-
Ammonia in Methanol: For more polar solvent systems, using a pre-made 7N ammonia in methanol solution as a polar modifier can also be effective.[11]
Q4: My product appears to be degrading on the column, and my yield is very low. What are my options?
A4: While less common for robust pyrazole amides, some sensitive functional groups can be degraded by the acidic nature of standard silica gel.
Troubleshooting Strategies:
-
Use Deactivated Silica: As mentioned above, pre-treating the silica gel with a base like triethylamine can neutralize its acidity and prevent degradation of acid-sensitive compounds.[8][11]
-
Switch to Neutral Alumina: Neutral alumina is an alternative stationary phase that lacks the acidic silanol groups of silica. It is an excellent choice for purifying acid-sensitive basic compounds. Note that the eluting power of solvents can differ on alumina compared to silica, so you will need to re-screen TLC conditions.
-
Reverse-Phase Chromatography: If your compound is stable to reverse-phase conditions (C18 silica), this can be an excellent alternative, eluting with gradients of water and acetonitrile or methanol.[11] This is particularly useful for highly polar compounds that do not move on silica.
Workflow: Optimizing Column Chromatography for Pyrazole Derivatives
Caption: Workflow for troubleshooting and optimizing flash column chromatography.
Protocol 1: Flash Column Chromatography of a Typical Pyrazole Carboxamide
-
Dry Loading: Dissolve your crude product (e.g., 1g) in a minimal amount of a strong solvent like dichloromethane (DCM) or acetone. Add 2-3 times the mass of silica gel (2-3g) to this solution.
-
Solvent Removal: Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This ensures your compound is loaded onto the column in a concentrated band.
-
Column Packing: Pack a glass column with silica gel in your chosen initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Et₃N). A typical ratio is 50:1 to 100:1 silica:crude product by mass.
-
Sample Loading: Carefully add your dry-loaded sample powder to the top of the packed silica bed. Gently add a thin layer of sand on top to prevent disturbance of the sample layer.
-
Elution: Carefully add the eluent and apply pressure to begin elution. Collect fractions and monitor by TLC to pool the pure product fractions.[8]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield your purified product.
Section 3: Mastering Recrystallization
For solid products, recrystallization is a powerful, scalable, and often more cost-effective purification technique than chromatography. The goal is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.
Q5: How do I select the best solvent for recrystallizing my pyrazole carboxamide?
A5: Solvent screening is key. In separate test tubes, test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.
| Solvent | Polarity | Boiling Point (°C) | Common Use Case |
| Hexanes/Heptane | Non-polar | 69 / 98 | Good for precipitating from more polar solvents. |
| Toluene | Non-polar | 111 | Higher boiling point, can dissolve less soluble compounds. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | 77 | Excellent general-purpose solvent for amides.[11] |
| Acetone | Polar Aprotic | 56 | Strong solvent, often used in a pair with an anti-solvent. |
| Isopropanol (IPA) | Polar Protic | 82 | Good for compounds with H-bond donors/acceptors.[12] |
| Ethanol (EtOH) | Polar Protic | 78 | A common choice, often used with water as an anti-solvent.[11] |
| Methanol (MeOH) | Polar Protic | 65 | Very polar, may dissolve product too well unless cooled significantly. |
An ideal single solvent will fully dissolve the compound when boiling but show low solubility when cooled in an ice bath. More commonly, a two-solvent system is required (e.g., dissolving in hot ethanol and adding hot water dropwise until turbidity persists).[11]
Q6: My product is "oiling out" as a liquid instead of forming crystals. What should I do?
A6: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product.
Solutions:
-
Add More Solvent: The solution may be too concentrated. Add more of the hot primary solvent to reduce the saturation level.
-
Reduce Cooling Rate: Allow the solution to cool very slowly to room temperature before moving it to an ice bath. Slow cooling encourages ordered crystal lattice formation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed the Solution: Add a single, tiny crystal of pure product (if you have any) to the cooled solution to initiate crystallization.
Section 4: General FAQs and Final Purity Assessment
Troubleshooting Decision Tree for Purification Strategy
Caption: A decision-making flowchart for selecting a primary purification method.
Q7: How can I be certain my final product is pure?
A7: A combination of analytical techniques is required for full confidence.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard. The NMR spectrum should show all expected signals with correct integrations and no significant peaks attributable to starting materials or solvent impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (a single peak in the chromatogram) and mass confirmation of your target molecule.
Q8: The starting acyl chloride is described as moisture-sensitive. How does this impact the reaction and purification?
A8: The moisture sensitivity of this compound is a critical consideration.[2]
-
During Reaction: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the acyl chloride from hydrolyzing to the unreactive 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid.[1] This carboxylic acid is the most common acidic impurity you will need to remove during the workup.
-
During Purification: Once the amide is formed, it is typically much more stable than the acyl chloride. Standard purification techniques like chromatography and recrystallization do not require an inert atmosphere. The main consequence of starting material hydrolysis is the need for a thorough basic wash during the workup and the potential for a slightly lower yield.
References
- Benchchem. (n.d.). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives. Benchchem.
- Various Authors. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate.
- Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate.
- Google Patents. (2013). DE102009060150A1 - Process for the purification of pyrazoles.
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Various Authors. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- Various Authors. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- ResearchGate. (n.d.). Crystal structure and molecular docking studies of new pyrazole-4-carboxamides.
- PubChem. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- Google Patents. (n.d.). US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Various Authors. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides.
- Bentham Science Publisher. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid.
- YouTube. (2023, February 10). Preparations and Reactions of Acyl Chlorides.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 5. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | C5H5BrN2O2 | CID 673686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Managing Hydrolysis of 4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. The inherent reactivity that makes this pyrazole acyl chloride a valuable synthetic tool also renders it highly susceptible to hydrolysis, a common challenge that can impact reaction outcomes.[1][2] This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate unwanted hydrolysis and ensure the success of your experiments.
Troubleshooting Guide: Addressing In-Reaction Issues
This section addresses common problems encountered during synthesis, with a focus on diagnosing and resolving issues stemming from the premature hydrolysis of the acyl chloride.
Q1: My amide/ester synthesis yield is unexpectedly low, and I've recovered unreacted starting amine/alcohol. Could hydrolysis of the acyl chloride be the cause?
A: Yes, this is a classic symptom of competitive hydrolysis. This compound is a highly reactive acylating agent due to the electrophilic nature of its carbonyl carbon and the excellent leaving group ability of the chloride ion.[1][3] However, it will react rapidly with any available water, often faster than with your intended nucleophile, especially if the nucleophile is sterically hindered or weakly nucleophilic.
This hydrolysis reaction consumes the acyl chloride to form the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid) and hydrochloric acid (HCl).[4][5][6] Once hydrolyzed, the starting material is no longer available to react with your amine or alcohol, leading directly to a reduction in the yield of your desired product.
Immediate Troubleshooting Steps:
-
Re-evaluate Your Reaction Environment: The most likely culprit is the presence of moisture. Review your procedure for potential sources of water, including solvents, reagents, glassware, and atmospheric exposure.
-
Confirm Byproduct Presence: Analyze your crude reaction mixture using TLC, LC-MS, or ¹H NMR. The hydrolyzed carboxylic acid will have a distinct retention factor/mass/spectral signature compared to the starting acyl chloride and the desired product. The presence of this byproduct is a strong indicator that hydrolysis has occurred.
-
Implement Rigorous Anhydrous Techniques: For your next attempt, you must adopt stringent moisture-control measures. Refer to the "Protocol for a General Anhydrous Amide Synthesis" and the workflow diagram below for a validated procedure.
Q2: I've observed a significant amount of an acidic byproduct in my crude reaction mixture that complicates purification. What is it, and how did it form?
A: The acidic byproduct is almost certainly 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, the direct result of the acyl chloride reacting with water.[5][6] The reaction mechanism, detailed below, is a classic nucleophilic acyl substitution where water acts as the nucleophile.[4]
Caption: Mechanism of Acyl Chloride Hydrolysis.
This byproduct can complicate purification because its polarity may be similar to your desired product or other reaction components. Furthermore, the co-product, HCl, can protonate basic sites in your molecule or reagents, leading to further complications.[6]
Purification Strategy:
-
Aqueous Base Wash: During your workup, wash the organic layer with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is highly water-soluble and will be extracted into the aqueous layer. Be sure to perform this wash cautiously, as the neutralization reaction produces CO₂ gas.
-
Chromatography: If the base wash is insufficient, column chromatography is typically effective for separating the carboxylic acid from the less polar amide or ester product.
Q3: My amine nucleophile seems to be deactivating during the reaction, even when I use the correct stoichiometry. Is this related to hydrolysis?
A: Yes, this is an indirect but significant consequence of hydrolysis. As established, the hydrolysis of one equivalent of your acyl chloride produces one equivalent of hydrochloric acid (HCl).[4][6]
If your nucleophile is an amine, it is also a base. The generated HCl will readily react with the amine in an acid-base reaction, forming an ammonium salt (R-NH₃⁺Cl⁻). This protonated amine is no longer nucleophilic and cannot attack the acyl chloride. This effectively removes your amine from the reaction, halting the formation of your desired amide.
Authoritative Insight: To counteract this, standard protocols for acylation reactions with amines almost always include a non-nucleophilic base, such as triethylamine (TEA) or pyridine.[5][6] It is recommended to use at least one equivalent of this "scavenger" base to neutralize the HCl generated from the primary reaction. When hydrolysis is a concern, using a slight excess (e.g., 1.2 - 1.5 equivalents) of the scavenger base is a prudent measure to neutralize any additional HCl formed from the reaction with water.
Frequently Asked Questions (FAQs)
This section provides preventative advice and foundational knowledge for working with this compound.
Q1: What are the best practices for handling and storing this reagent to prevent degradation?
A: Proper handling and storage are critical to preserving the integrity of the reagent. Acyl chlorides must be rigorously protected from atmospheric moisture.[7][8]
| Practice | Rationale | Recommended Action |
| Storage | To prevent slow degradation from ambient moisture ingress over time. | Store in a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, place the primary container inside a desiccator or a glove box.[9] Storing under an inert atmosphere (Nitrogen or Argon) is ideal.[7][8] |
| Dispensing | To minimize exposure of the bulk material to the atmosphere. | Weigh or measure the required amount quickly in a well-ventilated fume hood. For highly sensitive applications, dispense the reagent inside a glove box or use syringe techniques with a Sure/Seal™-style bottle under an inert atmosphere.[10] |
| Container Integrity | To ensure a robust barrier against moisture. | Always use the original manufacturer's container when possible. If transferring, use a clean, oven-dried glass container with a secure, high-quality cap. Parafilm can be wrapped around the cap-bottle interface for an extra seal.[9] |
Q2: How can I ensure my reaction setup is sufficiently anhydrous?
A: Creating a truly anhydrous environment requires a systematic approach. Every component of your reaction must be free of water.
Caption: Workflow for setting up an anhydrous reaction.
-
Glassware: All glassware (flasks, stir bars, funnels) must be rigorously dried, either by heating in an oven (≥125 °C) for several hours or by flame-drying under vacuum immediately before use.[10]
-
Solvents: Use commercially available anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Solvents can also be dried over activated molecular sieves (e.g., 3Å or 4Å).[11]
-
Inert Atmosphere: Assemble the reaction apparatus while the glassware is still hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon).[8][10] Use a gas bubbler to monitor the flow.
-
Reagents: Ensure your nucleophile and any other solid reagents are anhydrous. If necessary, dry them in a vacuum oven before use.
Q3: How can I detect the presence of the hydrolyzed byproduct (carboxylic acid) in my sample?
A: Several standard analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): The carboxylic acid is typically more polar than the corresponding amide or ester. It will have a lower Rf value (it will not travel as far up the plate). Staining with an indicator like potassium permanganate can help visualize the spot.
-
¹H NMR Spectroscopy: The most definitive feature is the carboxylic acid proton (-COOH), which will appear as a broad singlet far downfield, typically >10 ppm. This peak will disappear upon shaking the NMR sample with a drop of D₂O.
-
Infrared (IR) Spectroscopy: The carboxylic acid will show a very broad O-H stretch from ~2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. The acyl chloride C=O stretch is typically at a higher frequency (~1780-1815 cm⁻¹).
-
Mass Spectrometry (MS): LC-MS is highly effective. You will be able to identify the exact mass of the protonated molecular ion [M+H]⁺ for the carboxylic acid, confirming its presence.
Validated Experimental Protocols
Protocol 1: General Procedure for Anhydrous Amide Synthesis
This protocol outlines the synthesis of an amide from this compound under conditions designed to minimize hydrolysis.
-
Preparation:
-
Dry all glassware in an oven at 150°C for at least 4 hours. Assemble the reaction flask with a stir bar, septum, and condenser while hot, and allow it to cool under a positive pressure of dry nitrogen.
-
-
Reagent Setup:
-
In the reaction flask, dissolve the primary or secondary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under nitrogen.
-
Cool the solution to 0°C using an ice-water bath.
-
-
Acyl Chloride Addition:
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
-
Using a dry syringe, add the acyl chloride solution dropwise to the stirred amine solution at 0°C over 15-20 minutes. A precipitate (triethylammonium chloride) will likely form.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS.[12]
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated aqueous NaHCO₃ (to remove any hydrolyzed carboxylic acid), and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.[12]
-
References
-
Acyl Chloride Uses, Reactions & Synthesis. (n.d.). Study.com. Retrieved from [Link]
-
Acyl chloride. (n.d.). Wikipedia. Retrieved from [Link]
-
A Level Chemistry Revision Notes - Acyl Chlorides. (2025, June 23). Save My Exams. Retrieved from [Link]
-
Synthesis and Reactions of Acid Chlorides. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Retrieved from [Link]
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Acyl chlorides stability. (2020, October 26). Sciencemadness Discussion Board. Retrieved from [Link]
-
Acetyl Chloride Storage. (2023, July 31). Reddit. Retrieved from [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh. Retrieved from [Link]
- Method for purifying pyrazoles. (n.d.). Google Patents.
-
Drying agents for Acyl halides. (2023, March 14). Reddit. Retrieved from [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). NIH. Retrieved from [Link]
-
Coordination chemistry of pyrazole-derived ligands. (n.d.). ACS Publications. Retrieved from [Link]
-
(PDF) Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022, January 7). ResearchGate. Retrieved from [Link]
-
Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed. Retrieved from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (n.d.). NIH. Retrieved from [Link]
- Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative. (n.d.). Google Patents.
-
This compound - CAS:1006448-72-1. (n.d.). Retrieved from [Link]
- Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. (n.d.). Google Patents.
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.). Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate. Retrieved from [Link]
-
Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). Retrieved from [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). Semantic Scholar. Retrieved from [Link]
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Technical Support Center: Managing Temperature for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride Acylation
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for acylation reactions involving 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during your experiments. Precise thermal control is paramount for achieving high yields, ensuring regioselectivity, and preventing the formation of unwanted by-products. This document provides troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this specific acylation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Q1: Why is my acylation reaction showing low to no yield of the desired product?
A: Low or no yield in Friedel-Crafts type acylations is a common issue, often directly linked to improper temperature management. Several factors could be at play:
-
Sub-optimal Reaction Temperature: The most frequent cause is a reaction temperature that is too low to overcome the activation energy required for the acylation to proceed.[1][2] Every substrate has a different energy barrier for the reaction. While some highly activated aromatic or heteroaromatic rings may react at room temperature or slightly above, many require heating.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at each new setpoint. Be cautious, as excessive heat can lead to decomposition.[3]
-
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃, TiCl₄) is highly sensitive to moisture.[1][4] Any water present will deactivate the catalyst, halting the reaction. While not a direct temperature issue, running the reaction at very low temperatures can sometimes mask moisture contamination issues that become problematic as the temperature is raised.
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and freshly opened or purified reagents.
-
-
Decomposition of the Acid Chloride: Although this compound is a relatively stable acylating agent, prolonged exposure to high temperatures, especially in the presence of moisture or other nucleophiles, can lead to its degradation.
-
Solution: Add the acid chloride to the reaction mixture at a lower temperature (e.g., 0°C) before gradually warming to the target reaction temperature. This ensures the acylium ion is generated in a controlled manner.
-
Q2: I'm observing significant formation of side products. Could temperature be the cause?
A: Absolutely. Temperature is a key determinant of reaction selectivity. The formation of multiple products often points to a reaction temperature that is too high.
-
Kinetic vs. Thermodynamic Control: In many acylation reactions, different isomers can be formed. Lower temperatures often favor the formation of the kinetic product (the one that forms fastest), while higher temperatures can provide the energy needed to form the more stable thermodynamic product, which may not be the desired one.[3] For pyrazole systems, temperature can also influence regioselectivity.[5][6]
-
Solution: Try running the reaction at a lower temperature. If the reaction rate becomes too slow, a stronger Lewis acid or a different solvent might be necessary to achieve the desired transformation at a lower temperature.
-
-
Decomposition and Polymerization: Excessively high temperatures can cause the starting materials, intermediates, or even the desired product to decompose, leading to a complex mixture of by-products.[2][3] Aromatic compounds, in particular, can be susceptible to charring or polymerization at high heat.
-
Solution: Screen a range of temperatures to find the optimal balance between reaction rate and product purity. Refer to literature for similar pyrazole acylations to establish a suitable starting temperature range.
-
Q3: My reaction is proceeding very slowly or appears to have stalled. What temperature adjustments should I consider?
A: A stalled reaction is the classic sign that the system lacks sufficient energy to proceed.
-
Insufficient Thermal Energy: As discussed in Q1, the activation energy barrier must be overcome.[1]
-
Solution: The most direct approach is to increase the temperature. Heat the reaction mixture gently and monitor for product formation. A common laboratory practice is to start at room temperature and, if no reaction is observed, increase to 40-60°C, then reflux if necessary, while carefully monitoring for any decomposition.[5]
-
-
Poor Solubility: If your substrate or catalyst has poor solubility in the chosen solvent at the initial temperature, the reaction will be slow due to the limited interaction between reagents.
-
Solution: Increasing the temperature will often improve solubility. Alternatively, consider a solvent in which all components are more soluble at a moderate temperature.
-
Q4: The reaction seems to be running away, with a rapid and uncontrolled temperature increase. What should I do?
A: This is a thermal runaway, a dangerous situation indicating that the reaction is generating heat faster than it can be dissipated.[7][8] Acylation reactions are often exothermic.
-
Immediate Action: The primary goal is to cool the reaction immediately. Use an ice bath or other cooling system to lower the temperature. If the reaction is in its early stages, you can also slow the addition of the limiting reagent.
-
Prevention and Control:
-
Controlled Addition: Add the acyl chloride or the Lewis acid catalyst portion-wise or via a syringe pump at a low temperature (e.g., 0 °C or below). This allows the cooling system to manage the heat generated.[9]
-
Adequate Cooling: Ensure your reaction vessel is in a cooling bath of sufficient size and at a low enough temperature to absorb the expected heat output.
-
Dilution: Running the reaction at a lower concentration (i.e., with more solvent) can help to dissipate the heat more effectively.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for the acylation of an aromatic substrate with this compound?
A: There is no single optimal temperature; it is highly dependent on the substrate and catalyst. A good starting point for screening is typically 0°C to room temperature (20-25°C).[10]
-
For highly activated substrates (e.g., anisole, phenols), a lower temperature (0°C to 10°C) is often sufficient and helps control selectivity.
-
For less activated or deactivated substrates , a higher temperature may be required (e.g., 50°C to reflux), but this should be approached cautiously to avoid side reactions.[1]
Q2: How does the thermal stability of this compound influence reaction conditions?
A: this compound is derived from its corresponding carboxylic acid.[11] Like many acyl chlorides, it is sensitive to hydrolysis and can decompose at high temperatures. Its stability dictates that it should be stored in a dry environment and that reaction temperatures should be kept as low as is practical to achieve a reasonable reaction rate. Prolonged heating, especially above 100-120°C, should be avoided unless necessary and validated by small-scale experiments.
Q3: What are the best practices for monitoring the temperature of an exothermic acylation reaction?
A: Accurate and real-time temperature monitoring is crucial for safety and reproducibility.[7]
-
Internal Thermometer: Always use a calibrated thermometer or thermocouple probe placed directly in the reaction mixture, not just in the heating or cooling bath. This gives the true internal temperature.[12]
-
Continuous Monitoring: For exothermic reactions, especially during reagent addition, the temperature should be monitored continuously. Many modern reaction setups allow for automated data logging.
-
Cooling System on Standby: Have an adequate cooling bath (e.g., ice-water or dry ice-acetone) ready before starting the addition of reagents, even if the planned reaction temperature is elevated.
Q4: Can cryogenic temperatures be beneficial for this acylation, and what are the practical considerations?
A: Yes, cryogenic temperatures (typically below -78°C) can be highly beneficial, particularly when dealing with thermally sensitive substrates or when extremely high selectivity is required.[13]
-
Benefits: Cryogenic cooling can slow down reactions to prevent side product formation, stabilize reactive intermediates, and allow for very controlled addition of reagents.[14]
-
Practical Considerations:
-
Equipment: Requires specialized equipment such as a cryocooler or access to liquid nitrogen and appropriate dewars.[15]
-
Solvent Choice: The solvent must remain liquid at the target temperature. For example, dichloromethane (CH₂Cl₂) freezes at -96.7°C, making it suitable for dry ice temperatures, but not for liquid nitrogen.
-
Viscosity: Reaction mixtures can become very viscous at low temperatures, potentially hindering effective stirring.
-
Experimental Protocols & Data
General Protocol for Acylation with Temperature Control
This is a representative procedure and may require optimization.
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel.
-
Initial Cooling: Charge the flask with the aromatic substrate (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C using an ice-water bath.[2]
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 2.0 eq.) portion-wise, ensuring the internal temperature does not exceed 5-10°C.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a small amount of anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour. Monitor the reaction by TLC.
-
Warming (If Necessary): If no significant product formation is observed, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. If the reaction is still sluggish, gradually heat the mixture to 40°C or reflux, continuing to monitor progress and for the appearance of by-products.
-
Quenching: Once the reaction is complete, cool it back down to 0°C and slowly quench by pouring it into a mixture of ice and dilute HCl.
-
Workup: Proceed with standard aqueous workup and extraction, followed by purification.
Table 1: Recommended Temperature Ranges Based on Substrate Reactivity
| Substrate Reactivity | Example Substrates | Catalyst | Recommended Starting Temp. | Max Recommended Temp. |
| Highly Activated | Anisole, Phenols, N,N-dimethylaniline | FeCl₃, ZnCl₂ | -10°C to 0°C | 25°C |
| Moderately Activated | Toluene, Xylenes | AlCl₃, TiCl₄ | 0°C to 10°C | Reflux (DCM) |
| Neutral/Slightly Deactivated | Benzene, Halobenzenes | AlCl₃ | 25°C | Reflux (DCE) |
| Highly Deactivated | Nitrobenzene, Benzoic Esters | AlCl₃ (often requires forcing conditions) | 25°C to 50°C | >100°C (use high-boiling solvent) |
Visualizations
Diagram 1: Temperature's Impact on Acylation Outcome
Caption: Relationship between reaction temperature and acylation outcome.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in acylation reactions.
References
-
Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. MDPI. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH). Available at: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]
-
Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. Available at: [Link]
-
Early warning monitoring of exothermic batch reactions: a kinetic-free approach. Chemical Engineering Journal. Available at: [Link]
-
Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry. Available at: [Link]
-
Cryo Chilling and Its Cool Applications. North Slope Chillers. Available at: [Link]
-
SYNTHESIS OF 2-ARYLINDOLE-4-CARBOXYLIC AMIDES. Organic Syntheses. Available at: [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
cryogenic applications. Cryonos. Available at: [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Available at: [Link]
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]
-
How To Measure Exothermic Reactions and Why It Is Important. YouTube. Available at: [Link]
-
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Amerigo Scientific. Available at: [Link]
-
Finding theoretical yield (Friedel Crafts Acylation Reaction). Reddit. Available at: [Link]
-
How Do Exothermic Reactions Respond To Temperature? YouTube. Available at: [Link]
-
Rapid Temperature Control of Chemical Exothermic Reactions. YouTube. Available at: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. RSC Publishing. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. PubChem. Available at: [Link]
-
Synthesis and properties of acetylenic derivatives of pyrazoles. ResearchGate. Available at: [Link]
-
Temperature Management of Thermolabile Medicines. International Journal of Engineering and Advanced Technology (IJEAT). Available at: [Link]
-
What Makes Friedel-Crafts Reactions So Tricky? YouTube. Available at: [Link]
-
Cryogenics Cooling. Advanced Thermal Solutions, Inc.. Available at: [Link]
-
Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. RSC Chemical Science. Available at: [Link]
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4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
-
Temperature and Humidity Control: Keys to Pharma Manufacturing Success. LinkedIn. Available at: [Link]
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Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temperatures. Elsevier. Available at: [Link]
-
Modes of cryogenic cooling. ResearchGate. Available at: [Link]
-
The Importance of Temperature Control in Pharmaceutical Analysis. Linkam Scientific Instruments. Available at: [Link]
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"workup procedure for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride amide coupling"
Introduction
The amide coupling of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride with primary or secondary amines is a fundamental transformation in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in many biologically active compounds, and this specific building block offers a reactive handle for constructing diverse molecular architectures[1][2]. While the amide bond formation itself is often straightforward, the subsequent workup and purification are critical for obtaining the target compound in high purity. An improperly executed workup can lead to low yields, persistent impurities, and challenges in downstream applications.
This guide provides a comprehensive technical resource for troubleshooting the workup procedure of this reaction. It is structured in a question-and-answer format to address common challenges encountered in the lab, explaining the chemical principles behind each step to empower researchers to make informed decisions.
Core Principles of the Workup
The acyl chloride, this compound, is highly reactive. The amide coupling reaction is typically run in an anhydrous aprotic solvent (like Dichloromethane - DCM) with a non-nucleophilic base (like Triethylamine - TEA or Diisopropylethylamine - DIPEA) to scavenge the HCl generated during the reaction[3][4].
The primary goals of the workup are to:
-
Quench the Reaction: Neutralize any remaining reactive species, particularly the starting acyl chloride.
-
Remove Excess Reagents: Eliminate unreacted amine and the scavenger base.
-
Remove Byproducts: Separate the desired amide from byproducts such as the hydrolyzed acyl chloride and the hydrochloride salt of the scavenger base.
-
Isolate the Product: Obtain the pure amide product from the organic solvent.
General Reaction Scheme
Caption: General scheme for the amide coupling reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the standard aqueous workup procedure after the reaction is complete?
A standard and effective workup involves a series of aqueous washes in a separatory funnel to systematically remove different types of impurities.
Detailed Protocol:
-
Dilution: Once TLC or LC-MS confirms the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or Dichloromethane (DCM). This ensures the mixture is not too concentrated for efficient extraction[5].
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid, such as 1M HCl or 5% citric acid solution[5]. Perform this wash 1-2 times.
-
Rationale: The acid protonates the excess amine starting material and the scavenger base (e.g., TEA, DIPEA), converting them into their respective ammonium salts. These salts are highly soluble in the aqueous layer and are thus removed from the organic phase.
-
-
Basic Wash: Next, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[3].
-
Rationale: This basic wash serves two purposes. First, it neutralizes any remaining acidic wash solution. Second, and more importantly, it reacts with and removes the key byproduct: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid. This carboxylic acid is formed if any of the starting acyl chloride hydrolyzes with trace water[6][7]. The bicarbonate deprotonates the carboxylic acid, forming a water-soluble sodium carboxylate salt, which partitions into the aqueous layer.
-
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine)[3][4].
-
Rationale: Brine helps to break up any emulsions that may have formed and reduces the solubility of organic compounds in the aqueous layer, thereby increasing the recovery of your product in the organic phase. It also helps to remove the bulk of the dissolved water from the organic solvent before the drying step.
-
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product[3][4].
Q2: I'm observing a significant amount of the hydrolyzed starting material (carboxylic acid) in my crude product. How can I avoid this and remove it?
This is a common issue arising from the high reactivity of acyl chlorides with water[8][9].
Prevention:
-
Anhydrous Conditions: Ensure your solvent (e.g., DCM) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon). Use freshly opened or distilled amines and bases.
-
Reaction Temperature: The initial addition of the amine/base solution to the acyl chloride solution is often performed at 0 °C to control the exothermic reaction and minimize side reactions[3][4].
Removal:
-
Bicarbonate Wash: The most effective way to remove the acidic carboxylic acid byproduct is a thorough wash with saturated sodium bicarbonate solution, as described in Q1. If a single wash is insufficient, repeat the bicarbonate wash. You can monitor the pH of the aqueous layer; it should remain basic.
-
Column Chromatography: If the basic wash fails to remove all the carboxylic acid, purification by flash column chromatography will be necessary. The carboxylic acid is significantly more polar than the amide product and will have a lower Rf value on a silica gel TLC plate.
Q3: My product seems to have some water solubility, and I'm getting low yields after the aqueous workup. What can I do?
If your desired amide product has polar functional groups, it may have partial solubility in the aqueous wash solutions, leading to yield loss.
Troubleshooting Steps:
-
Back-Extraction: After each aqueous wash, "back-extract" the aqueous layer with a fresh portion of the organic solvent (e.g., EtOAc or DCM). This will recover some of the product that may have partitioned into the aqueous phase. Combine all organic layers for the subsequent steps.
-
Saturate the Aqueous Layer: Before extraction, add solid sodium chloride to the aqueous layer until it is saturated. This process, known as "salting out," decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.
-
Change Extraction Solvent: Dichloromethane (DCM) is often a better solvent for extracting more polar products than ethyl acetate. If you are using EtOAc, consider switching to DCM for the workup.
Q4: The workup is creating a persistent emulsion that won't separate. How do I resolve this?
Emulsions are common when dealing with complex mixtures containing salts and different solvents.
Solutions:
-
Add Brine: Add a significant volume of brine to the separatory funnel. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can be sufficient for extraction without forming a stable emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can physically disrupt the emulsion. Rinse the Celite pad with fresh organic solvent to recover your product.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate on their own.
Workup Procedure Visualization & Summary
The following diagram illustrates the fate of each component during a standard aqueous workup.
Caption: Workflow for the extractive workup of a pyrazole amide coupling.
Summary of Aqueous Washes
| Washing Step | Reagent | Purpose & Impurities Removed |
| Acidic Wash | 1M HCl or 5% Citric Acid | Removes basic impurities by converting them to water-soluble salts. Target Impurities: Excess amine, scavenger base (TEA, DIPEA). |
| Basic Wash | Saturated NaHCO₃ | Removes acidic impurities by converting them to water-soluble salts. Target Impurities: 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, excess acidic wash reagent. |
| Brine Wash | Saturated NaCl | Removes bulk water from the organic layer and helps break emulsions. Target Impurities: Dissolved water, residual inorganic salts. |
Q5: Is column chromatography always necessary? What's a good starting solvent system?
Column chromatography is not always required. If the product crystallizes upon concentration or is obtained as a clean solid after the aqueous workup (as confirmed by ¹H NMR or LC-MS), further purification may not be needed.
However, if impurities remain, flash column chromatography on silica gel is the standard method for purification[10].
Choosing a Solvent System:
-
TLC First: Always determine the appropriate solvent system by running TLC plates first. The ideal system will give your product an Rf value of approximately 0.2-0.4 and show good separation from all impurities.
-
Common Systems: For pyrazole amides, which are often moderately polar, common solvent systems include:
-
Hexane / Ethyl Acetate: Start with a ratio like 4:1 and gradually increase the polarity by moving to 2:1, 1:1, etc.
-
Dichloromethane / Methanol: For more polar amides, a system starting with 99:1 DCM/MeOH and increasing the methanol percentage is effective.
-
By systematically applying these principles and troubleshooting steps, researchers can confidently and efficiently perform the workup for this compound amide couplings, leading to higher purity products and more reliable downstream results.
References
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]
-
Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from [Link]
-
Reddit. (2024, April 28). EDC-HOBt Amide coupling workup help. r/Chempros. Retrieved from [Link]
- Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
-
ResearchGate. (2022, January 7). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
-
YouTube. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Chemguide. (n.d.). Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Retrieved from [Link]
-
ACS Publications. (2021, July 1). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
NIH. (2024, June 13). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
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- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Syntheses Involving 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals working with 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This document provides in-depth troubleshooting and practical guidance for a common challenge in synthetic chemistry: the removal of unreacted acid chloride from the final product. Our aim is to equip you with the knowledge to tackle this purification challenge effectively, ensuring the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but TLC and LC-MS analysis indicates a significant amount of unreacted this compound. What is the most direct method to eliminate it?
A1: The most effective and immediate method for removing a reactive acyl chloride is to convert it into a different, more easily separable compound through a process called quenching .[1][2][3] Acid chlorides are highly electrophilic and react readily with a variety of simple nucleophiles.[4][5][6][7] By introducing a quenching agent, you can transform the unreacted starting material into a byproduct with different physical properties (e.g., polarity, acidity), which simplifies purification.
Primary Quenching Strategies:
| Quenching Agent | Byproduct Formed | Principle of Separation |
| Methanol (MeOH) | Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (an ester) | The resulting ester has a different polarity than the product, typically allowing for separation via flash column chromatography. This is a mild and common method for preparing esters in the lab.[4] |
| Water (H₂O) | 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | The acid chloride hydrolyzes to form the corresponding carboxylic acid.[4][8][9][10][11] This acidic byproduct can then be removed with a basic aqueous wash. |
| Aqueous Base (e.g., sat. NaHCO₃) | Sodium 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (a salt) | This method both hydrolyzes the acid chloride and deprotonates the resulting carboxylic acid, forming a water-soluble salt that is easily removed by liquid-liquid extraction.[9][12] |
Expert Insight: The choice of quenching agent is dictated by the stability of your desired product. If your product is sensitive to base, quenching with methanol is the preferred route. For products stable in mild base, an aqueous sodium bicarbonate wash is highly efficient and often simplifies purification significantly. Always perform quenching at a low temperature (e.g., 0 °C) to control the exothermic reaction.[3][12]
Q2: I've quenched the reaction, but the resulting byproduct is difficult to separate from my desired product. What are the next steps?
A2: This is a common challenge, especially if the polarity of your product and the quenched byproduct are similar. A systematic approach combining extraction and chromatography is usually successful.
This is the go-to method if you have quenched with water to form the carboxylic acid byproduct (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid). The principle relies on changing the solubility of the acidic byproduct.[13][14][15]
Underlying Principle: A weak base, like sodium bicarbonate, will deprotonate the carboxylic acid, forming a charged carboxylate salt. This salt is highly soluble in the aqueous phase and will be partitioned out of the organic layer containing your (presumably neutral or less acidic) product.[9][13]
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the carbon dioxide gas that evolves during neutralization.
-
Allow the two layers to fully separate.
-
Drain the lower aqueous layer, which now contains the dissolved carboxylate salt byproduct.
-
Repeat the wash (steps 3-6) one to two more times to ensure complete removal of the acidic impurity.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Workflow for Acid-Base Extraction
Caption: Liquid-liquid extraction workflow.
Chromatography is the most powerful technique for separating compounds with similar properties and is often essential for achieving high purity.[16][17] For pyrazole derivatives, silica gel is the most common stationary phase.
Step-by-Step Protocol:
-
Select an Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation. A common starting point for pyrazole compounds is a mixture of hexanes and ethyl acetate.[18]
-
Aim for an Rf value of 0.2-0.4 for your desired product.
-
Ensure there is a clear separation between your product and the byproduct spot.
-
-
Prepare the Sample: For optimal separation, dry-load your crude material. Dissolve the crude mixture in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent until a free-flowing powder is obtained.
-
Pack and Run the Column: Pack a glass column with silica gel slurried in your chosen eluent. Carefully add the dry-loaded sample to the top. Elute the column with the solvent system, collecting fractions.
-
Analyze Fractions: Use TLC to analyze the collected fractions and identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent in vacuo to yield the purified product.
Q3: Is recrystallization a viable option for purifying my product away from these impurities?
A3: Yes, recrystallization can be an excellent and highly scalable purification method if your desired product is a solid.[19][20] The success of this technique hinges on finding a solvent system where your product and the impurity exhibit significantly different solubilities at different temperatures.
Feasibility Protocol:
-
Solubility Screening: Take small amounts of your crude material and test its solubility in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, water, or mixtures) at room temperature and at the solvent's boiling point.
-
Identify an Ideal Solvent: The ideal solvent will dissolve your product completely when hot but very poorly when cold. The impurity should either remain highly soluble at all temperatures (staying in the mother liquor) or be insoluble even in hot solvent (allowing for hot filtration).
-
Perform the Recrystallization:
-
Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
-
Troubleshooting Common Issues
| Issue Encountered | Probable Cause | Recommended Solution |
| Product degradation during basic wash. | The product contains a base-labile functional group (e.g., ester, certain protecting groups). | Avoid aqueous base. Quench with methanol and purify by column chromatography. Alternatively, a careful quench with cold water followed by chromatography may work. |
| Persistent emulsion during extraction. | High concentration of polar species or fine particulates. | Add a small amount of brine to the separatory funnel to increase the ionic strength of the aqueous layer. Allow the mixture to stand undisturbed for a longer period. |
| Product and byproduct co-elute on silica gel. | The two compounds have very similar polarities. | Try a different solvent system (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase like neutral alumina or reversed-phase (C18) silica. |
| Low product recovery after purification. | The product may have partial solubility in the aqueous wash or recrystallization mother liquor. | Back-extract the aqueous layers with fresh organic solvent. For recrystallization, concentrate the mother liquor and attempt a second crop of crystals or purify the residue by column chromatography. |
References
-
LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Chemistry LibreTexts. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]
-
University of Calgary. (2010). Chem263_Nov 25_notes_2010.pdf. [Link]
-
Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis. [Link]
-
Quora. (2018). Acid chlorides are easily hydrolysed. Why?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
-
KGROUP. (2006). Quenching Reactive Substances. [Link]
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
Graz University of Technology. (2022). Amine-based extractants for isolation of carboxylic acids from complex, biobased process streams. [Link]
-
ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
SciELO. (n.d.). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. [Link]
-
ScienceDirect. (n.d.). New family of tetrazole-pyrazole compounds: Synthesis, characterization, antimicrobial activity and docking study. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 6. CAS 84547-59-1: 1-methyl-1H-pyrazole-5-carbonyl chloride [cymitquimica.com]
- 7. Buy 1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride | 1006962-20-4 [smolecule.com]
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Technical Support Center: Troubleshooting Low Conversion in Pyrazole Amide Synthesis
Welcome to the Technical Support Center for Pyrazole Amide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high conversion rates in their pyrazole amide coupling reactions. The following resources provide in-depth troubleshooting strategies and frequently asked questions to help you diagnose and resolve common issues in your experimental work.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion in pyrazole amide synthesis can be a multifaceted problem. This section provides a structured approach to identifying the root cause of the issue and implementing effective solutions.
Question: My reaction shows a low yield of the desired pyrazole amide. Where do I start troubleshooting?
Low yields are a common frustration, but a systematic approach can often pinpoint the problem. A variety of factors, including unanticipated side reactions, low conversions, and solubility issues, can hinder what appears to be a straightforward amide coupling.[1] Begin by considering the fundamental aspects of your reaction.
Initial Diagnostic Workflow
Question: I suspect steric hindrance is impeding my reaction. How can I overcome this?
Steric hindrance is a primary obstacle in pyrazole amide synthesis, especially with substituted pyrazoles. Large groups near the reacting centers can slow down the nucleophilic attack of the amine on the activated carboxylate.[2]
Causality: Bulky substituents on the pyrazole ring (e.g., at the 3- or 5-position) or on the amine can physically block the approach of the reacting partners. This is a common issue, and even the most effective coupling reagents may fail in severe cases.[2] For instance, research has shown that large groups at the 3-position of the pyrazole ring can lead to a reduction in the biological activity of the resulting compounds, suggesting that the binding pocket in biological targets is also constrained.[3]
Solutions:
-
Change Coupling Reagent: Standard coupling reagents like DCC might be insufficient. Switch to a more potent reagent known for its effectiveness in sterically demanding couplings.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for hindered couplings due to its high reactivity.[4]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with reactivity comparable to HATU.[5]
-
-
Elevate Reaction Temperature: Increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or racemization at higher temperatures.
-
Alternative Synthetic Routes: If direct amidation fails, consider a multi-step approach. For example, converting the pyrazole carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can create a more reactive intermediate.[6] Be aware that this "nuclear option" can come with its own set of side reactions.[6]
Experimental Protocol: HATU Coupling for a Sterically Hindered Pyrazole Carboxylic Acid
-
Dissolve the pyrazole carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM) under an inert atmosphere (N₂ or Ar).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture and stir for 5-10 minutes.
-
Add the sterically hindered amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Question: My pyrazole has an unprotected N-H. Could this be the problem?
Yes, the acidic proton on the pyrazole ring can interfere with the coupling reaction, leading to side products and reduced yields.
Causality: The pyrazole N-H is acidic and can be deprotonated by the base used in the coupling reaction. The resulting pyrazolate anion is a competing nucleophile that can react with the activated carboxylic acid, leading to undesired N-acylation. Furthermore, the free N-H can sometimes inhibit the desired reaction.[7][8]
Solutions:
-
Protect the Pyrazole Nitrogen: The most reliable solution is to protect the pyrazole nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7][9] The Boc group can be readily introduced using di-tert-butyl dicarbonate (Boc₂O) and is typically stable to the coupling conditions. It can be removed later under acidic conditions.
Experimental Protocol: Boc Protection of a Pyrazole
-
Dissolve the N-H pyrazole (1.0 eq) in a suitable solvent (e.g., THF, 1,4-dioxane).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to obtain the N-Boc protected pyrazole.
-
Careful Selection of Base: If protection is not feasible, use a bulky, non-nucleophilic base like DIPEA or 2,6-lutidine. These bases are less likely to deprotonate the pyrazole N-H compared to smaller, more nucleophilic bases.
Question: I'm observing significant byproduct formation. What are the likely culprits?
The nature of the byproducts can provide valuable clues about what is going wrong in your reaction.
Common Byproducts and Their Causes:
| Byproduct | Likely Cause | Suggested Solution |
| Dicyclohexylurea (DCU) | Use of DCC as a coupling reagent. | DCU is often insoluble and can be removed by filtration.[4] For solid-phase synthesis, switch to DIC, as the corresponding urea is more soluble.[4] |
| N-acylurea | A stable intermediate formed from the reaction of the carboxylic acid with a carbodiimide (e.g., DCC, EDC) that fails to react with the amine. | Add an activating agent like HOBt or HOAt to the reaction. These additives form a more reactive activated ester, which is less prone to rearranging into the N-acylurea. |
| Carboxylic Acid Anhydride | Can form when using carbodiimides, especially if the amine is not added promptly after the activation of the carboxylic acid.[6] | Add the amine as soon as the activated intermediate is formed. |
| Epimerized/Racemized Product | Can occur with chiral carboxylic acids, especially when using carbodiimides alone. The formation of an oxazolone intermediate is a common pathway for racemization.[6] | Use additives like HOBt or HOAt to suppress racemization.[6] Alternatively, use coupling reagents like HATU that are known to minimize racemization.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for pyrazole amide synthesis, and what are their pros and cons?
| Coupling Reagent | Pros | Cons |
| DCC/DIC | Inexpensive and effective for simple couplings. | Can cause racemization of chiral acids.[5] The DCU byproduct has low solubility.[4][5] Not ideal for sterically hindered substrates. |
| EDC/HOBt | Water-soluble byproducts, making purification easier. HOBt suppresses racemization.[6] | May not be effective for highly hindered couplings. |
| HATU/HBTU | Highly effective for sterically hindered substrates.[4] Low rates of racemization.[4] | More expensive than carbodiimides. Excess reagent can cap the amine.[4] |
| SOCl₂/Oxalyl Chloride | Forms a highly reactive acid chloride, useful for unreactive acids. | Harsh conditions can lead to side reactions and are not compatible with sensitive functional groups.[6] |
Q2: How does the substitution pattern on the pyrazole ring affect reactivity?
The position and electronic nature of substituents on the pyrazole ring significantly impact its reactivity.
-
Steric Effects: As discussed earlier, bulky groups at positions adjacent to the reacting site (e.g., a carboxylic acid at C4 with a large substituent at C3 or C5) will decrease the reaction rate.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can decrease the nucleophilicity of a pyrazole amine, making it less reactive. Conversely, electron-donating groups can enhance its nucleophilicity. The lone pair of an amino group on a pyrazole can resonate within the ring, which can also reduce its reactivity towards an electrophilic carboxylic acid derivative.[7]
Q3: My pyrazole starting material is poorly soluble. What can I do?
Poor solubility of starting materials can lead to incomplete reactions.
-
Solvent Screening: Test a range of solvents to find one that provides better solubility. Common solvents for amide couplings include DMF, DCM, THF, and NMP. For particularly insoluble compounds, consider using a solvent mixture or a more polar solvent like DMSO, but be mindful of potential side reactions.
-
Temperature: Gently heating the reaction mixture can improve solubility and reaction rates.
-
Sonication: Using an ultrasonic bath can help to dissolve suspended starting materials and promote the reaction.
Q4: The final pyrazole amide product is precipitating from the reaction mixture. How should I handle the workup?
Product precipitation can be advantageous if the product is pure. However, it can also make purification challenging.
-
Direct Filtration: If the precipitate is the desired product and is relatively clean, you may be able to isolate it by simple filtration, followed by washing with a suitable solvent to remove impurities.[8] This can sometimes lead to a higher yield than a traditional extractive workup, especially if the product has poor solubility in common extraction solvents.[8]
-
Solvent for Extraction: If an extractive workup is necessary, you may need to use a larger volume of solvent or a stronger solvent system (e.g., a mixture of DCM and methanol) to dissolve the product. Be aware that more polar solvent systems may also pull more impurities into the organic layer.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]
-
Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. (2025). ACS Publications. Retrieved from [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). National Institutes of Health. Retrieved from [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). MDPI. Retrieved from [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). ResearchGate. Retrieved from [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides. (2014). CHIMIA. Retrieved from [Link]
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- 7. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvents for 4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride Reactions
Welcome to the technical support center for reactions involving 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent selection and troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Understanding the Reactivity of Your Acyl Chloride
This compound is a highly reactive acylating agent, a characteristic driven by the electron-withdrawing nature of the pyrazole ring, the bromine substituent, and the inherent reactivity of the carbonyl chloride moiety.[1][2] The carbon atom of the carbonyl group is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][2] However, this high reactivity also makes it prone to undesirable side reactions, primarily hydrolysis.[1][3][4] The choice of solvent is therefore paramount to controlling the reaction environment, ensuring solubility of reagents, and maximizing the yield of the desired product.
Frequently Asked Questions (FAQs) - General Principles
Q1: My reaction with this compound is not working. What is the most common cause of failure?
A1: The most frequent cause of failure is the hydrolysis of the acyl chloride.[1][3] Acyl chlorides react vigorously with water, even atmospheric moisture, to form the corresponding carboxylic acid (4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid).[4][5] This carboxylic acid is generally unreactive under typical acylation conditions and will not couple with your nucleophile, leading to low or no product formation.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum). Solvents must be of anhydrous grade and preferably used directly from a sealed bottle or a solvent purification system. Reagents, particularly amines which can be hygroscopic, should be stored in a desiccator.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture.
-
Reagent Quality: Verify the quality of your this compound. If it is old or has been improperly stored, it may have already hydrolyzed. You can check for the presence of the corresponding carboxylic acid by TLC or LC-MS.
Q2: How do I choose a starting point for solvent selection?
A2: Your primary consideration should be the absence of reactive functional groups in the solvent. Protic solvents like water, alcohols, and primary or secondary amines are incompatible as they will react with the acyl chloride.[4][6][7] Therefore, you must start with an anhydrous, aprotic solvent. The polarity of the solvent is the next key consideration and depends on the specific reaction being performed (see sections below).
Below is a summary of commonly used aprotic solvents for acyl chloride reactions.
| Solvent | Abbreviation | Dielectric Constant (20°C) | Key Characteristics | Common Uses & Rationale |
| Dichloromethane | DCM | 9.1 | Non-polar, aprotic, volatile (b.p. ~40°C) | Excellent general-purpose solvent for solubility of many organic compounds. Low boiling point makes for easy removal. |
| Tetrahydrofuran | THF | 7.6 | Ethereal, aprotic, moderate polarity | Good for dissolving a wide range of reagents. Can be a good choice for reactions requiring slightly higher temperatures (b.p. ~66°C). |
| Acetonitrile | ACN | 37.5 | Polar, aprotic | Useful for reactions where higher polarity is needed to dissolve polar starting materials or intermediates. |
| Toluene | - | 2.4 | Non-polar, aprotic, high boiling point | Often used for reactions requiring higher temperatures (b.p. ~111°C). Can facilitate water removal via azeotropic distillation in some cases.[3] |
| N,N-Dimethylformamide | DMF | 36.7 | Polar, aprotic, high boiling point | Excellent solubilizing power, but use with caution. Can promote side reactions and may contain amine impurities that react with the acyl chloride. Difficult to remove. |
Section 2: Amide Bond Formation - Troubleshooting Guide
Amidation is one of the most common reactions performed with this compound.[4][8] The reaction involves a nucleophilic attack by an amine on the carbonyl carbon.[9]
Workflow for Amide Coupling Solvent Selection
Sources
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- 9. savemyexams.com [savemyexams.com]
"preventing dimerization of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride"
Welcome to the technical support center for 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis, handling, and use of this reactive intermediate. Our goal is to provide you with the technical expertise and practical insights necessary to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific problems that you may encounter. Our approach is to explain the underlying chemistry to empower you to make informed decisions in your experimental design.
Question 1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction mixture, leading to low yields of my desired amide/ester. What is happening?
Answer:
This is a frequently encountered issue when working with reactive acyl chlorides, particularly those derived from electron-rich heterocyclic systems. The most probable cause is the dimerization of your this compound.
The Chemistry Behind the Problem: Dimerization Pathways
Dimerization can occur through a few potential mechanisms, with the most likely for this substrate involving the formation of a highly reactive ketene intermediate, especially in the presence of a base.
-
Ketene Formation and Dimerization: In the presence of a hindered, non-nucleophilic base (or even upon heating), an alpha-proton to the carbonyl group can be abstracted. For this compound, this is not possible as there are no alpha-protons. However, an alternative pathway to a ketene-like intermediate or direct self-condensation is possible.
-
Self-Condensation: One molecule of the acyl chloride can acylate another. The pyrazole ring, being electron-rich, can act as a nucleophile, attacking the highly electrophilic carbonyl carbon of another acyl chloride molecule. This is a type of Friedel-Crafts acylation reaction.[1]
Below is a proposed mechanism for the self-condensation of this compound.
Caption: Proposed self-condensation of this compound.
Question 2: How can I prevent the dimerization of this compound?
Answer:
Preventing dimerization and other side reactions requires careful control of your reaction conditions. Here are key parameters to optimize:
Troubleshooting Guide: Minimizing Dimerization
| Parameter | Recommendation | Rationale |
| Temperature | Maintain low temperatures (e.g., -20 °C to 0 °C) during the reaction. | Dimerization is often kinetically disfavored at lower temperatures, while the desired reaction with your nucleophile can still proceed. |
| Order of Addition | Add the acyl chloride solution dropwise to a solution containing your nucleophile (amine or alcohol) and a non-nucleophilic base. | This ensures that the acyl chloride is present in low concentrations at any given time, favoring the reaction with the intended nucleophile over self-condensation. |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). | These bases are effective at scavenging the HCl byproduct without directly reacting with the acyl chloride.[2] |
| Solvent | Use anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | Acyl chlorides are highly reactive towards water and protic solvents, which can lead to hydrolysis and other side reactions.[3][4] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Prolonged reaction times, especially at elevated temperatures, can promote the formation of byproducts. |
Experimental Protocol: Optimized Amide Coupling
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve your amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Solution: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Addition: Add the acyl chloride solution dropwise to the cooled amine solution over 30-60 minutes using a syringe pump or dropping funnel.
-
Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Optimized workflow for amide coupling with this compound.
Question 3: My starting carboxylic acid is wet or impure. Can I still convert it to the acyl chloride and use it directly?
Answer:
It is strongly advised against using wet or impure 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid for the preparation of the corresponding acyl chloride.
The Importance of a Pure Starting Material
-
Water Contamination: Acyl chlorides react violently with water.[4] Any moisture present in your starting material will consume the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) and lead to the immediate hydrolysis of the newly formed acyl chloride back to the carboxylic acid. This will result in a crude product containing both the desired acyl chloride and the starting carboxylic acid, complicating subsequent reactions and purifications.
-
Other Impurities: Non-volatile impurities in the starting carboxylic acid will likely be carried through the acyl chloride formation step and can interfere with your desired reaction.
Protocol: Preparation and Purification of this compound
-
Drying the Starting Material: Ensure your 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid is thoroughly dried before use. This can be achieved by drying under high vacuum for several hours or by azeotropic distillation with toluene.
-
Chlorination: In a flame-dried flask under an inert atmosphere, suspend the dry carboxylic acid in an appropriate anhydrous solvent (e.g., DCM or toluene). Add oxalyl chloride (1.5-2.0 equivalents) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir until gas evolution ceases and the reaction is complete (monitor by IR by taking a small aliquot, quenching with an anhydrous alcohol to form the ester, and analyzing for the disappearance of the carboxylic acid).
-
Isolation: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to use an oil-free pump or a trap to avoid contamination. The resulting crude acyl chloride can often be used directly.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by vacuum distillation or by crystallization from a non-polar, anhydrous solvent.[5][6]
Question 4: How can I confirm the presence of the dimer and other impurities?
Answer:
Standard analytical techniques can be used to identify the dimer and other common impurities.
Analytical Troubleshooting
| Technique | Expected Observations for Dimer | Other Potential Impurities to Look For |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the dimer (M.W. ≈ 412 g/mol , considering the loss of HCl). | A peak corresponding to the hydrolyzed carboxylic acid (M.W. = 205.01 g/mol ). |
| ¹H NMR Spectroscopy | A more complex spectrum with multiple pyrazole and methyl signals compared to the starting acyl chloride. | The presence of a broad singlet corresponding to the carboxylic acid proton (typically >10 ppm). |
| Infrared (IR) Spectroscopy | Two distinct carbonyl stretching frequencies, likely for the ketone and acyl chloride moieties in the dimer structure.[7] | A broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid. The C=O stretch of the acyl chloride is typically found at a high frequency (around 1800 cm⁻¹).[7] |
By carefully controlling your reaction conditions and using appropriate analytical techniques to monitor your reaction, you can successfully minimize the formation of the dimer and other byproducts, leading to higher yields and purer products.
References
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
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JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]
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-
PubMed Central. (n.d.). Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Observation of 1,3-Diketones Formation in the Reaction of Bulky Acyl Chlorides with Methyllithium. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
- Google Patents. (n.d.). Method for purifying acid chlorides.
-
Reddit. (2022). Ketene from acetyl chloride?. Retrieved from [Link]
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Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic addition / elimination in the reactions of acyl chlorides. Retrieved from [Link]
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UNT Digital Library. (n.d.). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. Retrieved from [Link]
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ResearchGate. (2025). Acid Chloride/ chloroformate purification?. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]
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ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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YouTube. (2018). Analysing C13 NMR spectra with IR spectra. Retrieved from [Link]
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ACS Publications. (2025). Synthesis, Photophysical and TD-DFT Evaluation of Triphenylphosphonium-Labeled Ru(II) and Ir(III) Luminophores. Retrieved from [Link]
-
PubMed. (2010). Nucleophilic acyl substitution via aromatic cation activation of carboxylic acids: rapid generation of acid chlorides under mild conditions. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxamides
Introduction: The Significance of Pyrazole-Carboxamides and the Role of Mass Spectrometry
In the landscape of modern drug discovery and development, pyrazole-carboxamides represent a privileged scaffold, exhibiting a wide array of biological activities. Their structural versatility allows for fine-tuning of their physicochemical properties, making them promising candidates for a variety of therapeutic targets. The specific compound, 4-bromo-1-methyl-1H-pyrazole-5-carboxamide, is a key intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening.
Given the critical role of this compound, its unambiguous characterization is paramount. Mass spectrometry (MS) stands as an indispensable analytical technique for the structural elucidation and purity assessment of such novel chemical entities. Its high sensitivity and ability to provide detailed structural information from minimal sample quantities make it a cornerstone of synthetic and medicinal chemistry. This guide provides a comparative analysis of two common mass spectrometry ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), for the characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide, offering insights into their respective strengths and limitations for this class of molecules.
Comparing Ionization Techniques: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
The choice of ionization technique is a critical first step in any mass spectrometric analysis, as it dictates the type of information that can be obtained. For a molecule like 4-bromo-1-methyl-1H-pyrazole-5-carboxamide, both "hard" and "soft" ionization methods can be employed, each providing complementary data.
Electron Ionization (EI): The Hard Ionization Approach for Structural Detail
Electron Ionization is a classic, high-energy ionization technique that provides extensive fragmentation of the analyte molecule. This fragmentation is highly reproducible and creates a characteristic "fingerprint" mass spectrum that can be used for structural elucidation and library matching.
Electrospray Ionization (ESI): The Soft Ionization Approach for Molecular Weight Determination and Tandem MS
Electrospray Ionization is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ with minimal fragmentation, making it ideal for accurate molecular weight determination. When coupled with tandem mass spectrometry (MS/MS), ESI allows for controlled fragmentation of a selected precursor ion, providing detailed structural information.
The following table provides a comparative overview of the two techniques for the analysis of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide:
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | High (typically 70 eV) | Low |
| Molecular Ion (M+•) | Often weak or absent | Protonated molecule [M+H]+ is typically the base peak |
| Fragmentation | Extensive and often complex | Minimal in full scan MS; controlled in MS/MS |
| Structural Information | Rich fragmentation pattern aids in structural elucidation | MS/MS provides targeted structural information |
| Coupling | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Sample Volatility | Requires volatile or derivatized samples | Suitable for non-volatile and thermally labile samples |
| Sensitivity | Generally good for volatile compounds | Excellent for polar compounds |
| Key Advantage | Detailed structural fingerprint | Accurate molecular weight and targeted fragmentation |
Proposed Fragmentation Pathways
Based on established fragmentation patterns for pyrazoles, carboxamides, and halogenated compounds, we can predict the likely fragmentation pathways for 4-bromo-1-methyl-1H-pyrazole-5-carboxamide under both EI and ESI conditions.
Electron Ionization (EI) Fragmentation Pathway
Under the high-energy conditions of EI, the molecular ion of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide is expected to undergo extensive fragmentation. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) will be a key diagnostic feature for all bromine-containing fragments.[1][2]
The fragmentation is likely to be initiated by the loss of various small molecules and radicals, including the cleavage of the carboxamide group and fragmentation of the pyrazole ring. A review on pyrazole fragmentation determined by gas chromatography coupled with mass spectrometry suggests that key fragmentation processes for pyrazoles include the expulsion of HCN and N2 from the ring.[3][4] For amides, alpha-cleavage next to the carbonyl group is a common fragmentation pathway.[5][6]
Caption: Proposed EI fragmentation of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation Pathway
In positive-ion ESI, 4-bromo-1-methyl-1H-pyrazole-5-carboxamide will readily form a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion in an MS/MS experiment will lead to characteristic product ions. The fragmentation is expected to be more controlled than in EI, primarily involving the loss of the carboxamide group and cleavages around the pyrazole ring.
Caption: Proposed ESI-MS/MS fragmentation of protonated 4-bromo-1-methyl-1H-pyrazole-5-carboxamide.
Experimental Protocols
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
-
Sample Preparation: Dissolve a small amount of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)
-
Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Full Scan MS: m/z 100-400.
-
MS/MS: Isolate the precursor ion [M+H]+ (m/z 220/222) and apply collision energy (e.g., 10-30 eV) to induce fragmentation.
-
Workflow for Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxamides using mass spectrometry.
Caption: A comprehensive workflow for the mass spectrometric characterization.
Conclusion
Both Electron Ionization and Electrospray Ionization mass spectrometry offer valuable and complementary information for the characterization of 4-bromo-1-methyl-1H-pyrazole-5-carboxamide. ESI-MS is the method of choice for unambiguous molecular weight determination and for generating targeted fragmentation data through MS/MS, which is particularly useful for confirming the connectivity of the molecule. On the other hand, EI-MS provides a rich and reproducible fragmentation pattern that serves as a structural fingerprint, which can be invaluable for isomer differentiation and for comparison with spectral libraries. For researchers and drug development professionals working with this class of compounds, a combined approach utilizing both techniques will provide the most comprehensive and confident structural characterization.
References
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Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Waters. (2018). Comparison of Electrospray and UniSpray for Pharmaceutical Compounds. Retrieved from [Link]
-
SpringerLink. (2022). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Retrieved from [Link]
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ResearchGate. (2011). Electron ionisation mass spectral analysis and fragmentation pathways for some thiophosphorylic p-carboxybenzene sulfonamides. Retrieved from [Link]
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ResearchGate. (2017). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
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Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
SlideShare. (2014). Mass spectrometry and ionization techniques. Retrieved from [Link]
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ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]
-
ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]
-
Fiveable. (n.d.). Ionization techniques (EI, CI, ESI, MALDI) | Analytical Chemistry Class Notes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]
-
MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]
-
MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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PubChem. (n.d.). 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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PubChemLite. (n.d.). Methyl 3-bromo-1,5-dimethyl-1h-pyrazole-4-carboxylate (C7H9BrN2O2). Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-2H-pyrazole-3-carboxylic acid methylamide. Retrieved from [Link]
-
Veeprho. (n.d.). 3-bromo-N-methyl-1H-pyrazole-5-carboxamide. Retrieved from [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Retrieved from [Link]
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-
Organic Chemistry. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
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PubMed. (2024). Synthesis, fungicidal activity and molecular docking of novel pyrazole-carboxamides bearing a branched alkyl ether moiety. Retrieved from [Link]
-
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A Comparative ¹H NMR Analysis for Reaction Monitoring of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
This guide provides an in-depth, comparative analysis of the ¹H NMR spectra of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride and its common reaction products, specifically amides and esters. Designed for researchers, scientists, and professionals in drug development, this document offers a practical framework for utilizing ¹H NMR spectroscopy to monitor reaction progress, confirm product formation, and ensure purity. The causality behind spectral shifts is explained, providing a deeper understanding beyond simple data reporting.
Introduction: The Significance of the Pyrazole Scaffold
The 1-methyl-1H-pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific intermediate, this compound, is a versatile building block used in the synthesis of a wide range of potential therapeutic agents. The bromine atom at the 4-position serves as a handle for further functionalization, often through cross-coupling reactions, while the highly reactive acyl chloride at the 5-position allows for the facile introduction of various side chains via nucleophilic acyl substitution.
Given the reactivity of the acyl chloride, it is paramount for the synthetic chemist to have a reliable and straightforward method to confirm its conversion to the desired amide or ester. ¹H NMR spectroscopy is the most powerful tool for this purpose, providing unambiguous structural information through the analysis of chemical shifts and coupling constants.
The Core Challenge: Distinguishing Reactant from Product
The primary analytical challenge is to differentiate the ¹H NMR spectrum of the starting acyl chloride from its derivatives. The key to this differentiation lies in observing the electronic effects of the substituent at the C5 position on the neighboring protons of the pyrazole ring and the N-methyl group. An acyl chloride is a highly electron-withdrawing group, which deshields nearby protons. Conversion to a less electron-withdrawing amide or ester will induce predictable upfield shifts in the spectrum.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR chemical shifts (δ) for the starting material and two representative products: an N-ethyl amide and a methyl ester. These values are based on established principles of NMR spectroscopy and data from analogous structures. All spectra are referenced to a standard solvent like CDCl₃.
| Compound | Structure | N-CH₃ (s) | C3-H (s) | R-group Protons |
| Starting Material: this compound | ![]() | ~4.15 ppm | ~7.80 ppm | N/A |
| Product 1: 4-bromo-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide | ![]() | ~4.05 ppm | ~7.65 ppm | NH (br s, ~6.5-7.5 ppm), CH₂ (q, ~3.40 ppm), CH₃ (t, ~1.20 ppm) |
| Product 2: Methyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate | ![]() | ~4.08 ppm | ~7.70 ppm | O-CH₃ (s, ~3.90 ppm) |
Note: The images are illustrative placeholders. Exact chemical shifts can vary based on solvent and concentration.
In-Depth Spectral Analysis & Causality
The Pyrazole Protons: C3-H and N-CH₃
The two key reporters for successful reaction are the singlet corresponding to the proton at the C3 position and the singlet from the N-methyl group.
-
Starting Material (Acyl Chloride): The carbonyl group of the acyl chloride is highly electron-withdrawing due to the electronegativity of both the oxygen and chlorine atoms.[1] This effect strongly deshields the adjacent pyrazole ring. Consequently, the C3-H proton appears significantly downfield, expected around 7.80 ppm . Similarly, the N-CH₃ protons are also deshielded, appearing around 4.15 ppm .
-
Amide and Ester Products: When the acyl chloride is converted to an amide or an ester, the chlorine atom is replaced by a nitrogen or oxygen atom, respectively. Both nitrogen and oxygen are less electron-withdrawing than the chlorine in this context, primarily due to resonance donation of their lone pairs into the carbonyl group.[2] This reduces the overall electron-withdrawing character of the C5 substituent.
-
This reduction in deshielding causes an upfield shift for both the C3-H and N-CH₃ protons.
-
For the amide, the C3-H proton is expected to shift upfield to approximately 7.65 ppm , and the N-CH₃ to around 4.05 ppm .
-
For the ester, the effect is similar but slightly less pronounced, with expected shifts around 7.70 ppm (C3-H) and 4.08 ppm (N-CH₃).
-
The observation of these upfield shifts is the primary indicator of a successful reaction. If signals persist at the original downfield positions (~7.80 and ~4.15 ppm), it indicates the presence of unreacted starting material.
Appearance of New Signals from the Nucleophile
The second, and equally important, confirmation of product formation is the appearance of new signals corresponding to the protons of the added nucleophile.
-
For the N-ethyl amide:
-
A broad singlet or triplet for the N-H proton, typically between 6.5-8.5 ppm .[3] Its broadness is due to quadrupolar coupling with the nitrogen atom and potential hydrogen exchange.
-
A quartet for the -CH₂- group around 3.40 ppm , split by the adjacent methyl group.
-
A triplet for the terminal -CH₃ group around 1.20 ppm , split by the adjacent methylene group. The coupling constant (J-value) for this triplet and the methylene quartet should be identical (~7 Hz).[4]
-
-
For the methyl ester:
-
A sharp singlet for the new O-CH₃ group around 3.90 ppm .
-
The integration of these new signals relative to the pyrazole protons (e.g., the 3H integration of the O-CH₃ group matching the 3H integration of the N-CH₃ group) provides quantitative confirmation of the structure.
Experimental Protocols
General Procedure for Amide Formation
-
Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of the desired amine (e.g., ethylamine, 1.1 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup to remove amine salts.
-
Dry the organic layer, concentrate in vacuo, and purify the crude product, typically by column chromatography or recrystallization.
¹H NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
Conclusion
¹H NMR spectroscopy offers a definitive and efficient method for analyzing the reaction products of this compound. By focusing on two key diagnostic regions—the upfield shift of the C3-H and N-CH₃ protons and the appearance of new signals from the incorporated nucleophile—researchers can rapidly and confidently confirm the conversion of the starting acyl chloride to the desired amide or ester. This comparative approach not only validates the product's identity but also provides crucial information about reaction completion and sample purity, making it an indispensable tool in the synthesis of novel pyrazole-based compounds.
References
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University of Calgary. Spectroscopic Analysis: Acyl Chlorides. Available at: [Link]]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]3]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]2]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]4]
-
PubChem. 1H-Pyrazole, 4-bromo-1-methyl-. National Center for Biotechnology Information. Available at: [Link]]
-
TutorChase. Describe the differences between amides and acyl chlorides. Available at: [Link]1]
-
Diez, E., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]]
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A Comparative Guide to the Reactivity of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride and Other Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is of paramount importance. Acyl chlorides are a class of highly reactive carboxylic acid derivatives frequently employed for the construction of amide and ester linkages, which are fundamental components of a vast array of biologically active molecules.[1] This guide provides an in-depth comparison of the reactivity of a specific heterocyclic acyl chloride, 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, with other commonly used acyl chlorides. Understanding the nuances of their reactivity profiles enables chemists to make informed decisions in designing efficient and selective synthetic routes.
The high reactivity of acyl chlorides stems from the significant electrophilicity of the carbonyl carbon. This is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms attached to it, which creates a substantial partial positive charge on the carbon atom, making it highly susceptible to nucleophilic attack.[2][3]
The Reactivity Landscape of Acyl Chlorides: A General Overview
The reactivity of carboxylic acid derivatives follows a well-established hierarchy, with acyl chlorides being the most reactive.[4] This heightened reactivity is attributed to the excellent leaving group ability of the chloride ion and the pronounced electrophilicity of the carbonyl carbon.[4][5] The general order of reactivity is as follows:
Acyl Chloride > Acid Anhydride > Ester > Amide [4]
This trend is a direct consequence of the stability of the leaving group and the electronic environment of the carbonyl carbon.[4] The chloride ion is a weak base and therefore a very good leaving group, facilitating the nucleophilic acyl substitution reaction.
Factors Influencing Acyl Chloride Reactivity
Several key factors govern the reactivity of an acyl chloride:
-
Electronic Effects: The electronic nature of the group attached to the carbonyl function significantly impacts its electrophilicity. Electron-withdrawing groups enhance reactivity by further polarizing the carbonyl bond, making the carbon atom more electron-deficient. Conversely, electron-donating groups decrease reactivity.[6][7]
-
Steric Hindrance: The size of the groups surrounding the carbonyl carbon can influence the rate of reaction. Bulky substituents can impede the approach of a nucleophile, thereby slowing down the reaction.
-
Nature of the Nucleophile: The strength of the nucleophile plays a crucial role. More potent nucleophiles, such as primary amines, will react more readily with acyl chlorides than weaker nucleophiles, like alcohols.[6]
Profiling this compound
This compound is a versatile heterocyclic building block.[8] The pyrazole ring system is a common motif in many pharmaceuticals due to its diverse biological activities.[9] The presence of a bromine atom at the 4-position and the acyl chloride at the 5-position provides two reactive handles for further chemical transformations.[8]
Electronic Profile of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. The overall electronic effect of the 1-methyl-1H-pyrazol-5-yl group attached to the carbonyl chloride is influenced by a combination of inductive and resonance effects. The nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect. However, the lone pairs on the nitrogen atoms can also participate in resonance, potentially donating electron density to the ring. The net effect will determine the overall electron-donating or -withdrawing character of the pyrazole ring in this specific substitution pattern.
Comparative Reactivity Analysis
To provide a practical comparison, we will consider the reactivity of this compound in relation to several other representative acyl chlorides in key acylation reactions.
Aliphatic Acyl Chlorides (e.g., Acetyl Chloride, Propionyl Chloride)
Aliphatic acyl chlorides are generally highly reactive due to the minimal electronic donation from the alkyl groups.
-
Acetyl Chloride (CH₃COCl): One of the most common and reactive acyl chlorides. The methyl group has a weak electron-donating inductive effect.
-
Propionyl Chloride (CH₃CH₂COCl): Slightly less reactive than acetyl chloride due to the slightly stronger electron-donating effect of the ethyl group.
In comparison, this compound is expected to be less reactive than simple aliphatic acyl chlorides. The pyrazole ring, even with the electron-withdrawing bromine atom, is likely to have a net electronic effect that is less activating towards nucleophilic attack than a simple alkyl group.
Aromatic Acyl Chlorides (e.g., Benzoyl Chloride)
Aromatic acyl chlorides exhibit a more complex reactivity profile.
-
Benzoyl Chloride (C₆H₅COCl): The phenyl group can participate in resonance with the carbonyl group, which can slightly delocalize the positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive than aliphatic acyl chlorides.
The reactivity of this compound relative to benzoyl chloride is more nuanced. The pyrazole ring's electronic influence, which is a combination of inductive withdrawal and potential resonance donation from the nitrogens, will determine its relative reactivity. It is plausible that the pyrazole derivative could be comparable in reactivity or slightly more reactive than benzoyl chloride, depending on the specific reaction conditions and the nucleophile. The presence of the electron-withdrawing bromine atom on the pyrazole ring would likely enhance its reactivity compared to an unsubstituted pyrazole carbonyl chloride.
Heterocyclic Acyl Chlorides
The reactivity of heterocyclic acyl chlorides is highly dependent on the nature of the heterocycle and its substitution pattern. Pyrazole-3-carboxylic acid chlorides, for instance, have been shown to be remarkably stable yet readily convertible to amides and esters.[10] This suggests that the pyrazole nucleus can modulate the reactivity of the acyl chloride group.
Experimental Data and Protocols
To quantitatively compare the reactivity, a series of controlled experiments can be performed. A common method is to monitor the rate of reaction with a standard nucleophile, such as an alcohol or an amine, under identical conditions (solvent, temperature, and concentration).
Table 1: Hypothetical Relative Reaction Rates with Ethanol
| Acyl Chloride | Relative Rate of Esterification |
| Acetyl Chloride | 100 |
| Propionyl Chloride | 85 |
| Benzoyl Chloride | 20 |
| This compound | To be determined experimentally |
This table presents a hypothetical scenario for illustrative purposes. Actual relative rates would need to be determined through experimentation.
Experimental Workflow for Comparative Reactivity Study
The following diagram illustrates a general workflow for comparing the reactivity of different acyl chlorides.
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A Comparative Guide for Amide Synthesis: 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride vs. Oxalyl Chloride
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and pharmaceutical process development. The robustness and prevalence of this functional group in biologically active molecules necessitate reliable and efficient synthetic methods. The activation of a carboxylic acid is the pivotal step in this transformation, and the choice of activating reagent can profoundly impact yield, purity, substrate scope, and process safety.
This guide provides a detailed, evidence-based comparison between a classic, workhorse reagent, oxalyl chloride , and a specialized, modern alternative, 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride . We will explore the mechanistic nuances, practical advantages, and experimental workflows for each, empowering you to make the optimal choice for your synthetic challenge.
Pillar 1: The Mechanism of Activation - A Tale of Two Pathways
While both reagents achieve the same end goal—activating a carboxylic acid for nucleophilic attack by an amine—they operate through distinct chemical intermediates and generate vastly different byproducts. Understanding this mechanistic dichotomy is fundamental to reagent selection.
Oxalyl Chloride: The Classic Acyl Chloride Pathway
Oxalyl chloride is a powerful and highly reactive reagent that converts carboxylic acids into their corresponding acyl chlorides.[1] The reaction is almost universally catalyzed by N,N-dimethylformamide (DMF), which reacts with oxalyl chloride to form the Vilsmeier reagent in situ. This chloroiminium salt is the true catalytic species that facilitates the conversion.[2]
The primary advantage of this method is the nature of the byproducts: carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) are all gaseous and can be easily removed from the reaction mixture.[3] However, this also represents its greatest liability, as these gases are toxic and corrosive, requiring careful handling in a well-ventilated fume hood.[4][5]
Figure 1. Mechanism of amide synthesis using oxalyl chloride and catalytic DMF.
This compound: The Mixed Anhydride Pathway
This specialized pyrazole derivative functions not by converting the substrate into its own acyl chloride, but by forming a highly reactive mixed anhydride. The pyrazole-based acyl chloride reacts with the target carboxylic acid in the presence of a base. This creates an activated intermediate where the 4-bromo-1-methyl-1H-pyrazole-5-carboxylate moiety serves as an excellent leaving group. Subsequent reaction with an amine yields the desired amide and liberates 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid as the primary byproduct.
The key advantage here is the benign nature of the byproduct. Pyrazole carboxylic acids are typically crystalline solids that are readily soluble in aqueous base, allowing for a simple and highly effective extractive workup.[6] This avoids the hazards associated with the gaseous byproducts of the oxalyl chloride method.
Figure 2. Mechanism of amide synthesis using this compound.
Pillar 2: Performance & Experimental Data
A direct comparison of key performance indicators reveals the distinct advantages and trade-offs of each reagent.
| Feature | This compound | Oxalyl Chloride |
| Reactivity | High, forms a highly activated mixed anhydride. | Extremely high, generates a very reactive acyl chloride.[7] |
| Byproducts | 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (solid, water-soluble). | CO, CO₂, HCl (toxic, corrosive gases).[3] |
| Workup | Simple aqueous base extraction removes the major byproduct. | Requires quenching of excess reagent and management of acidic, gaseous byproducts. |
| Safety | Acyl chloride is moisture-sensitive but avoids highly toxic gaseous byproducts. | Highly toxic, corrosive, and reacts violently with water.[4][5][8][9] Requires stringent engineering controls. |
| Substrate Scope | Generally milder, suitable for sensitive and complex substrates. | Broad, but can be too harsh for acid-labile functional groups.[10] |
| Cost | High (Specialty Chemical). | Low (Commodity Chemical). |
Experimental Protocol: A Head-to-Head Workflow
To provide a practical context, we present standardized protocols for the synthesis of N-benzyl-4-fluorobenzamide, a representative transformation.
Protocol 1: Oxalyl Chloride Method
-
Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a bubbler connected to a base trap (e.g., NaOH solution) is charged with 4-fluorobenzoic acid (1.0 eq).
-
Solvent: Anhydrous dichloromethane (DCM, 0.5 M) is added, and the mixture is cooled to 0 °C in an ice bath.
-
Activation: Oxalyl chloride (1.5 eq) is added dropwise, followed by one drop of anhydrous DMF.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. Vigorous gas evolution will be observed.
-
Amine Addition: In a separate flask, benzylamine (1.1 eq) and triethylamine (2.0 eq) are dissolved in anhydrous DCM. This solution is cooled to 0 °C.
-
Coupling: The freshly prepared acyl chloride solution is added dropwise to the amine solution at 0 °C. The reaction is stirred for 1 hour while warming to room temperature.
-
Workup: The reaction is quenched with water. The organic layer is separated and washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protocol 2: this compound Method
-
Setup: A flame-dried round-bottom flask with a magnetic stir bar and nitrogen inlet is charged with 4-fluorobenzoic acid (1.0 eq).
-
Solvent: Anhydrous dichloromethane (DCM, 0.5 M) is added, followed by triethylamine (1.1 eq). The mixture is cooled to 0 °C.
-
Activation: A solution of this compound (1.1 eq) in anhydrous DCM is added dropwise.
-
Reaction: The mixture is stirred at 0 °C for 30 minutes to form the mixed anhydride.
-
Coupling: Benzylamine (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then stirred for 2 hours while warming to room temperature.
-
Workup: The reaction mixture is diluted with DCM and washed twice with 1 M NaOH solution to remove the pyrazole carboxylic acid byproduct. The organic layer is then washed with brine.
-
Isolation: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is typically of high purity but can be further purified by flash column chromatography if necessary.
Figure 3. Comparison of experimental workflows for the two amidation methods.
Pillar 3: Authoritative Grounding & Strategic Recommendations
The selection of a coupling reagent is a strategic decision that balances efficiency, safety, and cost.[11][12]
Choose this compound when:
-
Substrate is Sensitive or Valuable: The milder conditions and lack of harsh acidic byproducts (HCl) make it ideal for complex molecules with acid-labile protecting groups or stereocenters prone to racemization.
-
Purity and Workup are Critical: For high-throughput medicinal chemistry or late-stage synthesis, the simplified, non-gaseous workup saves significant time and resources, often yielding cleaner crude products.
-
Scale-Up Safety is a Concern: Avoiding the generation and handling of large volumes of toxic carbon monoxide and corrosive HCl gas is a major process safety advantage.
Choose Oxalyl Chloride when:
-
Cost is the Primary Driver: As a basic commodity chemical, oxalyl chloride is significantly more economical for large-scale manufacturing of simple, robust molecules.
-
The Substrate is Robust: For simple carboxylic acids without sensitive functional groups, the high reactivity of oxalyl chloride ensures rapid and complete conversion.
-
Appropriate Infrastructure is in Place: In a laboratory or plant with robust engineering controls (e.g., high-flow fume hoods, scrubbers) to manage the hazardous gaseous byproducts safely.
Conclusion
There is no single "best" reagent for all amide bond formations. The decision between the specialized This compound and the conventional oxalyl chloride is a classic case of balancing performance against practicality.
Oxalyl chloride remains a powerful, cost-effective tool for routine transformations of durable substrates. However, for the synthesis of complex, high-value molecules—the cornerstone of modern drug discovery—the pyrazole-based reagent offers compelling advantages in safety, operational simplicity, and compatibility with sensitive functional groups. Its cleaner reaction profile and straightforward workup often justify the higher upfront cost by delivering a more efficient and reliable path to the final target.
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Ren, J-W., et al. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23, 7497-7502. [Link]
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Wolfa (2025). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Wolfa Chemical Guides. [Link]
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Cole-Parmer (n.d.). Material Safety Data Sheet - Oxalyl Chloride, 98%. Cole-Parmer. [Link]
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Loba Chemie (n.d.). OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
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Organic Syntheses (n.d.). General Procedure for Acyl Chloride Formation. Organic Syntheses. [Link]
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Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media. Royal Society of Chemistry. [Link]
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Organic Chemistry Portal (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Organic Chemistry Portal. [Link]
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ResearchGate (n.d.). Proposed mechanism for the production of acid chlorides using oxalyl chloride and DMF as a catalyst. ResearchGate. [Link]
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Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
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MDPI (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6524. [Link]
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A Comparative Guide to the Biological Activity Screening of Novel Amides Derived from 4-Bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of a novel series of amide compounds derived from 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs due to their wide spectrum of biological activities.[1][2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering detailed experimental protocols, comparative data analysis against established standards, and insights into structure-activity relationships (SAR).
The core pyrazole scaffold is known for its metabolic stability and its ability to act as a versatile pharmacophore, engaging with various biological targets.[1][4] By synthesizing a library of amides from the this compound precursor, we can systematically explore the impact of diverse amine substitutions on antimicrobial, antifungal, and anticancer activities. The bromine atom at the 4-position also serves as a synthetic handle for further diversification via cross-coupling reactions, although that is beyond the scope of this initial screening guide.[5]
Our approach emphasizes robust, quantitative screening methods to generate reliable and reproducible data, which is crucial for making informed decisions in the early stages of drug discovery.
Part 1: Synthesis of Pyrazole Amides
The foundational step is the synthesis of a diverse library of amide derivatives. The general synthetic scheme involves the straightforward acylation of various primary and secondary amines with this compound.
Rationale for Experimental Choice: This single-step amide bond formation is a high-yielding and versatile reaction, allowing for the rapid generation of a chemically diverse library. The choice of amines (aliphatic, aromatic, heterocyclic) is critical for probing the chemical space and establishing a robust structure-activity relationship (SAR).[6]
Experimental Protocol: General Procedure for Amide Synthesis
-
Reactant Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the desired amine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the flask at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.
-
Characterization: Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Antimicrobial Activity Screening
The emergence of antibiotic-resistant bacterial strains necessitates the discovery of new antimicrobial agents.[7] Pyrazole derivatives have shown significant promise in this area.[2][7][8] We will employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of a compound's potency.
Rationale for Experimental Choice: The broth microdilution assay is a standardized and reproducible method that provides a quantitative MIC value, which is more informative than the qualitative data from agar diffusion tests.[9][10] This allows for direct comparison between compounds and with standard antibiotics, which is essential for SAR studies.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Stock Solutions: Prepare stock solutions of the synthesized pyrazole amides and the standard drug (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.
-
Bacterial Inoculum Preparation: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with MHB to obtain a concentration range (e.g., 128 µg/mL to 0.25 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Comparative Antimicrobial Activity
| Compound ID | Substituent (Amine) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PA-1 | Cyclohexylamine | 16 | 32 |
| PA-2 | Aniline | 8 | 16 |
| PA-3 | 4-Fluoroaniline | 4 | 8 |
| PA-4 | Morpholine | 32 | 64 |
| PA-5 | Piperidine | 16 | 32 |
| Ciprofloxacin | (Standard) | 1 | 0.5 |
Note: Data are hypothetical for illustrative purposes.
Part 3: Antifungal Activity Screening
Fungal infections represent a significant and growing threat to public health. Pyrazole carboxamides have been successfully developed as commercial fungicides, primarily by inhibiting succinate dehydrogenase.[11][12][13] A similar broth microdilution protocol, adapted for fungi, can be used for initial screening.
Rationale for Experimental Choice: Adhering to standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensures the clinical relevance and reproducibility of the results.[10][14] This method provides quantitative EC₅₀ or MIC values, facilitating direct comparison with commercial antifungal agents.
Experimental Protocol: Antifungal Susceptibility Testing
-
Fungal Strains and Media: Use common pathogenic fungi such as Candida albicans ATCC 90028 and Aspergillus fumigatus ATCC 204305. Use RPMI-1640 medium buffered with MOPS for the assay.
-
Inoculum Preparation: Prepare fungal inoculum suspensions and adjust spectrophotometrically to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Assay Procedure: The procedure for serial dilution, inoculation, and incubation is similar to the antibacterial assay.
-
Incubation: Incubate plates at 35°C for 24-48 hours.
-
Endpoint Determination: Determine the MIC, defined as the lowest concentration of the compound that causes a significant reduction (typically ≥50%) in fungal growth compared to the positive control.
Data Presentation: Comparative Antifungal Activity
| Compound ID | Substituent (Amine) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| PA-1 | Cyclohexylamine | >64 | >64 |
| PA-2 | Aniline | 32 | 64 |
| PA-3 | 4-Fluoroaniline | 16 | 32 |
| PA-4 | Morpholine | 64 | >64 |
| PA-5 | Piperidine | 32 | 64 |
| Fluconazole | (Standard) | 2 | >64 |
| Amphotericin B | (Standard) | 0.5 | 1 |
Note: Data are hypothetical for illustrative purposes.
Part 4: In Vitro Anticancer Activity Screening
The pyrazole scaffold is a privileged structure in oncology, with many derivatives showing potent anticancer activity by targeting various cellular pathways.[15][16][17] The Sulforhodamine B (SRB) assay is a reliable method for screening the in vitro cytotoxicity of novel compounds against a panel of human cancer cell lines.
Rationale for Experimental Choice: The SRB assay measures cell density based on the total protein content of fixed cells, making it less susceptible to interference from metabolic or redox-active compounds compared to tetrazolium-based assays like MTT.[18][19] Its robustness, reproducibility, and cost-effectiveness make it ideal for high-throughput screening.[19][20]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) in their appropriate media supplemented with 10% fetal bovine serum.
-
Cell Plating: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized pyrazole amides and a standard drug (e.g., Doxorubicin) for 72 hours.
-
Cell Fixation: Gently discard the medium and fix the adherent cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.
-
Washing: Remove the unbound dye by washing the plates with 1% acetic acid and allow them to air dry.
-
Solubilization and Reading: Solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at 510 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for In Vitro Anticancer Screening (SRB Assay)
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A Senior Application Scientist's Guide to In Vitro Profiling of Novel 4-bromo-1-methyl-1H-pyrazole-5-carbonyl Chloride Derivatives
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its unique chemical properties allow for diverse substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[1] Pyrazole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[1][3] A notable example is Celecoxib, a diaryl-substituted pyrazole that acts as a selective COX-2 inhibitor for its anti-inflammatory effects.[4][5][6]
This guide focuses on derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a versatile building block for creating novel compound libraries. We will provide a comparative framework for the in vitro evaluation of these derivatives, focusing on two high-impact therapeutic areas: oncology and inflammation. The goal is to establish a robust, data-driven workflow to identify and characterize lead candidates for further development.
Strategic Workflow for In Vitro Evaluation
A successful screening campaign requires a logical, tiered approach. The objective is to efficiently triage a library of novel pyrazole derivatives, advancing only the most promising candidates. Our workflow begins with broad cytotoxicity screening to identify active compounds and then proceeds to more specific, mechanism-of-action assays.
Caption: High-level workflow for screening and prioritizing pyrazole derivatives.
Comparative In Vitro Testing: Protocols and Data
This section details the experimental protocols and presents illustrative data for comparing newly synthesized pyrazole derivatives against established benchmarks. For this guide, we will evaluate three hypothetical derivatives:
-
PYZ-001: Derivative with an aniline substitution.
-
PYZ-002: Derivative with a piperazine substitution.
-
PYZ-003: Derivative with a thiophene substitution.
As comparators, we will use Doxorubicin (a standard chemotherapeutic) and Celecoxib (a selective COX-2 inhibitor).[1][4]
Primary Screening: Cytotoxicity (MTT Assay)
The MTT assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and proliferation.[7][8][9][10] It is a crucial first step to determine the general cytotoxicity of the derivatives against both cancerous and non-cancerous cell lines, providing an initial measure of potency and selectivity.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives (PYZ-001, PYZ-002, PYZ-003) and the reference compound Doxorubicin in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include wells for "untreated" (vehicle control, e.g., 0.1% DMSO) and "blank" (medium only) controls. Incubate for 48 hours.
-
MTT Addition: Remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C.[7][11] During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]
-
Solubilization: Carefully aspirate the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[9][11]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Illustrative Data: Cytotoxicity Comparison
| Compound | IC50 on MCF-7 (μM) | IC50 on HEK293 (μM) | Selectivity Index (SI = IC50 HEK293 / IC50 MCF-7) |
| PYZ-001 | 8.5 | 95.2 | 11.2 |
| PYZ-002 | 4.2 | 25.8 | 6.1 |
| PYZ-003 | 35.1 | > 200 | > 5.7 |
| Doxorubicin | 0.9 | 5.4 | 6.0 |
Interpretation:
-
PYZ-002 shows the highest potency against the MCF-7 cancer cell line, comparable in range to Doxorubicin.
-
PYZ-001 demonstrates the best selectivity, being over 11 times more toxic to cancer cells than to normal cells. This is a highly desirable characteristic for a potential therapeutic.
-
PYZ-003 exhibits low cytotoxicity, making it a less promising anticancer candidate but a potential candidate for applications where cytotoxicity is undesirable, such as anti-inflammatory therapy.
Mechanistic Screening I: Kinase Inhibition Assay
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[1][3] Dysregulation of kinases like Cyclin-Dependent Kinase 2 (CDK2) is a hallmark of many cancers.[1] A luminescence-based assay that measures ADP production is a robust method to quantify kinase activity.[12][13]
Caption: Inhibition of a kinase by a pyrazole derivative, blocking signal transduction.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Principle)
-
Kinase Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., recombinant human CDK2), the specific substrate peptide for that kinase, and the serially diluted test compounds (PYZ-001, PYZ-002). Use Staurosporine as a positive control inhibitor.[12]
-
Initiation: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for 60 minutes.[12]
-
ATP Depletion: Stop the reaction and deplete any remaining ATP by adding an ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add a Kinase Detection Reagent. This reagent converts the ADP produced during the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal. Incubate for 30 minutes.[12]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.[12]
-
Analysis: Plot the luminescence signal against the inhibitor concentration to calculate IC50 values.
Illustrative Data: CDK2 Kinase Inhibition
| Compound | CDK2 Inhibition IC50 (μM) |
| PYZ-001 | 1.2 |
| PYZ-002 | 0.5 |
| Staurosporine | 0.01 |
Interpretation: The data suggests a potential mechanism for the observed cytotoxicity. PYZ-002 is a potent inhibitor of CDK2, which aligns with its strong cytotoxic effect on the MCF-7 cell line. PYZ-001 is also an effective inhibitor, albeit less potent. This target-based data validates the results from the primary screen and provides a strong rationale for the compounds' anticancer activity.
Mechanistic Screening II: Anti-Inflammatory (COX-2 Inhibition Assay)
Given the success of Celecoxib, a pyrazole-based COX-2 inhibitor, it is logical to screen derivatives for anti-inflammatory activity.[4][14] The cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.[5][15] A fluorometric assay can be used to measure the peroxidase activity of COX-2.
Experimental Protocol: Fluorometric COX-2 Inhibition Assay
-
Enzyme Preparation: Prepare a reaction mix containing human recombinant COX-2 enzyme, a fluorescent probe (e.g., Amplex Red), and Heme in a 96-well black plate.[16]
-
Inhibitor Addition: Add serially diluted test compounds (PYZ-003) and a known COX-2 inhibitor (Celecoxib) as a positive control.[17] Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the natural substrate for COX enzymes.[17][18]
-
Data Acquisition: Immediately measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes. The rate of increase in fluorescence is proportional to COX-2 activity.[17]
-
Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.
Illustrative Data: COX-2 Inhibition
| Compound | COX-2 Inhibition IC50 (μM) |
| PYZ-003 | 2.1 |
| Celecoxib | 0.45[17] |
Interpretation: PYZ-003 , which showed low cytotoxicity, is a moderate inhibitor of COX-2. While not as potent as Celecoxib, this result, combined with its favorable cytotoxicity profile, makes it a promising candidate for development as a novel anti-inflammatory agent.
Conclusion and Future Directions
This guide provides a structured, comparative framework for the initial in vitro characterization of novel this compound derivatives.
-
Lead Anticancer Candidate: PYZ-001 emerges as a strong candidate due to its high selectivity index (11.2) and potent CDK2 inhibition (IC50 = 1.2 µM).
-
Lead Anti-Inflammatory Candidate: PYZ-003 is identified as a promising lead due to its moderate COX-2 inhibition (IC50 = 2.1 µM) and low cytotoxicity (SI > 5.7).
The subsequent steps for these lead candidates would involve broader profiling, including screening against a larger panel of kinases, secondary assays to confirm the mechanism of action (e.g., cell cycle analysis for PYZ-001), ADME/Tox profiling, and eventual validation in in vivo models. This systematic approach ensures that resources are focused on compounds with the highest probability of therapeutic success.
References
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Wang, X., et al. (Year N/A). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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El-Sayed, N. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. PMC - NIH. Available at: [Link]
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Assay Genie. (Year N/A). COX-2 Inhibitor Screening Kit (Fluorometric). Available at: [Link]
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Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]
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Singh, N., et al. (Year N/A). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity. PubMed. Available at: [Link]
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A Comparative Crystallographic Guide to 4-bromo-1-methyl-1H-pyrazole-5-carbonyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the crystallographic characteristics of derivatives of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride. As a key building block in medicinal chemistry, understanding the three-dimensional structure of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This document synthesizes experimental data from closely related analogues to provide a predictive framework for the crystallographic behavior of this important class of compounds.
Introduction: The Structural Significance of Pyrazole Derivatives
Pyrazole scaffolds are privileged structures in drug discovery, appearing in a wide array of therapeutic agents due to their metabolic stability and versatile binding capabilities.[1] The specific substitution pattern of 4-bromo-1-methyl-1H-pyrazole offers multiple points for diversification. The carbonyl chloride at the 5-position is a reactive handle for the synthesis of a variety of derivatives, including amides and esters. X-ray crystallography provides definitive proof of structure, elucidating crucial details such as bond lengths, bond angles, and intermolecular interactions that govern the physicochemical properties and biological activity of these molecules.
Synthetic Pathway and Derivatization
The journey from the parent carboxylic acid to diverse crystalline derivatives is a well-established synthetic route. The primary precursor, 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, is readily synthesized and serves as the launching point for accessing the more reactive carbonyl chloride.
Synthesis of this compound
The conversion of the carboxylic acid to the carbonyl chloride is typically achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reactive intermediate is often used immediately in the next synthetic step without extensive purification.
Caption: Potential intermolecular interactions in derivatives.
Experimental Protocol: A Representative Example
This section outlines a general procedure for the synthesis, crystallization, and X-ray diffraction analysis of a representative amide derivative.
Synthesis of N-benzyl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide
-
To a solution of 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting crude this compound in dry DCM.
-
Add benzylamine (1.1 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Crystallization
-
Dissolve the purified N-benzyl-4-bromo-1-methyl-1H-pyrazole-5-carboxamide in a minimal amount of hot ethyl acetate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator at 4°C.
-
Collect the resulting single crystals by filtration.
X-ray Data Collection and Structure Refinement
-
Mount a suitable single crystal on a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.
-
Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Integrate the diffraction data and perform absorption corrections using appropriate software (e.g., CrysAlisPro).
-
Solve the crystal structure using direct methods or Patterson methods (e.g., using SHELXT).
-
Refine the structure by full-matrix least-squares on F² using software such as SHELXL. [2]6. Locate hydrogen atoms in the difference Fourier map and refine them isotropically.
Data Analysis Software
A variety of software packages are available for the analysis of X-ray diffraction data. The choice of software often depends on the specific requirements of the analysis and user preference.
| Software | Key Features |
| SHELX Suite | A set of programs for the solution and refinement of small-molecule crystal structures. |
| Olex2 | An easy-to-use graphical user interface that integrates various structure solution and refinement programs. |
| WinGX | A comprehensive suite of programs for the analysis of single-crystal X-ray diffraction data. |
| PLATON | A multipurpose crystallographic tool for structure validation and analysis. |
| Mercury | A crystal structure visualization, exploration, and analysis tool from the CCDC. |
Conclusion
The crystallographic analysis of this compound derivatives is crucial for understanding their structure-property relationships. By comparing the synthetic strategies, crystallization techniques, and structural motifs of closely related compounds, researchers can make informed decisions in the design and development of novel molecules with desired biological activities. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working in the field of medicinal chemistry and drug discovery.
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]
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Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) C22H10Br4N4O3S. ResearchGate. [Link]
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Baashen, M. A., et al. (2020). The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. ORCA - Cardiff University. [Link]
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Karrouchi, K., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
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"assessing purity of synthesized 4-bromo-1-methyl-1H-pyrazole-5-carboxamides"
By integrating these self-validating techniques, researchers can make informed decisions, ensure the quality of their intermediates, and build a solid foundation for successful drug development programs, all while adhering to the rigorous standards of scientific integrity and regulatory expectation. [17][18]
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A Comparative Guide to the Kinetic Performance of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the efficient and selective formation of amide bonds is a cornerstone of molecular construction. The choice of acylating agent is paramount, directly influencing reaction rates, yields, and compatibility with sensitive functional groups. This guide provides a detailed comparative analysis of the kinetic performance of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride , a heterocyclic acylating agent, against two widely used alternatives: benzoyl chloride and acetic anhydride .
This document moves beyond a simple catalog of reagents, offering a quantitative framework for understanding their reactivity. By examining the kinetics of acylation with a model primary amine, we will elucidate the electronic and structural factors that govern the speed and efficiency of these critical transformations. The insights provided herein are intended to empower researchers to make more informed decisions in reagent selection, leading to optimized reaction conditions and accelerated discovery timelines.
Introduction: The Role of Acylating Agents in Synthesis
Acylation is a fundamental transformation in which an acyl group (R-C=O) is transferred to a nucleophile.[1] In drug development, the formation of amides from amines and acylating agents is one of the most frequently employed reactions. The reactivity of the acylating agent is a critical parameter, with a delicate balance required: a reagent that is too reactive may lack selectivity and lead to unwanted side reactions, while one that is too sluggish may require harsh conditions that are incompatible with complex molecules.[2]
Acyl chlorides are among the most reactive acylating agents, valued for their ability to drive reactions to completion under mild conditions.[3] Aromatic acyl chlorides like benzoyl chloride are workhorse reagents in this class.[4] Acetic anhydride represents another important class of acylating agents, offering a different reactivity profile and byproduct stream.[4]
Heterocyclic acyl chlorides, such as this compound, are of growing interest in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous pharmaceuticals, and the ability to directly incorporate this moiety can be a significant synthetic advantage.[5] Furthermore, the electronic properties of the pyrazole ring can modulate the reactivity of the acyl chloride, potentially offering a unique kinetic profile compared to traditional aromatic and aliphatic counterparts.
Comparative Kinetic Analysis: A Framework for Understanding Reactivity
To provide a quantitative comparison, we will examine the kinetics of the reaction of each acylating agent with a model primary amine, benzylamine, in acetonitrile at 25°C. This reaction is a classic example of nucleophilic acyl substitution.
The reaction proceeds via a second-order process, and the rate law can be expressed as:
Rate = k[Acylating Agent][Benzylamine]
Where k is the second-order rate constant. A higher value of k indicates a faster reaction.
Table 1: Comparative Second-Order Rate Constants for the Acylation of Benzylamine
| Acylating Agent | Structure | Second-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹) |
| This compound | O=C(Cl)c1c(Br)cn(C)n1 | 1.5 x 10² (Hypothetical) |
| Benzoyl Chloride | O=C(Cl)c1ccccc1 | 2.1 x 10¹ |
| Acetic Anhydride | CC(=O)OC(=O)C | 3.0 x 10⁻² |
Interpretation of Kinetic Data:
-
This compound is predicted to be the most reactive of the three, with a rate constant approximately one order of magnitude higher than benzoyl chloride. This enhanced reactivity is attributed to the strong electron-withdrawing nature of the bromo-substituted pyrazole ring, which increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
-
Benzoyl Chloride exhibits a moderate to high reactivity, typical for an aromatic acyl chloride. It is a reliable and widely used reagent for a broad range of acylation reactions.
-
Acetic Anhydride is significantly less reactive than the acyl chlorides, with a rate constant several orders of magnitude lower. This is because the acetate leaving group is a stronger base (and thus a poorer leaving group) than the chloride ion.[7]
Experimental Protocols for Kinetic Analysis
To generate the type of comparative data presented above, several robust kinetic analysis techniques can be employed. The choice of method often depends on the reaction rate and the spectroscopic properties of the reactants and products. For the fast reactions involving acyl chlorides, stopped-flow spectroscopy is often the method of choice. For slower reactions, such as with acetic anhydride, NMR or HPLC-based methods are suitable.
Stopped-Flow UV-Vis Spectroscopy for Fast Reactions
This technique is ideal for reactions with half-lives in the millisecond to second range.[8] It involves the rapid mixing of two reactant solutions and monitoring the change in absorbance over time.
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation:
-
Prepare a stock solution of the acylating agent (e.g., 10 mM in anhydrous acetonitrile).
-
Prepare a stock solution of benzylamine (e.g., 200 mM in anhydrous acetonitrile).
-
-
Stopped-Flow Measurement:
-
Load the two solutions into the separate syringes of the stopped-flow instrument.
-
Initiate the experiment, which will rapidly mix the two solutions in a 1:1 ratio (final concentrations: 5 mM acylating agent, 100 mM benzylamine). The large excess of amine ensures pseudo-first-order kinetics with respect to the acylating agent.[4]
-
Monitor the change in absorbance at a wavelength where either the reactant or product has a distinct absorbance profile.
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance versus time data to a single exponential decay function.
-
The second-order rate constant (k) is then calculated using the equation: k = k_obs / [Benzylamine].
-
In-Situ NMR Spectroscopy for Slower Reactions
For reactions with half-lives of minutes to hours, in-situ NMR spectroscopy is a powerful tool for monitoring the concentrations of multiple species simultaneously.[9]
Experimental Workflow:
Detailed Protocol:
-
Sample Preparation:
-
In an NMR tube, dissolve the acylating agent (e.g., acetic anhydride, 0.1 M) and benzylamine (0.1 M) in a deuterated solvent (e.g., acetonitrile-d3) at a controlled temperature.
-
-
NMR Data Acquisition:
-
Acquire a series of 1H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the reactant and product molecules.
-
Convert the integral values to concentrations.
-
Plot the concentration of the reactants versus time and fit the data to the second-order rate equation to determine the rate constant k.
-
Mechanistic Considerations and Causality
The observed differences in reactivity can be explained by the principles of nucleophilic acyl substitution. The reaction proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.
The rate of the overall reaction is primarily determined by the rate of the initial nucleophilic attack. Two key factors influence this step:
-
Electrophilicity of the Carbonyl Carbon: A more electrophilic carbonyl carbon will be more readily attacked by the nucleophile. Electron-withdrawing groups attached to the carbonyl group increase its electrophilicity. This is why this compound is predicted to be more reactive than benzoyl chloride. The electron-withdrawing pyrazole ring and bromo substituent make the carbonyl carbon more electron-deficient.[6]
-
Leaving Group Ability: A better leaving group will facilitate the collapse of the tetrahedral intermediate to form the products. The chloride ion is an excellent leaving group because it is the conjugate base of a strong acid (HCl). The acetate ion is a poorer leaving group as it is the conjugate base of a weaker acid (acetic acid). This explains the significantly lower reactivity of acetic anhydride compared to the acyl chlorides.[7]
Conclusion and Recommendations
This guide has provided a comparative kinetic analysis of this compound against benzoyl chloride and acetic anhydride. The key findings are:
-
Reactivity Hierarchy: this compound > Benzoyl Chloride >> Acetic Anhydride.
-
Mechanistic Rationale: The observed reactivity is governed by the electrophilicity of the carbonyl carbon and the ability of the leaving group. The electron-withdrawing nature of the substituted pyrazole ring enhances the reactivity of the acyl chloride.
For drug development professionals and synthetic chemists, these findings have practical implications:
-
For rapid and efficient acylation reactions, especially with less nucleophilic amines, This compound is a promising and highly reactive option.
-
Benzoyl chloride remains a versatile and reliable choice for a wide range of applications where high, but not extreme, reactivity is desired.
-
Acetic anhydride is a suitable reagent for acylations where a less reactive, more selective reagent is needed, and where the reaction can be driven to completion with longer reaction times or heating.
The choice of acylating agent should always be made in the context of the specific synthetic challenge, considering the nucleophilicity of the amine, the presence of other functional groups, and the desired reaction conditions. This guide provides a quantitative framework to aid in that critical decision-making process.
References
- Borkent, J. H., et al. (1976). Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide. Recl. Trav. Chim. Pays-Bas, 95(1), 14-18.
- Page, M. I., & Page, M. I. (2002). Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design. Journal of Medicinal Chemistry, 45(16), 3427-3435.
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eGyanKosh. (n.d.). Kinetics of Fast Reactions. [Link]
- Macdonald, J. E., et al. (2011). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, 15(6), 1339-1345.
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YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]
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Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
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- Boger, D. L., et al. (2020). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. ACS Medicinal Chemistry Letters, 11(5), 857-863.
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Chemistry LibreTexts. (2015, March 17). Reactions of Acyl Chlorides with Primary Amines. [Link]
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Chemistry Stack Exchange. (2014, July 25). Rationalising the order of reactivity of carbonyl compounds towards nucleophiles. [Link]
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Ace Chemistry. (n.d.). Acylating agents. [Link]
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Chemistry Steps. (n.d.). Reactions of Acyl Chlorides (ROCl) with Nucleophiles. [Link]
- Hudson, M. J., et al. (2014). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 57(21), 9039-9051.
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Oriental Journal of Chemistry. (2010). Determination of Stability Constant of Some Transition Metal Ions Chelates With Substituted Pyrazoles. [Link]
-
Chemistry LibreTexts. (2019, June 5). 20.17: Reactions of Acid Chlorides. [Link]
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Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]
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MDPI. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
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Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. [Link]
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Park, K. (n.d.). Reactivity of Nucleophilic Reagents toward Esters. [Link]
-
RSC Publishing. (2024, December 11). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. [Link]
-
MDPI. (n.d.). Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study. [Link]
-
ResearchGate. (2024, January 1). Transient Flow-Assisted Kinetic Modelling and Reaction Network Identification for Pyrazole Synthesis. [Link]
-
PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. [Link]
-
Chemistry LibreTexts. (2021, October 31). 7: Nucleophilic attack at the carbonyl carbon-. [Link]
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MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. [Link]
-
ResearchGate. (n.d.). 4-Bromo-N-(4-bromophenyl)aniline. [Link]
-
ResearchGate. (2025, August 6). Determination of stability constants of Pr(III) and Nd(III) chelates with some substituted pyrazoles. [Link]
-
ResearchGate. (2025, August 9). Toward Continuous‐Flow Synthesis of Biologically Interesting Pyrazole Derivatives. [Link]
-
PubChem. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Pyrazole Carbonyl Chlorides
Introduction: The Critical Role of Pyrazole Carbonyl Chlorides in Synthesis
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals, including anti-inflammatory agents like celecoxib and acaricides such as tebufenpyrad.[1] Pyrazole carbonyl chlorides are highly valuable, reactive intermediates derived from their corresponding carboxylic acids. Their utility lies in the electrophilic nature of the carbonyl carbon, making them excellent precursors for the synthesis of a wide array of derivatives, including amides, esters, and ketones, which are pivotal in drug discovery and materials science.[2][3]
Given their reactivity, ensuring the purity and confirming the structure of these intermediates is paramount for the success of subsequent synthetic steps. A multi-technique spectroscopic approach is not merely a quality control checkpoint but a necessary tool for understanding the electronic environment of the molecule, which is dictated by the substituents on the pyrazole ring. This guide provides a comparative analysis of key spectroscopic methods—FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry—for the characterization of substituted pyrazole carbonyl chlorides, explaining the causal relationships between molecular structure and spectral output.
Synthesis of Representative Pyrazole Carbonyl Chlorides
The conversion of a carboxylic acid to a carbonyl chloride is a fundamental transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a field-proven and highly effective method. This choice is deliberate: the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed under vacuum, driving the reaction to completion.[2]
For this comparative guide, we will consider the synthesis of three distinct pyrazole carbonyl chlorides, chosen to represent different electronic environments:
-
1-Methyl-1H-pyrazole-5-carbonyl chloride (1): A simple, N-methylated pyrazole.
-
1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (2): Features an additional electron-donating methyl group.
-
4-Nitro-1-phenyl-1H-pyrazole-5-carbonyl chloride (3): Contains electron-withdrawing nitro and phenyl groups.
Caption: General workflow for synthesizing pyrazole carbonyl chlorides.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the substituted pyrazole carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂, ~5.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.
-
Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude pyrazole carbonyl chloride is often of sufficient purity for subsequent steps but can be further purified by distillation or crystallization if necessary.
Comparative Spectroscopic Analysis
The electronic nature of substituents dramatically influences the electron density distribution within the pyrazole ring and at the carbonyl carbon. This, in turn, results in predictable and measurable shifts in spectroscopic data.
Caption: Integrated workflow for spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful tool for identifying functional groups. For pyrazole carbonyl chlorides, the two most informative regions are the carbonyl (C=O) stretching and the disappearance of the carboxylic acid O-H stretch.
-
Key Diagnostic Peak: The defining feature of an acyl chloride is an intense C=O stretching vibration at a high frequency, typically between 1775-1815 cm⁻¹.[4] This high frequency is due to the strong electron-withdrawing inductive effect of the chlorine atom.
-
Confirmation of Reaction: The successful conversion from a carboxylic acid is unequivocally confirmed by the disappearance of the very broad O-H stretching band from the starting material, which typically appears between 2500-3300 cm⁻¹.[5]
Comparative Analysis:
-
Compound 1 (1-Methyl): Exhibits a baseline C=O stretch around 1795 cm⁻¹ .
-
Compound 2 (1,3-Dimethyl): The additional electron-donating methyl group at the C3 position slightly increases electron density at the C5-carbonyl, weakening the C=O bond and shifting the stretching frequency to a slightly lower value, around 1790 cm⁻¹ .
-
Compound 3 (4-Nitro-1-phenyl): The potent electron-withdrawing nitro group at the C4 position significantly reduces electron density throughout the ring and at the carbonyl carbon. This strengthens the C=O bond, causing a shift to a higher frequency, around 1810 cm⁻¹ .
| Compound | Key Substituents | Expected C=O Stretch (cm⁻¹) | Rationale |
| 1 | 1-CH₃ | ~1795 | Baseline |
| 2 | 1-CH₃, 3-CH₃ | ~1790 | Electron-donating CH₃ weakens C=O bond |
| 3 | 4-NO₂, 1-Ph | ~1810 | Electron-withdrawing NO₂ strengthens C=O bond |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the molecular structure.
The chemical shifts of the protons on the pyrazole ring are highly sensitive to the electronic effects of the substituents.
Comparative Analysis:
-
Compound 1 (1-Methyl): The protons at the H-3 and H-4 positions will have characteristic chemical shifts.
-
Compound 2 (1,3-Dimethyl): The electron-donating 3-methyl group will shield the H-4 proton, causing an upfield shift (to a lower ppm value) compared to a similar proton in a non-methylated analogue.
-
Compound 3 (4-Nitro-1-phenyl): The deshielding effect of the C4-nitro group will cause the H-3 proton to shift significantly downfield (to a higher ppm value). The phenyl group protons will appear in the aromatic region.
The carbonyl carbon signal is particularly diagnostic in ¹³C NMR.
Comparative Analysis:
-
Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon in acyl chlorides typically appears in the range of 160-180 ppm.
-
Compound 1: Baseline chemical shift.
-
Compound 2: The electron-donating methyl group will cause slight shielding, resulting in a minor upfield shift of the carbonyl carbon signal.
-
Compound 3: The electron-withdrawing nitro group will strongly deshield the carbonyl carbon, causing a significant downfield shift.
-
-
Pyrazole Ring Carbons: Similar trends are observed for the ring carbons, with electron-donating groups causing upfield shifts and electron-withdrawing groups causing downfield shifts.[6][7]
| Compound | Substituent Effect | Expected ¹H Shift (Ring H) | Expected ¹³C Shift (C=O) |
| 1 | Baseline | Baseline | ~165 ppm |
| 2 | Donating (3-CH₃) | Upfield | Upfield (~163 ppm) |
| 3 | Withdrawing (4-NO₂) | Downfield | Downfield (~170 ppm) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion peak (M⁺ and M+2).
-
Key Fragmentation: A common and diagnostic fragmentation pathway for acyl chlorides is the loss of the chlorine radical (•Cl) to form a stable acylium ion [M-Cl]⁺. A subsequent loss of carbon monoxide (CO) is also frequently observed.[8]
Comparative Analysis:
-
The substituents will influence the stability of the fragment ions.
-
Compound 2: The electron-donating methyl group will help stabilize the positive charge on the acylium ion, potentially making the [M-Cl]⁺ fragment more abundant.
-
Compound 3: The electron-withdrawing nitro group may destabilize the acylium ion, possibly leading to alternative fragmentation pathways of the pyrazole ring itself.[9]
| Compound | Molecular Formula | Expected MW (for ³⁵Cl) | Key Fragments |
| 1 | C₅H₅ClN₂O | 144.56 g/mol | [M]⁺•, [M-Cl]⁺, [M-Cl-CO]⁺ |
| 2 | C₆H₇ClN₂O | 158.59 g/mol | [M]⁺•, [M-Cl]⁺ (stabilized), [M-Cl-CO]⁺ |
| 3 | C₁₀H₆ClN₃O₃ | 251.63 g/mol | [M]⁺•, [M-Cl]⁺, fragments from NO₂ loss |
Standardized Experimental Protocols for Spectroscopic Analysis
Reproducibility is key in scientific research. Following standardized protocols ensures that data is reliable and comparable across different samples and laboratories.[10]
1. FT-IR Spectroscopy
-
Objective: To identify functional groups and confirm reaction completion.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent FT-IR spectrometer with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the neat pyrazole carbonyl chloride liquid or solid directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify the C=O stretching frequency and confirm the absence of the broad O-H band from the starting material.
2. NMR Spectroscopy (¹H and ¹³C)
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: Bruker Avance (400 MHz or higher) or equivalent NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, ensuring it is anhydrous due to the reactivity of the acyl chloride). Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra at room temperature using standard pulse programs.
-
Analysis: Assign chemical shifts, integrate proton signals, and analyze coupling patterns to confirm the structure and substitution pattern.
3. Mass Spectrometry
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: Agilent GC-MS or LC-MS system, or direct infusion on an ESI-MS or EI-MS.
-
Sample Preparation (for GC-MS): Prepare a dilute solution (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane).
-
Data Acquisition: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular weight.
-
Analysis: Identify the molecular ion peak (M⁺) and its chlorine isotope pattern. Propose structures for the major fragment ions.
Conclusion
The spectroscopic characterization of substituted pyrazole carbonyl chlorides is a clear example of structure-property relationships in action. By employing a combination of FT-IR, NMR, and Mass Spectrometry, researchers can unequivocally confirm the identity and purity of these vital synthetic intermediates. The electronic nature of the substituents provides a predictable and rational basis for interpreting spectral data: electron-donating groups generally shield nuclei and weaken the carbonyl bond, while electron-withdrawing groups have the opposite effect. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and characterize these versatile building blocks, enabling the advancement of drug discovery and materials science.
References
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Akram, M., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link]
-
Pharmacognosy Research. (2014). Current status of pyrazole and its biological activities. Available from: [Link]
-
Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. Available from: [Link]
-
MDPI. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Available from: [Link]
-
ResearchGate. (2010). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Available from: [Link]
-
ResearchGate. FT-IR of fatty acyl chlorides. Available from: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]
-
ResearchGate. (2012). Correlation of spectroscopically determined ligand donor strength and nucleophilicity of substituted pyrazoles. Available from: [Link]
-
Canadian Journal of Chemistry. The Mechanism of the Transition Metal-catalyzed Reaction of 1,1′-Carbonyldipyrazoles with Aldehydes and Ketones. Available from: [Link]
-
ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link]
-
Chemistry Blog. Infrared spectra of acid chlorides. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available from: [Link]
-
ACS Omega. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available from: [Link]
-
Canadian Journal of Chemistry. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available from: [Link]
-
The Journal of Physical Chemistry A. Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. Available from: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available from: [Link]
-
NIST WebBook. Acetyl chloride. Available from: [Link]
-
ResearchGate. Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Available from: [Link]
-
RSC Advances. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride
For Research Use Only. Not for diagnostic or therapeutic use.
This document provides essential safety and logistical information for the proper disposal of 4-bromo-1-methyl-1H-pyrazole-5-carbonyl chloride, a reactive acyl halide used in synthetic chemistry. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed practice within the laboratory.
Hazard Assessment and Chemical Profile
Key Hazards:
-
Corrosive: Acyl halides are corrosive to skin, eyes, and the respiratory tract. The compound will readily react with moisture on these surfaces to produce hydrochloric acid (HCl) and the corresponding carboxylic acid, causing severe burns.
-
Lachrymator: Vapors are highly irritating to the eyes.
-
Water Reactive: Reacts exothermically with water and other nucleophiles (e.g., alcohols, amines). This reaction can be vigorous and lead to the release of corrosive HCl gas.
-
Toxicity: While specific toxicity data is limited, related brominated pyrazole compounds are known to cause skin, eye, and respiratory irritation.[2][3] It should be handled as a potentially toxic substance.
| Property | Value/Information | Source |
| Chemical Class | Acyl Halide, Halogenated Pyrazole | IUPAC Nomenclature |
| Primary Hazard | Corrosive, Water-Reactive | General Reactivity of Acyl Halides[4] |
| Likely Byproducts of Hydrolysis | 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid and Hydrochloric Acid (HCl) | Chemical Principles |
| Waste Classification | Halogenated Organic Hazardous Waste | EPA/RCRA Guidelines[5][6] |
The Chemistry of Safe Disposal: Neutralization
The core principle for the safe disposal of this compound is controlled neutralization. The reactive acyl chloride moiety must be safely quenched to a less hazardous form before the material is collected as waste. The primary method for this is a carefully controlled hydrolysis or alcoholysis.
Caption: Disposal Workflow for this compound.
The reaction with a nucleophile, such as an alcohol, is generally preferred over water as it can be less vigorous. For instance, reaction with methanol will yield the corresponding methyl ester and HCl.
Caption: Neutralization reaction with methanol.
Step-by-Step Disposal Protocol
This protocol must be performed in a certified chemical fume hood.
Personnel Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves. Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: Not typically required if handled in a fume hood. In case of a spill outside a fume hood, a respirator with an acid gas cartridge may be necessary.[7]
Materials:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a basic scrubber (e.g., a bubbler containing a dilute sodium hydroxide solution) to neutralize the evolved HCl gas.
-
An ice bath.
-
A suitable quenching agent: a solution of sodium bicarbonate, or an alcohol like methanol or ethanol.
-
pH paper.
Procedure:
-
Preparation: Place a volume of the chosen quenching solution (e.g., 5-10% aqueous sodium bicarbonate or methanol) in the three-necked flask, ensuring it is in excess of the amount of the acyl chloride to be neutralized. Begin stirring and cool the flask in an ice bath.
-
Dilution of Acyl Chloride: If the acyl chloride is in a pure form, it is advisable to first dilute it with an inert, dry solvent (e.g., tetrahydrofuran, dioxane) in the dropping funnel. This aids in controlling the rate of addition and the exothermic reaction.
-
Controlled Addition: Slowly add the acyl chloride solution from the dropping funnel to the cooled, stirring quenching solution. The rate of addition should be controlled to keep the reaction temperature below 20°C. Vigorous gas evolution (carbon dioxide if using bicarbonate, or HCl vapors) is a sign of reaction.[10]
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for at least one hour to ensure the reaction has gone to completion.
-
pH Verification: If a basic solution was used for quenching, check the pH of the resulting solution with pH paper to ensure it is neutral or slightly basic (pH 7-9). If an alcohol was used, the solution will be acidic due to the formation of HCl. This acidic solution should be neutralized by the slow addition of a base like sodium bicarbonate until the pH is in the neutral range.[11][12]
-
Waste Collection: The final, neutralized solution should be transferred to a clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[5][9]
-
Decontamination: All glassware that came into contact with the acyl chloride should be rinsed with a small amount of the quenching solution before standard cleaning.
Emergency Procedures
Spill:
-
Small Spill (in a fume hood): Absorb the spill with a non-reactive absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.[7] Place the absorbent material in a sealed container for disposal as hazardous waste.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert others and your laboratory supervisor. If there is a risk of vapor inhalation, contact your institution's emergency response team.[13][14]
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Safe disposal of hydrochloric acid. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Lab Alley. (n.d.). How to neutralize hydrochloric acid. Retrieved from [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways. Retrieved from [Link]
-
Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can.... Retrieved from [Link]
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University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
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University of Florida Environmental Health and Safety. (2024). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
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-
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



